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1,4-Bis(trimethoxysilyl)benzene Documentation Hub

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  • Product: 1,4-Bis(trimethoxysilyl)benzene
  • CAS: 90162-40-6

Core Science & Biosynthesis

Foundational

Architecting Advanced Organosilicas: A Technical Guide to 1,4-Bis(trimethoxysilyl)benzene (BTMB)

Executive Summary As drug development and materials science push the boundaries of molecular design, the demand for robust, functionally tunable silica matrices has skyrocketed. 1,4-Bis(trimethoxysilyl)benzene (BTMB) sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science push the boundaries of molecular design, the demand for robust, functionally tunable silica matrices has skyrocketed. 1,4-Bis(trimethoxysilyl)benzene (BTMB) stands as a premier bridged organosilica precursor. By embedding a rigid phenylene ring directly into the siloxane backbone, BTMB enables the synthesis of Periodic Mesoporous Organosilicas (PMOs) that exhibit superior hydrothermal stability, unique hydrophobicity, and high mechanical strength compared to traditional tetraethoxysilane (TEOS)-derived silicas.

This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, sol-gel mechanics, and synthesis protocols of BTMB-derived materials, tailored for scientists engineering next-generation chromatography supports and targeted drug delivery vehicles.

Physicochemical Profile & Molecular Architecture

BTMB is characterized by a central benzene ring covalently bonded to two trimethoxysilyl groups at the para positions. This rigid-rod architecture is the critical determinant of its behavior in sol-gel processes. Unlike flexible alkylene bridges, the phenylene bridge prevents pore collapse during surfactant extraction and calcination, ensuring a highly ordered mesostructure.

Table 1: Key Physicochemical Properties of 1,4-Bis(trimethoxysilyl)benzene

PropertyValueScientific Implication
CAS Number 90162-40-6Unique identifier for procurement and safety tracking.
Molecular Formula C12H22O6Si2Dictates the stoichiometric ratio required for complete hydrolysis.
Molecular Weight 318.47 g/mol Used to calculate molar equivalents in sol-gel formulations.
Physical State (RT) Solid (Melts at ~46-70 °C)[1]Requires mild heating (liquefaction) prior to precursor mixing.
Purity (Commercial) ≥ 95%Trace impurities can disrupt micellar self-assembly in PMOs.
SMILES (OC)(OC)c1ccc(cc1)(OC)OCComputational modeling of π-π interactions and pore wall dynamics.

Mechanistic Insights: Sol-Gel Dynamics

The transformation of BTMB into a PMO is governed by a delicate balance between hydrolysis and polycondensation.

  • Hydrolysis: The methoxy groups (-OCH3) are hydrolyzed to silanols (-OH) in the presence of an acid or base catalyst. Acid catalysis (e.g., acetic acid) is preferred as it promotes rapid hydrolysis while retarding condensation, allowing the formation of a homogeneous sol before gelation occurs[1].

  • Condensation: The newly formed silanols condense to form robust siloxane (Si-O-Si) linkages. Because the Si-C bond is hydrolytically stable under these conditions, the organic phenylene bridge is perfectly preserved within the inorganic network.

SolGelMechanism A 1,4-Bis(trimethoxysilyl)benzene (Precursor) B Hydrolysis (Acid Catalyst) A->B + H2O - CH3OH C Bis(trihydroxysilyl)benzene (Reactive Intermediate) B->C D Polycondensation (-H2O) C->D Surfactant Template E Periodic Mesoporous Organosilica (PMO) D->E Self-Assembly

Sol-gel transition mechanism of BTMB into a Periodic Mesoporous Organosilica.

Applications in Drug Development & Chromatography

The integration of BTMB into silica matrices fundamentally alters the solid-liquid interface, creating high-value applications:

  • High-Performance Liquid Chromatography (HPLC): BTMB is utilized to synthesize superficially porous particles (core-shell particles)[2]. The phenylene bridges provide intrinsic hydrophobicity and π-π interaction capabilities, enhancing the retention and resolution of aromatic pharmaceutical compounds without the need for extensive post-synthetic surface functionalization[2].

  • Targeted Drug Delivery Systems: The hydrophobic pore walls of BTMB-derived PMOs facilitate the loading of poorly water-soluble active pharmaceutical ingredients (APIs). The rigid pore structure ensures a zero-order release kinetic profile, preventing the premature burst release often seen in standard mesoporous silica nanoparticles.

Experimental Protocol: Synthesis of Bimodal Porous Silica Monoliths

To achieve a hierarchically porous silica monolith (macro-/mesoporous), a Nakanishi-type sol-gel process is employed. This protocol utilizes Polyethylene Glycol (PEG) as a porogen to induce spinodal decomposition, creating macropores, while urea acts as an internal base catalyst for mesopore expansion[1].

Step-by-Step Methodology:

  • Precursor Liquefaction: Weigh the required amount of 1,4-Bis(trimethoxysilyl)benzene. Because it is a solid at room temperature, heat the precursor to 70 °C until completely liquefied[1]. If blending with Tetramethylorthosilicate (TMOS), add TMOS at this stage and stir for 1 hour at 70 °C to ensure homogeneous mixing[1].

  • Solvent & Porogen Matrix Preparation: In a separate vessel, prepare an aqueous solution consisting of 0.01 M Acetic Acid (5 mL), Urea (0.45 g), and PEG (e.g., 0.40 g)[1].

    • Causality: Acetic acid catalyzes the initial hydrolysis. PEG drives the phase separation required for macroporosity.

  • Sol Formation & Homogenization: Add the liquefied BTMB/TMOS mixture (2.5 mL) to the aqueous PEG/Urea solution. Stir vigorously at room temperature for 25 minutes[1]. Filter the resulting sol through a 0.45 μm PTFE syringe filter to remove any unreacted particulate matter.

  • Gelation: Transfer the clear sol into a sealed container (e.g., a 10 mL plastic vial) and incubate in a water bath at 40 °C for 16 hours[1].

    • Causality: This controlled temperature allows the siloxane network to cross-link around the PEG domains, freezing the spinodal decomposition into a solid gel.

  • Hydrothermal Treatment (Ostwald Ripening): Raise the temperature of the sealed vial to 120 °C slowly.

    • Causality: At elevated temperatures, urea thermally decomposes into ammonia and carbon dioxide, raising the internal pH. This basic environment catalyzes the dissolution and reprecipitation of silica (Ostwald ripening), expanding and uniformizing the mesopores[1].

  • Extraction & Calcination: Wash the monolith with ethanol and water. To remove the PEG and urea templates without cleaving the Si-C bonds, perform a solvent extraction or carefully controlled calcination under an inert atmosphere.

ProtocolWorkflow Step1 1. Precursor Liquefaction Heat BTMB to 70°C Step3 3. Sol Formation Combine & Stir at RT (25 min) Step1->Step3 Step2 2. Matrix Preparation Mix Acetic Acid, Urea, PEG Step2->Step3 Step4 4. Gelation Incubate at 40°C (16h) Step3->Step4 Filtration (0.45 μm) Step5 5. Hydrothermal Treatment Heat to 120°C Step4->Step5 Phase Separation Step6 6. Template Removal Extraction / Calcination Step5->Step6 Ostwald Ripening

Step-by-step synthetic workflow for hierarchically porous silica monoliths using BTMB.

Self-Validating Quality Control Matrix

A synthetic protocol is only as reliable as its validation metrics. To ensure the structural integrity and bimodal porosity of the synthesized PMO, the following self-validating analytical loop must be executed:

  • Solid-State 29Si CP/MAS NMR: This is the ultimate proof of structural survival. The spectrum must show predominant T-site signals (T2 at ~ -70 ppm, T3 at ~ -80 ppm), which correspond to silicon bonded to three oxygens and one carbon[3]. The appearance of Q-site signals (-100 to -110 ppm) indicates that the Si-C bond was cleaved during hydrothermal treatment, invalidating the batch.

  • Solid-State 13C CP/MAS NMR: Must display a sharp resonance at ~134 ppm, confirming the presence of the intact aromatic ring within the pore walls[4].

  • Nitrogen Physisorption (BET/BJH): The isotherm must exhibit a Type IV profile with an H1 hysteresis loop, characteristic of uniform mesopores. The BJH pore size distribution validates the success of the urea-driven Ostwald ripening step[1].

  • Scanning Electron Microscopy (SEM): Validates the efficacy of the PEG porogen by visually confirming the continuous, interconnected macroporous network (typically 1-5 μm in diameter)[4].

References

  • Sigma-Aldrich - 1,4-Bis(trimethoxysilyl)
  • RSC Publishing - Hierarchically porous monolithic silica with varying porosity using bis(trimethoxysilyl)arenes as precursors
  • Academia.
  • ResearchGate - Role of inorganic salts in the formation of ordered periodic mesoporous organosilicas (PMOs)
  • Google Patents - EP2598440B1 - Superficially porous materials comprising a substantially nonporous hybrid core

Sources

Exploratory

Precision Synthesis of 1,4-Bis(trimethoxysilyl)benzene

This guide details the precision synthesis of 1,4-Bis(trimethoxysilyl)benzene , a critical organosilica precursor used in the fabrication of Periodic Mesoporous Organosilicas (PMOs) and advanced hybrid materials. Technic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of 1,4-Bis(trimethoxysilyl)benzene , a critical organosilica precursor used in the fabrication of Periodic Mesoporous Organosilicas (PMOs) and advanced hybrid materials.

Technical Guide for Chemical Synthesis & Process Development

Executive Summary & Strategic Analysis

1,4-Bis(trimethoxysilyl)benzene (BTMxB) is a rigid, bifunctional organosilane. Unlike flexible aliphatic linkers, its phenylene bridge imparts high thermal stability, mechanical rigidity, and unique electronic properties to sol-gel materials.

The synthesis challenges are twofold:

  • Bifunctionality: Ensuring complete substitution at both the 1- and 4-positions of the benzene ring without stopping at the mono-silyl derivative.

  • Solubility & Oligomerization: The intermediate 1,4-phenylenedimagnesium dibromide (the "bis-Grignard") is notoriously insoluble in standard ethereal solvents, often precipitating and stalling the reaction. Furthermore, the product itself can react with the Grignard reagent to form polymerized byproducts.

The Solution: This guide prioritizes a Modified Barbier-Grignard Protocol . By generating the reactive organometallic species in situ in the presence of the electrophile (tetramethyl orthosilicate), we bypass the solubility limit of the bis-Grignard and suppress oligomerization.

Retrosynthetic Logic

The target molecule is disconnected at the C-Si bonds. The most reliable pathway utilizes the nucleophilic aromatic substitution of a metallated benzene species onto an electrophilic silicon center.

  • Synthon A (Nucleophile): 1,4-Phenylene dianion equivalent (derived from 1,4-dibromobenzene).

  • Synthon B (Electrophile): Tetramethyl orthosilicate (TMOS) or Tetrachlorosilane (SiCl4).

Route Selection:

  • Route 1 (Recommended): In situ Grignard (Barbier) with TMOS.

    • Pros: One-pot, avoids handling SiCl4 (corrosive), direct formation of methoxy groups.

    • Cons: Requires strict control of stoichiometry to prevent polymerization.

  • Route 2 (Alternative): Grignard + SiCl4

    
     Methanolysis.
    
    • Pros: Higher reactivity of SiCl4 ensures complete substitution.

    • Cons: Generates massive amounts of HCl; requires a second step (methanolysis).

Reagent Data & Safety Profile

Critical Safety Warning: Tetramethyl orthosilicate (TMOS) is highly toxic and causes irreversible corneal damage (blindness) upon vapor contact. All operations must be conducted in a fume hood with proper eye protection (goggles + face shield).

ReagentMW ( g/mol )Density (g/mL)Equiv.RoleHazards
1,4-Dibromobenzene 235.90Solid1.0SubstrateIrritant
Magnesium Turnings 24.30Solid2.5MetalFlammable solid
TMOS (Si(OMe)4)152.221.0324.0 - 6.0ElectrophileBlindness Hazard , Flammable
THF (Anhydrous)72.110.889SolventSolventPeroxide former
Iodine (I2)253.81SolidCat.[1][2]InitiatorCorrosive

Experimental Protocol: The Modified Barbier-Grignard Route

This protocol utilizes the "Barbier" condition where the organic halide is added to a mixture of Magnesium and the Electrophile (TMOS). This ensures that as soon as the transient Grignard forms, it is trapped by the excess silane, preventing precipitation and polymerization.

Phase 1: Setup and Activation
  • Glassware Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Flush the system with dry Nitrogen or Argon.

  • Magnesium Activation: Add Magnesium turnings (2.5 equiv) to the flask. Dry stir under inert gas for 20 minutes. Add a single crystal of Iodine.

  • The "Soup": Add Tetramethyl orthosilicate (TMOS) (4.0 - 6.0 equiv) and anhydrous THF (sufficient to make a ~1 M solution relative to the silane) directly to the Magnesium turnings.

    • Note: The large excess of TMOS is crucial. It acts as both reagent and co-solvent to favor mono-addition per silicon center.

Phase 2: Initiation and Addition
  • Feed Preparation: Dissolve 1,4-Dibromobenzene (1.0 equiv) in anhydrous THF (volume equal to the reaction pot volume). Transfer this solution to the addition funnel.

  • Initiation: Add ~5% of the dibromide solution to the Mg/TMOS mixture. Heat gently with a heat gun or oil bath to initiate the reaction (indicated by the disappearance of iodine color and mild exotherm/bubbling).

    • Troubleshooting: If initiation is slow, add a few drops of 1,2-dibromoethane.

  • Controlled Addition: Once initiated, maintain the reaction temperature at 50–60 °C . Add the remaining dibromide solution dropwise over 2–4 hours.

    • Expert Tip: Slow addition is vital. If the concentration of Grignard builds up, it will react with the product (BTMxB) to form oligomers.

Phase 3: Completion and Workup
  • Reflux: After addition is complete, reflux the mixture (approx. 66 °C) for 4–12 hours to ensure full conversion of the C-Br bonds.

  • Quenching: Cool the reaction to room temperature. Add dry Hexane or Pentane (2x reaction volume) to precipitate Magnesium salts (MgBr(OMe)).

    • Why Hexane? Magnesium salts are less soluble in non-polar alkanes than in THF, facilitating filtration.

  • Filtration: Filter the slurry strictly under inert atmosphere (Schlenk filtration or glovebox) to remove salts. Moisture will hydrolyze the product immediately.

  • Solvent Removal: Strip the THF and Hexane via rotary evaporation.

  • Purification: The residue contains the product and excess TMOS.

    • Distill off the excess TMOS (BP ~121 °C).

    • Vacuum Distillation: Distill the product, 1,4-Bis(trimethoxysilyl)benzene.

    • Expected BP: ~140–150 °C at 0.5 mmHg (Estimate based on triethoxy analog which is 130–133 °C/0.5 mmHg).

Process Visualization

Synthesis Workflow

SynthesisWorkflow Start Start: Inert Atmosphere Setup Reagents Mix Mg + Excess TMOS + THF (Barbier Pot) Start->Reagents Feed Dissolve 1,4-Dibromobenzene in THF Start->Feed Initiation Initiate with I2 / Heat (Color loss observed) Reagents->Initiation Addition Slow Addition of Feed to Pot (Maintain 50-60°C) Feed->Addition Dropwise Initiation->Addition Reflux Reflux 4-12 Hours Ensure complete conversion Addition->Reflux Precipitation Add Hexane Precipitate Mg salts Reflux->Precipitation Filtration Inert Filtration Precipitation->Filtration Distillation Vacuum Distillation Isolate Product Filtration->Distillation

Caption: One-pot Barbier-Grignard workflow designed to minimize oligomerization and solubility issues.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3][4][5][6][7][8]
  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.68 ppm (s, 4H): Aromatic protons. A clean singlet indicates symmetric substitution at 1,4 positions.

    • δ 3.62 ppm (s, 18H): Methoxy protons (-OCH3). Integration ratio of 18:4 (4.5:1) confirms the bis-silyl structure.

  • 29Si NMR:

    • δ -50 to -55 ppm: Characteristic region for Ar-Si(OMe)3. A single peak confirms purity.

Mass Spectrometry (GC-MS)[8]
  • Molecular Ion: Look for M+ peak at 318 m/z (Calculated for C12H22O6Si2).

  • Fragmentation: Loss of -OMe (31) and -Si(OMe)3 groups.

Physical Properties[2][3][6][8][9][10][11][12]
  • Appearance: Colorless to pale yellow viscous liquid (may solidify upon standing if highly pure).

  • Boiling Point: ~140–150 °C @ 0.5 mmHg.

Troubleshooting & Expert Notes

  • " The Reaction Stopped Halfway":

    • Cause: Passivation of Magnesium surface or loss of Grignard activity due to moisture.

    • Fix: Use "Rieke Magnesium" (highly reactive) or mechanically stir vigorously to scour the Mg surface. Ensure THF is distilled from Sodium/Benzophenone immediately before use.

  • "Product is Gelling":

    • Cause: Moisture ingress hydrolyzed the methoxy groups, leading to condensation (Si-O-Si network formation).

    • Fix: All glassware must be oven-dried. Use Schlenk lines. Store product under Argon in a sealed container.

  • "Low Yield / Polymer":

    • Cause: Concentration of dibromide was too high relative to TMOS.

    • Fix: Increase the equivalents of TMOS to 8.0 or 10.0. The excess is easily recovered by distillation and reused.

References

  • Periodic Mesoporous Organosilica Synthesis

    • Title: Hierarchically porous monolithic silica with varying porosity using bis(trimethoxysilyl)arenes as precursors.[3]

    • Source: RSC Advances (2016).
    • URL:[Link]

  • Grignard Reagent Preparation

    • Title: Preparation of Grignard Reagents (General Protocol).
    • Source: Organic Syntheses, Coll.[4] Vol. 1.

    • URL:[Link]

  • Safety Data (TMOS)

    • Title: Tetramethyl Orthosilicate Safety Data Sheet.[5]

    • Source: PubChem Labor
    • URL:[Link]

  • Characterization Data (Analogous Triethoxy)

    • Title: 1,4-Bis(triethoxysilyl)benzene Product Specification.[6][3][7][8][5][9]

    • Source: Sigma-Aldrich.[5]

Sources

Foundational

Engineering Phenylene-Bridged Periodic Mesoporous Organosilicas (Ph-PMOs): A Technical Blueprint for Advanced Drug Delivery

Executive Summary Phenylene-bridged periodic mesoporous organosilicas (Ph-PMOs) represent a paradigm shift in the design of organic-inorganic hybrid nanomaterials. By integrating rigid phenylene (–C₆H₄–) groups directly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylene-bridged periodic mesoporous organosilicas (Ph-PMOs) represent a paradigm shift in the design of organic-inorganic hybrid nanomaterials. By integrating rigid phenylene (–C₆H₄–) groups directly into the siloxane network, these materials transcend the thermodynamic and structural limitations of conventional mesoporous silica nanoparticles (MSNs). This whitepaper provides an authoritative guide on the synthesis, physicochemical profiling, and pharmacological applications of Ph-PMOs, specifically tailored for researchers and drug development professionals seeking to leverage π-π interactions for zero-premature-release nanocarriers.

Structural Fundamentals: The Phenylene Advantage

Unlike traditional MSNs synthesized purely from tetraethyl orthosilicate (TEOS), Ph-PMOs are constructed using1[1]. The integration of the phenylene bridge yields three critical advantages:

  • Molecular Periodicity & Rigidity : The bulky, rigid nature of the benzene ring induces crystal-like ordering within the pore walls. This significantly enhances thermal and mechanical stability compared to flexible aliphatic bridges (e.g., methylene or ethylene), 2[2].

  • Hydrophobicity : The organic framework creates a highly hydrophobic internal microenvironment, which is thermodynamically favorable for the encapsulation of poorly water-soluble drug molecules.

  • π-π Electron Interactions : The delocalized π-electrons of the phenylene rings serve as active docking sites for aromatic therapeutic agents, fundamentally altering drug-surface interaction kinetics and 3[3].

Physicochemical Profiling

The morphological and textural properties of Ph-PMOs are highly tunable based on the chosen structure-directing agent (SDA) and co-solvent systems. The judicious use of block copolymers combined with organic swelling agents can expand pore sizes beyond 10 nm, facilitating the loading of large biomolecules like ribonucleoproteins (RNPs) or bulky coordination complexes.

Table 1: Comparative Physicochemical Characteristics of Ph-PMOs

Material VariantPrecursor SystemMesostructureSurface Area (m²/g)Pore Size (nm)Reference
KIT-6 Analogue Ph-PMO BTEB + P123Cubic (Ia3d)11646.84
Face-Centered Ph-PMO BTEB + F127Cubic (Fm3m)~80011.0[Manchanda et al.[5]]()
PEGylated Ph-PMO BTEB + TEOSHexagonal421.911.06
Ph-PMO Nanospheres BTEB + CTABSpherical~700–9003.0–5.02

Self-Validating Synthesis Protocol: KIT-6-Type Ph-PMO

The synthesis of 3D cubic (Ia3d) Ph-PMOs requires precise control over micellar thermodynamics and hydrolysis-condensation kinetics. The following protocol establishes a self-validating workflow for reproducible synthesis, 4[4].

Step 1: Micellar Assembly
  • Action : Dissolve 1.46 g of Pluronic P123 in a mixture of 2.8 mL 2 M HCl and 40 mL deionized water at 35–40 °C overnight. Add 1.4 mL 1-butanol and stir for 1 hour.

  • Causality : P123 acts as the structure-directing agent. The acidic environment (HCl) is crucial to protonate the silanol groups during the subsequent condensation phase, ensuring the formation of highly ordered mesostructures rather than amorphous gels. Butanol acts as a co-surfactant, expanding the hydrophobic core and tuning the micellar curvature to favor the bicontinuous cubic phase.

  • Validation : The solution must remain perfectly clear, indicating uniform, monodisperse micelle formation without bulk precipitation.

Step 2: Precursor Integration & Co-condensation
  • Action : Introduce 1.0 mL of BTEB precursor dropwise under vigorous stirring.

  • Causality : BTEB undergoes acid-catalyzed hydrolysis of its ethoxy groups, followed by slow condensation around the hydrophobic core of the P123 micelles.

  • Validation : Within 30 to 60 minutes, the originally clear solution will turn opaque. This visual shift is the primary physical indicator that PMO nanoparticles are nucleating and the siloxane network is precipitating out of the solution[4].

Step 3: Hydrothermal Aging
  • Action : Transfer the opaque suspension to a Teflon-lined autoclave and heat at 100 °C for 24 hours.

  • Causality : Elevated temperatures promote Ostwald ripening, expanding the pore diameter and heavily cross-linking the Si-O-Si framework to lock in the mesostructure.

  • Validation : Post-aging, Powder X-ray Diffraction (PXRD) of the dried powder must display distinct low-angle reflections (e.g., (211) and (220) peaks), confirming the Ia3d cubic symmetry[6].

Step 4: Template Extraction
  • Action : Reflux the recovered powder in an acidic ethanol solution (ethanol/HCl) for 24 hours, followed by filtration and washing.

  • Causality : Unlike pure silica which is typically calcined at 550 °C, Ph-PMOs must undergo solvent extraction. Calcination risks thermal cleavage of the vital organic phenylene bridges.

  • Validation : Fourier Transform Infrared (FTIR) spectroscopy must show the complete disappearance of aliphatic C-H stretching bands (~2800–2900 cm⁻¹) from the P123 template, while retaining the aromatic C=C stretching bands (~1600 cm⁻¹) of the phenylene bridge.

Synthesis A Micelle Assembly (Pluronic P123 + HCl) B Precursor Addition (BTEB Hydrolysis) A->B 35-40°C C Co-condensation (Network Formation) B->C Clear to Opaque D Hydrothermal Aging (Pore Expansion) C->D 100°C, 24h E Template Extraction (Solvent Reflux) D->E Acidic Ethanol

Workflow of Phenylene-Bridged PMO synthesis via surfactant-templated sol-gel process.

Pharmacological Applications: Drug Loading & Release Kinetics

In drug development, the primary failure point of traditional silica nanocarriers is the "burst release" phenomenon—where weakly bound drugs are prematurely dumped into the bloodstream before reaching the target tissue. Ph-PMOs solve this through fundamentally different surface thermodynamics.

When loading aromatic chemotherapeutics (e.g., Doxorubicin) or anti-inflammatories (e.g., Ibuprofen), the drug molecules engage in strong π-π stacking interactions with the phenylene rings embedded in the PMO walls.3[3].

Consequently, the drug is tightly retained during systemic circulation without the need for complex pore-capping mechanisms. Release is autonomously triggered when the nanocarrier enters the acidic tumor microenvironment (pH ~5.5), where protonation disrupts the π-π stacking and hydrogen bonds, 2[2].

DrugDelivery A Ph-PMO Matrix (Phenylene Walls) C π-π Stacking & Hydrophobic Interaction A->C B Aromatic Drug (e.g., Doxorubicin) B->C D Stable Nanocarrier (High Payload) C->D Negative ΔG E Targeted Release (Acidic Tumor pH) D->E Diffusion Trigger

Mechanism of drug loading and targeted release in phenylene-bridged PMOs via π-π interactions.

Conclusion

Phenylene-bridged periodic mesoporous organosilicas provide an elegant solution to the structural and thermodynamic bottlenecks of inorganic nanocarriers. By mastering the self-assembly kinetics of the BTEB precursor, researchers can engineer highly ordered, chemically robust matrices. The intrinsic π-π stacking capabilities of the phenylene walls offer an unparalleled mechanism for stabilizing high payloads of aromatic drugs, ensuring targeted, stimuli-responsive delivery in complex biological environments.

References

1.1 - ResearchGate 2.3 - Progress in Materials Science 3.4 - Microporous and Mesoporous Materials 4.2 - PubMed 5.6 - PMC 6.5 - Langmuir

Sources

Exploratory

Engineering Advanced Organosilica Matrices: A Technical Guide to 1,4-Bis(trimethoxysilyl)benzene

Introduction As a Senior Application Scientist, I frequently encounter the need for robust, highly ordered silica frameworks in applications ranging from advanced drug delivery systems to high-resolution chromatographic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the need for robust, highly ordered silica frameworks in applications ranging from advanced drug delivery systems to high-resolution chromatographic stationary phases. The cornerstone of these advanced materials is often a bridged organosilane precursor. Among the most effective in this class is 1,4-bis(trimethoxysilyl)benzene (often abbreviated as para-BTMB). By integrating a rigid phenylene bridge directly into the siloxane network, this precursor yields periodic mesoporous organosilicas (PMOs) with exceptional mechanical stability and tailored hydrophobicity[1].

This whitepaper provides an in-depth mechanistic analysis of 1,4-bis(trimethoxysilyl)benzene, detailing its foundational physicochemical properties (including its CAS number and molecular weight)[2], its role in sol-gel synthesis[1], and a self-validating experimental protocol for generating hierarchically porous monoliths.

Section 1: Physicochemical Profiling and Quantitative Data

Understanding the baseline metrics of 1,4-bis(trimethoxysilyl)benzene is critical for stoichiometric precision in sol-gel reactions. The dual trimethoxysilyl groups provide six hydrolyzable methoxy sites, enabling a high cross-linking density, while the rigid benzene ring prevents the collapse of the pore structure during surfactant removal[1].

Table 1: Quantitative Physicochemical Properties of 1,4-Bis(trimethoxysilyl)benzene

PropertyValue
CAS Number 90162-40-6[2]
Molecular Weight 318.47 g/mol [2]
Empirical Formula C12H22O6Si2[2]
Density ~1.07 g/cm³ (at 20 °C)[3]
Boiling Point 246 °C[3]
Flash Point > 85 °C[3]
SMILES String (OC)(OC)c1ccc(cc1)(OC)OC[2]

Expertise & Causality Insight: The molecular weight of 318.47 g/mol [2] is a critical parameter when calculating the molar ratios for co-condensation with other silanes like tetramethoxysilane (TMOS)[1]. A slight deviation in the molar ratio of the precursor alters the organic-inorganic domain distribution, directly impacting the final material's porosity, surface area, and phase separation timing.

Section 2: Mechanistic Logic of PMO Synthesis

The synthesis of highly ordered silica networks from 1,4-bis(trimethoxysilyl)benzene relies on a delicate balance between hydrolysis and condensation rates[1]. In acidic conditions, the methoxy groups undergo rapid hydrolysis to form reactive silanol (-OH) intermediates. The rigid para-phenylene bridge enforces a specific spatial orientation, which, when templated by a structure-directing agent (like polyethylene glycol, PEG), drives the self-assembly into a bicontinuous meso-macroporous network[1].

G A 1,4-Bis(trimethoxysilyl)benzene (CAS: 90162-40-6) B Acid-Catalyzed Hydrolysis (0.01M Acetic Acid) A->B H2O / H+ C Silanol Intermediates [Si(OH)3-Ar-Si(OH)3] B->C - MeOH D Co-condensation (with TMOS + PEG Porogen) C->D + TMOS E Phase Separation & Gelation D->E Thermal Aging F Hierarchical Meso-Macroporous Organosilica Monolith E->F Calcination/Extraction

Sol-gel synthesis workflow for BTMB-derived organosilica monoliths.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of meso-macroporous silica monoliths using 1,4-bis(trimethoxysilyl)benzene[1]. This method incorporates internal validation checks to confirm the reaction trajectory.

Objective: To synthesize a structurally robust silica monolith with defined macro- and mesoporosity for use as a chromatographic stationary phase or drug-eluting scaffold[1].

Reagents:

  • 1,4-Bis(trimethoxysilyl)benzene (CAS: 90162-40-6, MW: 318.47 g/mol )[2]

  • Tetramethoxysilane (TMOS)[1]

  • Poly(ethylene glycol) (PEG) – Porogen[1]

  • Urea – Mesopore expanding agent[1]

  • 0.01 M Acetic Acid – Hydrolysis catalyst[1]

Step-by-Step Methodology:

  • Porogen Dissolution: Dissolve 0.355 g to 0.475 g of PEG and 0.45 g of urea in 5.0 mL of 0.01 M acetic acid under continuous stirring[1].

    • Expertise Note: Conducting the initial mixing carefully ensures a homogeneous porogen solution before the reaction accelerates, setting the stage for uniform spinodal decomposition.

  • Precursor Integration: Because 1,4-bis(trimethoxysilyl)benzene is a solid compound at room temperature, liquefy it by pre-warming to 70 °C[1]. Add a 2.5 mL mixture of TMOS and 1,4-bis(trimethoxysilyl)benzene (in a 90/10 weight ratio) to the acidic PEG solution[1].

  • Hydrolysis & Homogenization: Stir the mixture at 70 °C for 1 hour until it becomes a clear, single-phase sol[1].

    • Validation Check: The transition to a transparent sol confirms the complete hydrolysis of the methoxy groups into soluble silanols. If the solution remains cloudy, the hydrolysis is incomplete, and the resulting monolith will possess structural defects.

  • Gelation and Phase Separation: Transfer the clear sol into a sealed mold and incubate to allow gelation.

    • Causality: As the siloxane network grows via polycondensation, it becomes incompatible with the aqueous PEG phase, triggering spinodal decomposition. This phase separation forms the continuous macroporous skeleton[1].

  • Hydrothermal Treatment: Subject the wet gel to hydrothermal aging.

    • Causality: Urea decomposes at elevated temperatures, releasing ammonia. This raises the internal pH, catalyzing Ostwald ripening of the silica framework, which expands and uniformizes the mesopores within the macropore walls.

  • Washing and Drying: Wash the monolith extensively with water and ethanol to remove PEG and unreacted residues, followed by drying and calcination[1].

Section 4: Applications in Drug Development and Materials Science

For drug development professionals and materials scientists, the integration of 1,4-bis(trimethoxysilyl)benzene into silica matrices offers profound advantages. Standard pure-inorganic silica nanoparticles often possess highly hydrophilic surfaces that poorly encapsulate hydrophobic active pharmaceutical ingredients (APIs).

By incorporating the hydrophobic phenylene bridge into the pore walls, the resulting PMOs exhibit:

  • Enhanced Hydrophobic Interactions: The aromatic rings in the pore walls increase the surface hydrophobicity, which is highly useful for the adsorption of lipophilic molecules and non-polar solvents[4]. This directly translates to higher loading capacities for hydrophobic drugs via π-π stacking interactions.

  • Increased Structural Organization: Materials synthesized using 1,4-bis(trimethoxysilyl)benzene tend to be more structurally organized, demonstrating increased pore organization and surface area compared to other bridged precursors like diethylbenzene (DEB)[4].

  • Targeted Adsorption and Chromatography: In environmental and analytical chemistry, these highly organized, hydrophobic surfaces are ideal for the pre-concentration of organic contaminants from aqueous solutions[4], and they serve as highly efficient, pressure-resistant stationary phases in HPLC.

References
  • 1,4-Bis(trimethoxysilyl)benzene 95% , Sigma-Aldrich. 2

  • 1,4-bis(trimethylsiloxy)benzene 90162-40-6 Properties , GuideChem. 3

  • Hierarchically porous monolithic silica with varying porosity using bis(trimethoxysilyl)arenes as precursors , RSC Publishing. 1

  • Pre-Concentration for Improved Long-Term Monitoring of Contaminants in Groundwater , Defense Technical Information Center (DTIC). 4

Sources

Foundational

Comprehensive Spectral Data Analysis of 1,4-Bis(trimethoxysilyl)benzene: A Technical Guide for Advanced Materials Synthesis

Executive Summary & Chemical Context 1,4-Bis(trimethoxysilyl)benzene (BTMB) is a highly symmetric, rigid-rod organosilica precursor critical to the development of Periodic Mesoporous Organosilicas (PMOs), hybrid aerogels...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1,4-Bis(trimethoxysilyl)benzene (BTMB) is a highly symmetric, rigid-rod organosilica precursor critical to the development of Periodic Mesoporous Organosilicas (PMOs), hybrid aerogels, and advanced drug delivery architectures[1]. Because the structural integrity of the final mesoporous framework depends entirely on the purity and controlled polycondensation of the precursor, rigorous spectral validation is mandatory.

This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of BTMB. By understanding the causality behind these spectral signatures, researchers can implement self-validating analytical workflows to monitor precursor integrity and track sol-gel hydrolysis kinetics in real time.

Spectral Data Analysis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural framework for BTMB, confirming both the D2h molecular symmetry and the oxidation state of the silicon centers.

  • ¹H NMR: The proton spectrum of BTMB in anhydrous CDCl₃ is remarkably clean due to its high symmetry. The four aromatic protons are chemically and magnetically equivalent, resonating as a sharp singlet at δ 7.61 ppm[2]. The eighteen protons of the six methoxy groups are heavily deshielded by the adjacent oxygen atoms, appearing as a dominant singlet at δ 3.58 ppm[2].

  • ¹³C NMR: The carbon spectrum reflects the three unique carbon environments. The methoxy carbons resonate at δ 51.33 ppm[2]. The aromatic ring exhibits two signals: the C-H carbons typically appear around δ 133.5 ppm, while the quaternary carbons directly bonded to the electropositive silicon (C-Si) are slightly deshielded, appearing near δ 134.1 ppm.

  • ²⁹Si NMR: Silicon NMR is the most critical tool for monitoring the sol-gel transition. In its unhydrolyzed state, the T³ silicon environment (an aryl group bonded to three methoxy groups) typically resonates between -42.0 and -45.0 ppm. Upon exposure to trace water and an acid/base catalyst, the methoxy groups hydrolyze to form 1,4-bis(trihydroxysilyl)benzene, causing the ²⁹Si signal to shift upfield to approximately -55.2 ppm[3].

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, orthogonal technique to verify functional groups and detect premature hydrolysis. The intact BTMB molecule exhibits strong, characteristic Si-O-C asymmetric and symmetric stretching bands at 1112 cm⁻¹ and 1050 cm⁻¹, respectively[2]. Aliphatic C-H stretching from the methoxy groups is observed at 2929 cm⁻¹ and 2862 cm⁻¹[2].

Causality in Quality Control: If the precursor has been compromised by atmospheric moisture, a broad absorption band centered at ~3200 cm⁻¹ will appear, corresponding to hydrogen-bonded Si-OH groups[3]. The absence of this peak is a mandatory gating metric before using the precursor in PMO synthesis.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight (318.47 g/mol ) and provides insight into the bond stabilities. The molecular ion [M]⁺ is typically observed at m/z 318. The base peak often appears at m/z 121, corresponding to the [Si(OCH₃)₃]⁺ fragment. This indicates that under high-energy ionization, the Si-Aryl bond is highly susceptible to cleavage compared to the robust aromatic ring.

Summary Data Tables

Table 1: Quantitative NMR Data for 1,4-Bis(trimethoxysilyl)benzene

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment / Causality
¹H 7.61 Singlet (s) 4H Aromatic C-H (Equivalent due to D2h symmetry)
¹H 3.58 Singlet (s) 18H Methoxy -OCH₃ (Deshielded by Oxygen)
¹³C 134.1 Singlet (s) 2C Aromatic C-Si (Quaternary)
¹³C 133.5 Singlet (s) 4C Aromatic C-H
¹³C 51.33 Singlet (s) 6C Methoxy -OCH₃

| ²⁹Si | -42.0 to -45.0 | Singlet (s) | 2Si | Aryl-Si(OCH₃)₃ (Shifts to -55.2 ppm upon hydrolysis) |

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
2929, 2862 Weak-Med Aliphatic C-H stretching (-OCH₃)
1480, 1400, 1350 Medium Aromatic C=C stretching / C-H bending
1112, 1050 Strong Si-O-C asymmetric & symmetric stretching

| 924, 807 | Strong | Si-C stretching / Si-O rocking |

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocol integrates self-validating checkpoints to prevent the acquisition of artifact-heavy data caused by premature hydrolysis.

Protocol: Anhydrous Spectral Acquisition & Hydrolysis Monitoring

Step 1: Glassware and Solvent Preparation

  • Bake all NMR tubes and glassware at 120°C for a minimum of 4 hours. Cool in a desiccator under an argon atmosphere.

  • Causality: Silane precursors are highly sensitive to surface moisture on glass, which acts as a nucleation site for premature polycondensation.

  • Use CDCl₃ stored over activated 4Å molecular sieves.

Step 2: Pre-Acquisition FT-IR Screening (Self-Validation Step)

  • Deposit a neat drop of BTMB onto an ATR-FTIR crystal.

  • Scan from 4000 to 600 cm⁻¹.

  • Validation Gate: If a broad peak at 3200 cm⁻¹ (Si-OH) is observed[3], discard the sample. Proceed only if the region above 3000 cm⁻¹ is flat.

Step 3: Multi-Nuclear NMR Acquisition

  • Dissolve 20 mg of validated BTMB in 0.6 mL of anhydrous CDCl₃. Add 0.05% Tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H (16 scans) and ¹³C (256 scans) spectra.

  • Acquire ²⁹Si NMR using an inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE) inherent to silicon, ensuring accurate integration.

Step 4: In-Situ Hydrolysis Monitoring (Optional)

  • To monitor the sol-gel transition, inject 10 μL of 0.5% aqueous acetic acid into the NMR tube[3].

  • Run serial ²⁹Si NMR scans every 15 minutes. Observe the disappearance of the -42 ppm peak and the emergence of the -55.2 ppm peak, confirming the formation of the silanetriol intermediate[3].

Workflow Visualization

G A 1,4-Bis(trimethoxysilyl)benzene (Anhydrous) B 1H & 13C NMR (Purity & Framework) A->B Structural Validation C 29Si NMR (Si Coordination) A->C Baseline Si Environment D FT-IR Spectroscopy (Functional Groups) A->D No -OH peak (~3200 cm-1) E Hydrolysis Reaction (Trace Water Addition) A->E H2O / Catalyst F 1,4-Bis(trihydroxysilyl)benzene (Silanetriol Intermediate) E->F Hydrolysis F->C Shift to -55.2 ppm F->D Broad -OH peak appears G Polycondensation (Sol-Gel Process) F->G Aging/Curing H Periodic Mesoporous Organosilica (PMO) G->H Crosslinking

Workflow of spectral validation and hydrolysis-condensation monitoring for BTMB.

References

  • Source: scribd.
  • Hierarchically Ordered Monolithic Silica with Bimodal Porosity Obtained by Hydrolysis and Condensation of 1,4-Bis(trimethoxysilyl)
  • Synthesis and Characterization of New Stable α,ω-Organo(bis-silanetriols)

Sources

Exploratory

Advanced Architectures: Bifunctional Organosilane Monomers in Surface Engineering & Therapeutics

Executive Summary: The Molecular Bridge Bifunctional organosilane monomers represent a critical class of hybrid precursors in materials science, defined by their ability to bridge the interface between dissimilar phases—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecular Bridge

Bifunctional organosilane monomers represent a critical class of hybrid precursors in materials science, defined by their ability to bridge the interface between dissimilar phases—typically organic and inorganic.[1][2] For researchers in drug development and chromatography, these molecules are not merely "glues" but sophisticated architectural tools.[1] They enable the precise engineering of surface chemistry on silica nanoparticles (MSNs), the synthesis of stimuli-responsive Periodic Mesoporous Organosilicas (PMOs), and the creation of hydrolytically stable chromatographic stationary phases.

This guide moves beyond basic silanization to explore the mechanistic nuances, application-specific selection strategies, and rigorous protocols required for high-fidelity surface modification.

Chemical Architecture & Mechanism

The utility of bifunctional organosilanes stems from their dual reactivity.[2] They are generally categorized into two distinct structural classes, each serving unique functional roles.[2]

Class A: Heterobifunctional Silanes (Coupling Agents)

General Formula:



  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Hydrolyzable Group):  Typically alkoxy (-OMe, -OEt) or chloro (-Cl).[1] These hydrolyze to form silanols (
    
    
    
    ), which condense with inorganic surfaces.
  • 
     (Organofunctional Group):  A reactive organic moiety (e.g., amine, epoxy, thiol, methacrylate) designed to interact with the biological or polymeric matrix.
    
  • Mechanism: The formation of a Self-Assembled Monolayer (SAM) or a polysiloxane network depends heavily on water content and solvent polarity.

Class B: Bridging Silsesquioxanes (Bis-Silanes)

General Formula:



  • 
     (Bridging Group):  An organic spacer (e.g., phenylene, ethylene, disulfide).
    
  • Application: These are used to synthesize PMOs where the organic functionality is integral to the framework, not just a pendant group. This allows for high organic loading and homogeneous distribution of functional sites.[3]

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic pathway from hydrolysis to surface grafting. Note the competition between surface attachment and solution-phase self-polymerization.

SilanizationMechanism Silane Organosilane Monomer (R-Si-X3) Hydrolysis Hydrolysis (Requires H2O) Silane->Hydrolysis Acid/Base Cat. Silanol Reactive Silanol (R-Si-(OH)3) Hydrolysis->Silanol H_Bonding Hydrogen Bonding to Surface Silanol->H_Bonding Adsorption SelfPoly Self-Polymerization (Solution Phase) Silanol->SelfPoly Excess H2O / High Conc. Condensation Condensation (- H2O) H_Bonding->Condensation Curing/Heating Grafted Covalently Grafted Interface (Si-O-Si-Surface) Condensation->Grafted

Caption: Kinetic pathway of silanization. Control of water content is critical to favor surface grafting (green path) over irreversible self-polymerization (gray path).

High-Impact Applications

Drug Delivery: Mesoporous Silica Nanoparticles (MSNs)

In drug delivery, MSNs are functionalized to control release kinetics and target specific cell types.

  • Linker Chemistry: APTES (3-Aminopropyltriethoxysilane) is the industry standard for introducing surface amines. These amines serve as anchor points for conjugating carboxylic acid-containing drugs or targeting ligands (e.g., folate, antibodies) via EDC/NHS coupling.

  • Stimuli-Responsive Release: Bridging monomers containing disulfide bonds (e.g., Bis[3-(triethoxysilyl)propyl] disulfide) are used to create PMO shells. These shells degrade in the reducing environment of the cytosol (high glutathione concentration), triggering rapid drug release specifically inside cancer cells.

Chromatography: Hybrid Stationary Phases

Standard silica stationary phases suffer from hydrolysis at high pH (


). Bifunctional organosilanes are used to create "Hybrid" or "Bidentate" phases.
  • Steric Protection: By using a bidentate silane (

    
    ) or a bulky monofunctional silane, the siloxane bond is sterically shielded from hydroxide attack, extending column lifetime.
    
  • Selectivity Tuning: Embedded polar groups (e.g., amide-linked silanes) shield residual silanols, reducing peak tailing for basic compounds.

Experimental Protocol: Precision Anhydrous Silanization

Objective: To graft a defined monolayer of amine functionality (using APTES) onto Silica Nanoparticles (SiO2 NPs) while minimizing vertical polymerization (clumping).

Rationale: Aqueous methods often lead to uncontrolled multilayer formation and particle aggregation. An anhydrous toluene reflux method ensures that hydrolysis occurs only at the surface interface where trace adsorbed water exists.

Materials
  • Mesoporous Silica Nanoparticles (calcined, template-free).

  • APTES (3-Aminopropyltriethoxysilane), 99% purity.

  • Anhydrous Toluene (dried over molecular sieves).

  • Inert gas line (Nitrogen or Argon).

Step-by-Step Methodology
StepActionTechnical Note / Causality
1. Activation Dry SiO2 NPs at 120°C under vacuum for 3 hours.Removes physisorbed water that causes bulk polymerization, leaving only chemically bound surface silanols.
2. Dispersion Suspend 500 mg activated NPs in 50 mL anhydrous toluene. Sonicate for 20 mins.Ensures monodispersity prior to reaction; aggregates formed here will be permanently crosslinked later.
3. Reaction Add APTES (0.5 mL) dropwise under

flow. Heat to reflux (110°C) for 12-24 hours.
Reflux provides activation energy for the condensation reaction. Anhydrous conditions limit hydrolysis to the surface interface.
4. Washing Centrifuge (10,000 rpm, 10 min). Wash pellet 3x with Toluene, then 2x with Ethanol.Toluene removes unreacted silane; Ethanol removes non-covalently adsorbed silsesquioxane oligomers.
5. Curing Dry under vacuum at 80°C for 4 hours.Critical: Promotes cross-linking of the silane monolayer, converting hydrogen bonds to stable covalent siloxane (

) bonds.[1]
Validation (Self-Checking)
  • Zeta Potential: Shift from negative (approx -30 mV for bare silica) to positive (+20 to +40 mV) indicates successful amine grafting.

  • Ninhydrin Assay: A colorimetric test (purple) confirms the presence of accessible primary amines.

Strategic Workflow: Stimuli-Responsive Carrier Fabrication

The following diagram outlines the logical flow for creating a redox-responsive drug carrier using bridging monomers.

PMOFabrication Precursors Precursors: TEOS + Disulfide-Bridged Silane SolGel Sol-Gel Process (Surfactant Template) Precursors->SolGel PMO PMO Nanoparticles (S-S bonds in walls) SolGel->PMO Condensation Loading Drug Loading (Pore Diffusion) PMO->Loading Template Removal CellEntry Cellular Uptake (Endocytosis) Loading->CellEntry Release Cytosolic Release (GSH cleaves S-S) CellEntry->Release Redox Trigger

Caption: Workflow for synthesizing Periodic Mesoporous Organosilicas (PMOs) with integrated redox triggers for intracellular drug release.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Silane Coupling Agents).

  • Slowing, I. I., et al. (2008). "Mesoporous silica nanoparticles as controlled release drug delivery and gene transfection carriers." Advanced Drug Delivery Reviews, 60(11), 1278-1288.

  • Croissant, J. G., et al. (2018). "Biodegradable Bridged Silsesquioxane Nanomaterials for Biomedical Applications." Advanced Healthcare Materials.

  • Nawrocki, J., et al. (2004).[4] "Part I. Chromatography using ultra-stable metal oxide-based stationary phases for HPLC." Journal of Chromatography A, 1028(1), 1-30.

  • Arkles, B. (2014). "Hydrophobicity, Hydrophilicity and Silanes." Gelest Inc.[5] Technical Brochure.

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for Sol-Gel Synthesis of Benzene-Bridged Periodic Mesoporous Organosilicas using 1,4-Bis(trimethoxysilyl)benzene

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of benzene-bridged periodic mesoporous organosilicas (PMOs) via a sol-gel process utilizing 1,4-Bis(trimethoxysilyl)benzene (BMB) a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of benzene-bridged periodic mesoporous organosilicas (PMOs) via a sol-gel process utilizing 1,4-Bis(trimethoxysilyl)benzene (BMB) as the primary organosilica precursor. This application note is designed for researchers, scientists, and professionals in materials science and drug development. It details the underlying chemical principles, provides a robust experimental workflow, and explains the causality behind critical procedural choices to ensure reproducibility and high-quality material synthesis. The resulting organosilica materials, featuring phenylene groups integrated within the silica framework, offer unique properties such as enhanced hydrophobicity, thermal stability, and tunable surface functionalities, making them ideal candidates for applications in chromatography, catalysis, and advanced drug delivery systems.

Introduction: The Significance of Benzene-Bridged Organosilicas

Periodic mesoporous organosilicas (PMOs) represent a class of hybrid organic-inorganic materials that have garnered significant interest due to their ordered pore structures and the presence of organic functionalities covalently bonded within the silica framework.[1][2] Unlike traditional silica materials where organic groups are typically grafted onto the surface, PMOs incorporate these groups directly into the pore walls.[2] This integration imparts novel and enhanced properties to the material.

The use of 1,4-Bis(trimethoxysilyl)benzene (BMB), or its ethoxy analogue 1,4-Bis(triethoxysilyl)benzene (BTEB), as a precursor allows for the creation of a rigid, aromatic phenylene bridge within the silica matrix.[3][4][5] This "phenylene-bridged" structure offers several distinct advantages:

  • Enhanced Hydrophobicity: The aromatic benzene rings increase the non-polar character of the silica surface, which is beneficial for applications like reversed-phase chromatography and the adsorption of non-polar molecules.

  • Improved Thermal and Mechanical Stability: The rigid benzene linker contributes to a more robust and stable framework compared to materials with flexible alkyl chains.[2]

  • Tunable Surface Chemistry: The benzene ring can be further functionalized, opening avenues for creating highly specific catalysts or targeted drug delivery vehicles.

  • Ordered Porosity: The sol-gel method, particularly when coupled with structure-directing agents (surfactants), allows for precise control over pore size and shape, leading to materials with high surface areas and uniform mesopores.[1][6]

This guide focuses on an acid-catalyzed sol-gel synthesis, a common and effective method for producing these advanced materials.[1]

The Sol-Gel Process: A Mechanistic Overview

The sol-gel process is a versatile wet-chemical technique for fabricating materials from a colloidal solution (sol) that transitions into a gel-like network.[7][8][9] The synthesis of benzene-bridged PMOs from BMB involves two fundamental, concurrent chemical reactions: hydrolysis and condensation .[10][11]

  • Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms of the BMB precursor react with water. This nucleophilic substitution reaction replaces the alkoxy groups with hydroxyl groups (-OH), forming silanols. This step is crucial as it "activates" the precursor for the subsequent network formation.[8][10] The rate of hydrolysis is significantly influenced by the pH of the solution.[10]

  • Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form strong silicon-oxygen-silicon (siloxane) bonds. This process releases water or methanol as a byproduct and is the core of the network-building, or polymerization, phase.[8][10] As condensation proceeds, the sol increases in viscosity and eventually forms a three-dimensional solid network, trapping the solvent in its pores—this is the gelation point.[8][11]

The choice of catalyst (acidic or basic) is a critical parameter that dictates the kinetics of both hydrolysis and condensation, thereby influencing the final structure of the porous material.[10][12] In this protocol, an acid catalyst is used to promote rapid hydrolysis relative to condensation, which typically leads to more linear or lightly branched polymer chains that can effectively organize around a surfactant template.

Diagram 1: The Sol-Gel Reaction Mechanism This diagram illustrates the two primary reactions in the sol-gel process: hydrolysis of the BMB precursor to form silanols, followed by condensation to create the siloxane (Si-O-Si) network.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_result Result BMB 1,4-Bis(trimethoxysilyl)benzene (BMB Precursor) Silanol Hydrolyzed Intermediate (Silanol Groups) BMB->Silanol + H₂O (Acid Catalyst) Silanol_A Silanol Group 1 Silanol_B Silanol Group 2 Siloxane Siloxane Bridge (-Si-O-Si-) Silanol_A->Siloxane Silanol_B->Siloxane Network Benzene-Bridged Organosilica Network Siloxane->Network - H₂O or CH₃OH

Materials and Equipment

Chemicals and Reagents
ReagentFormulaPuritySupplier ExampleNotes
1,4-Bis(trimethoxysilyl)benzene (BMB)C₁₂H₂₂O₆Si₂≥95%Sigma-AldrichPrecursor. Handle with care, moisture sensitive.
Pluronic P123(EO)₂₀(PO)₇₀(EO)₂₀N/ASigma-AldrichTriblock copolymer surfactant (Structure-Directing Agent).
Hydrochloric Acid (HCl)HCl37% (conc.)Fisher ScientificAcid catalyst. Handle in a fume hood.
Ethanol (EtOH)C₂H₅OH≥99.5%VWRSolvent for surfactant removal.
Deionized (DI) WaterH₂O18.2 MΩ·cmMillipore SystemReaction medium.
Equipment
  • Magnetic stir plate with heating capabilities

  • Glass beakers and Erlenmeyer flasks

  • Teflon-coated magnetic stir bars

  • Graduated cylinders and pipettes for accurate liquid handling

  • pH meter or pH indicator strips

  • Polypropylene bottles with sealed caps (for aging)

  • Oven capable of maintaining temperatures up to 100-150°C

  • Büchner funnel and vacuum filtration apparatus

  • Soxhlet extraction apparatus (optional, for rigorous surfactant removal)

  • Tube furnace for calcination (optional)

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing PMOs using block copolymer templates under acidic conditions.[1][3]

Diagram 2: Experimental Workflow This flowchart outlines the major stages of the sol-gel synthesis process, from initial precursor mixing to the final porous material.

G start Start: Prepare Reagents mix 1. Mix P123, HCl, and H₂O Stir until clear solution forms start->mix add_bmb 2. Add BMB Precursor Stir vigorously for 24h at 40°C mix->add_bmb age 3. Static Aging Age mixture at 100°C for 24-48h add_bmb->age filter 4. Filter and Wash Collect solid product, wash with DI Water age->filter dry 5. Drying Dry in oven at 90-100°C overnight filter->dry extract 6. Surfactant Removal Acidified Ethanol Extraction dry->extract final_dry 7. Final Drying Vacuum oven at 100°C extract->final_dry end End: Benzene-Bridged PMO final_dry->end

Step 1: Preparation of the Surfactant-Catalyst Solution

Causality: The triblock copolymer Pluronic P123 acts as a structure-directing agent (SDA) or template. In the acidic aqueous solution, these polymer chains self-assemble into cylindrical micelles. These micelles serve as a scaffold around which the silica precursors will hydrolyze and condense, ultimately defining the mesoporous structure of the final material. The hydrochloric acid catalyzes the hydrolysis of the BMB precursor.

  • In a 250 mL glass beaker, dissolve 4.0 g of Pluronic P123 in 150 mL of 2 M HCl aqueous solution.

  • Place the beaker on a magnetic stir plate and stir at a moderate speed (e.g., 400 RPM) at room temperature until the P123 has completely dissolved, resulting in a clear, homogeneous solution. This may take 1-2 hours.

Step 2: Hydrolysis and Condensation of BMB

Causality: The BMB precursor is introduced into the acidic micellar solution. The acid ensures a rapid rate of hydrolysis, creating a high concentration of reactive silanol species.[10] These species begin to polycondense, forming oligomeric organosilica chains that interact with the hydrophilic (polyethylene oxide) portions of the P123 micelles. The mixture is stirred at a slightly elevated temperature (40°C) to promote this interaction and ensure a homogeneous sol before the gelation process is thermally induced in the next step.

  • While stirring the surfactant solution, slowly add 8.5 mL of 1,4-Bis(trimethoxysilyl)benzene (BMB) dropwise.

  • Once the BMB is added, seal the beaker with parafilm (pierce with a small needle for pressure release) and increase the temperature of the stir plate to 40°C .

  • Continue stirring vigorously for 24 hours . The solution will likely become cloudy as the organosilica oligomers form.

Step 3: Aging and Gelation

Causality: The aging step uses a higher temperature to drive the polycondensation reaction towards completion, solidifying the sol into a rigid gel. The static (unstirred) condition during this phase is critical. It allows the silica-surfactant composite to assemble into an ordered structure without being disrupted by mechanical forces, leading to the formation of a well-defined, periodic mesostructure.

  • Transfer the milky white solution into a sealed polypropylene bottle.

  • Place the bottle in an oven preheated to 100°C .

  • Let the mixture age under these static conditions for 24 to 48 hours . During this time, a white solid precipitate (the gel) will form and settle.

Step 4: Product Recovery and Surfactant Removal

Causality: The as-synthesized material has the P123 surfactant template trapped within its pores. To create the final, porous material, this template must be removed. Simple washing is insufficient. An extraction with acidified ethanol is an effective method. The ethanol acts as a good solvent for P123, while the acid helps to break any strong hydrogen bonds between the surfactant and the silica walls, facilitating complete removal without requiring high-temperature calcination, which can sometimes damage the organic bridging groups.

  • After aging, allow the container to cool to room temperature.

  • Collect the solid white product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with at least 500 mL of DI water to remove excess acid and any residual, unbound surfactant.

  • Dry the filtered solid in an oven at 90-100°C overnight. The result is the as-synthesized, template-containing material.

  • To remove the template, suspend the dried powder (~1.0 g ) in a solution of 150 mL of ethanol containing 2 mL of concentrated HCl .

  • Stir this suspension at 60-70°C for 6-12 hours .

  • Recover the powder by vacuum filtration, wash with pure ethanol to remove the extracted surfactant, and dry in a vacuum oven at 100°C. For applications requiring utmost purity, this extraction step can be repeated or performed in a Soxhlet apparatus.

Characterization and Expected Results

The resulting white powder should be a periodic mesoporous organosilica. Its properties can be verified using a suite of standard materials characterization techniques:

  • Nitrogen Adsorption-Desorption Analysis (BET, BJH): This is the primary method to confirm the mesoporosity. A Type IV isotherm with a sharp capillary condensation step is expected, indicating uniform mesopores. Typical results show a high surface area (>600 m²/g) and a narrow pore size distribution centered around 6-8 nm, consistent with the use of P123 as a template.

  • Transmission Electron Microscopy (TEM): TEM images will provide direct visual evidence of the ordered porous structure, often showing hexagonal arrays of channels or worm-like pore systems.

  • Small-Angle X-ray Scattering (SAXS) or Diffraction (XRD): A strong diffraction peak in the low-angle region (1-2° 2θ) confirms the long-range periodic ordering of the mesopores.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for Si-O-Si bonds (~1080 cm⁻¹), as well as peaks corresponding to the C-H and C=C vibrations of the benzene ring, confirming the successful incorporation of the organic bridge into the framework.

  • Solid-State ²⁹Si NMR Spectroscopy: This technique can provide detailed information about the degree of condensation of the silica network, showing different "T" peaks corresponding to silicon atoms bonded to one, two, or three other silicon atoms through oxygen bridges.

Applications and Future Directions

The benzene-bridged PMOs synthesized via this protocol are robust materials with a wide range of potential applications:

  • High-Performance Liquid Chromatography (HPLC): The hydrophobic, high-surface-area material can be used as a stationary phase for reversed-phase separations.

  • Catalysis: The material can serve as a stable support for metallic nanoparticles or organometallic catalysts, leveraging the porous network to enhance reactant accessibility to active sites.[13][14]

  • Drug Delivery: The uniform mesopores can be loaded with therapeutic agents. The surface chemistry can be modified to control the release kinetics or to target specific cells or tissues.

  • Adsorbents: These materials have shown promise for the capture of organic pollutants from water or CO₂ from gas streams, due to their high surface area and tunable surface chemistry.[1]

Future work can explore co-condensation of BMB with other organosilane precursors to create bifunctional PMOs with tailored properties for even more specific and advanced applications.[6]

Safety Considerations

  • Handle organosilane precursors like BMB in a well-ventilated fume hood. They are moisture-sensitive and can release methanol upon hydrolysis.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The organic solvents used are flammable. Ensure all heating is done using explosion-proof heating mantles or stir plates and avoid open flames.

References

  • Morell, J., et al. (2007). Synthesis and characterization of highly ordered bifunctional aromatic periodic mesoporous organosilicas with different pore sizes. ResearchGate. Available from: [Link]

  • Gelest, Inc. 1,4-BIS(TRIETHOXYSILYL)BENZENE. Gelest, Inc. Available from: [Link]

  • Gascón, V., et al. (2022). Use of Periodic Mesoporous Organosilica–Benzene Adsorbent for CO2 Capture to Reduce the Greenhouse Effect. PMC. Available from: [Link]

  • Sayari, A., et al. (2002). Synthesis of Periodic Large Mesoporous Organosilicas and Functionalization by Incorporation of Ligands into the Framework Wall. ACS Publications. Available from: [Link]

  • Kresge, C. T., et al. (2009). Synthesis chemistry and application development of periodic mesoporous organosilicas. ResearchGate. Available from: [Link]

  • Lee, B., et al. (2021). WOx/ZrOx functionalised periodic mesoporous organosilicas as water-tolerant catalysts for carboxylic acid esterification. UCL Discovery. Available from: [Link]

  • Sigma-Aldrich. 1,4-Bis(triethoxysilyl)benzene, 96%. SLS. Available from: [Link]

  • Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available from: [Link]

  • Narkiewicz-Michalek, J., et al. (2017). Sol-Gel Synthesis of Non-Silica Monolithic Materials. PMC. Available from: [Link]

  • Vignesh, K., et al. (2021). Sol-gel process for synthesis of nanoparticles and applications thereof. AkiNik Publications. Available from: [Link]

  • Al-Othman, A., et al. (2014). Effect of catalyst used in the sol-gel process on the microstructure and adsorption/desorption performance of silica aerogels. Illinois Experts. Available from: [Link]

  • Defèche, N., et al. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. Available from: [Link]

  • Accelerated Materials. What is the sol-gel method for nanoparticle synthesis?. Accelerated Materials. Available from: [Link]

  • Zhang, Y., et al. (2020). Preparation, synthesis and application of Sol-gel method. ResearchGate. Available from: [Link]

  • Croissant, J. G., et al. (2016). Influence of the 1,4-bis(triethoxysilyl)benzene precursor concentration... ResearchGate. Available from: [Link]

  • Tulinski, M., et al. (2021). An investigation into the role of the acid catalyst on the structure and anticorrosion properties of hybrid sol-gel coatings. RCSI Repository. Available from: [Link]

  • Pagliaro, M., et al. (2023). Shape and Stability Matter: Enhanced Catalytic Reactions via Sol–gel-Entrapped Catalysts. Mario Pagliaro's Lab website. Available from: [Link]

  • Delower, M., et al. (2001). Hydrolysis and condensation control reactions of trimethylethoxysilane... ResearchGate. Available from: [Link]

  • Aronne, A. (2012). SOL-GEL SYNTHESIS OF FUNCTIONAL NANOCOMPOSITES BASED ON INORGANIC OXIDES. fedOA. Available from: [Link]

  • Pirard, J. P. (2022). Sol-Gel process to design efficient catalysts for pollutant and waste treatment. ORBi. Available from: [Link]

  • Shea, K. J., et al. (1992). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. SciSpace. Available from: [Link]

  • Wey, Y. C., et al. (2021). Bis(triethoxysilyl)ethane (BTESE)–Organosilica Membranes for H2O/DMF Separation in Reverse Osmosis (RO): Evaluation and Correlation of Subnanopores via Nanopermporometry (NPP), Modified Gas Translation (mGT) and RO Performance. PMC. Available from: [Link]

Sources

Application

Application Note: 1,4-Bis(trimethoxysilyl)benzene (BTB) as a Structural Crosslinking Agent in Advanced Drug Delivery Systems

Executive Summary & Mechanistic Insights The evolution of nanomedicine relies heavily on the precise engineering of drug delivery vehicles. Traditional mesoporous silica nanoparticles (MSNs), typically synthesized using...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The evolution of nanomedicine relies heavily on the precise engineering of drug delivery vehicles. Traditional mesoporous silica nanoparticles (MSNs), typically synthesized using tetraethyl orthosilicate (TEOS), suffer from inherent limitations: their purely inorganic siloxane frameworks are highly hydrophilic, prone to hydrolytic degradation in aqueous media, and often exhibit premature burst release of hydrophobic drug payloads.

To overcome these barriers, 1,4-Bis(trimethoxysilyl)benzene (BTB) (CAS: 90162-40-6) has emerged as a premier bridged organosilane precursor. Unlike terminal organosilanes (e.g., APTES) which only functionalize the surface of a silica network, BTB contains two polymerizable trimethoxysilyl groups flanking a rigid benzene ring. During the sol-gel process, the six methoxy groups hydrolyze into highly reactive silanols, which subsequently undergo co-condensation. This embeds the phenylene bridge directly into the pore walls, creating a Periodic Mesoporous Organosilica (PMO) .

Causality in Experimental Design: Choosing BTB as the primary crosslinking agent imparts three critical physicochemical advantages:

  • Structural Rigidity: The planar, rigid nature of the benzene ring prevents pore collapse during surfactant removal, yielding highly ordered, crystalline-like pore walls[1].

  • Enhanced Hydrophobicity: The phenylene bridges create a lipophilic internal pore environment. This drives the spontaneous partitioning and high-capacity loading of poorly water-soluble therapeutics (e.g., indomethacin, doxorubicin) via

    
     stacking and hydrophobic interactions[2].
    
  • Hydrolytic Stability: The organic integration shields the Si-O-Si bonds from rapid nucleophilic attack by water, ensuring a sustained, controlled release profile rather than rapid matrix dissolution[3].

Quantitative Precursor Comparison

To justify the selection of BTB in a formulation workflow, the following table summarizes the comparative physicochemical properties of matrices synthesized with different silica precursors.

Precursor TypeChemical StructureMatrix ClassificationPore Wall CompositionHydrophobicityTypical Surface Area (

)
Primary Application
TEOS

Inorganic Silica (MSN)100%

Low (Hydrophilic)800 - 1,200Delivery of hydrophilic biologics
APTES

Surface-Grafted Silica

core, Aminopropyl surface
Moderate600 - 900DNA/RNA complexation
BTB

Hybrid Organosilica (PMO)Alternating

High (Lipophilic)900 - 1,400Hydrophobic small molecule delivery

Workflow Visualization: Sol-Gel Synthesis of Benzene-Bridged PMOs

The following diagram illustrates the logical progression of synthesizing B-PMOs using BTB. The workflow relies on surfactant templating (micelle formation) followed by the hydrolysis and condensation of BTB around the template.

G Surfactant 1. Surfactant Template (e.g., Pluronic P123 / CTAB) Micelle 2. Micelle Formation (Aqueous Acid/Base) Surfactant->Micelle BTB 3. Addition of BTB (1,4-Bis(trimethoxysilyl)benzene) Micelle->BTB Hydrolysis 4. Hydrolysis of Methoxy Groups (Formation of Silanols) BTB->Hydrolysis Condensation 5. Condensation / Crosslinking (Siloxane Network Formation) Hydrolysis->Condensation Assembled 6. Assembled Organic-Inorganic Mesophase Condensation->Assembled Extraction 7. Template Extraction (Acidic Ethanol Reflux) Assembled->Extraction BPMO 8. Benzene-Bridged PMO (Porous Nanoparticles) Extraction->BPMO

Figure 1: Step-by-step sol-gel crosslinking mechanism of BTB around a surfactant template to form B-PMOs.

Self-Validating Experimental Protocol: Synthesis of B-PMO Nanoparticles

This protocol details the synthesis of Benzene-Bridged Periodic Mesoporous Organosilica (B-PMO) utilizing BTB as the sole crosslinking precursor, templated by Pluronic P123 under acidic conditions.

Phase 1: Micellar Template Preparation

The choice of Pluronic P123 (a triblock copolymer) directs the formation of 2D hexagonal (p6mm) mesopores, ideal for accommodating bulky drug molecules.

  • Dissolve 1.0 g of Pluronic P123 in 35 mL of deionized water and 15 mL of 2M HCl.

  • Stir vigorously at 40°C for 4 hours until the solution is completely optically clear. Validation: Turbidity indicates incomplete micellization; do not proceed until clear.

Phase 2: Sol-Gel Co-condensation (Crosslinking)

BTB is highly reactive. Controlled addition is required to prevent macroscopic phase separation (clumping). 3. Add 1.5 g of 1,4-Bis(trimethoxysilyl)benzene (BTB) dropwise to the micelle solution over 10 minutes using a syringe pump[4]. 4. Maintain the reaction at 40°C under continuous stirring (600 rpm) for 24 hours. During this phase, the acid catalyzes the hydrolysis of the methoxy groups into silanols, which subsequently condense around the P123 micelles to form a white precipitate. 5. Transfer the suspension to a Teflon-lined stainless-steel autoclave. 6. Hydrothermal Aging: Heat the autoclave at 100°C for 24 hours. Causality: This step drives the condensation reaction to completion, maximizing the crosslinking density of the Si-O-Si network and thickening the pore walls for enhanced structural integrity[5].

Phase 3: Template Removal (Critical Step)

Warning: Do NOT use thermal calcination (e.g., 550°C in air) to remove the template. Calcination will oxidatively cleave the benzene bridges, destroying the hybrid nature of the material. 7. Recover the synthesized white powder via centrifugation (10,000 rpm, 10 mins). 8. Solvent Extraction: Suspend the powder in a solution of 150 mL absolute ethanol and 3 mL concentrated HCl (37%). Reflux at 80°C for 24 hours to extract the P123 surfactant[2]. 9. Repeat the extraction step twice to ensure >99% template removal. 10. Wash with pure ethanol and dry under vacuum at 60°C overnight. 11. Self-Validation Check: Perform FTIR spectroscopy on the dried powder. The presence of sharp peaks at ~1140 cm⁻¹ (Si-C stretch) and ~1400-1600 cm⁻¹ (aromatic C=C stretch) confirms the successful retention of the benzene bridge[6].

Phase 4: Hydrophobic Drug Loading
  • Disperse 50 mg of the B-PMO powder in 10 mL of a hydrophobic drug solution (e.g., 5 mg/mL Indomethacin in hexane or ethanol).

  • Stir in the dark at room temperature for 48 hours to allow the drug to diffuse into the mesopores and interact with the hydrophobic phenylene walls.

  • Centrifuge and wash lightly with the pure solvent to remove surface-bound drug. Dry under vacuum.

Troubleshooting & Optimization

  • Issue: Loss of Porosity / Pore Collapse.

    • Cause: Incomplete condensation before template extraction.

    • Solution: Increase the hydrothermal aging time (Step 6) to 48 hours, or increase the aging temperature to 110°C to force a higher degree of siloxane crosslinking.

  • Issue: Poor Drug Loading Capacity.

    • Cause: Residual surfactant blocking the mesopores.

    • Solution: Extend the acidic ethanol reflux time, or utilize a Soxhlet extraction apparatus for continuous solvent exchange. Verify template removal via TGA (Thermogravimetric Analysis); mass loss between 200-400°C should be minimal if the surfactant is fully removed.

References

1. SIKÉMIA. 1,4-Bis(trimethoxysilyl)benzene - SIKÉMIA. Available at: 2. RSC Publishing. Hierarchically porous monolithic silica with varying porosity using bis(trimethoxysilyl)arenes as precursors. Available at: 3.[4] ACS Publications. Synthesis and Characterization of New Stable α,ω-Organo(bis-silanetriols). Available at: 4.[6] Academia.edu. Hierarchically Ordered Monolithic Silica with Bimodal Porosity Obtained by Hydrolysis and Condensation of 1,4-Bis(trimethoxysilyl)arenes. Available at: 5.[2] ResearchGate. Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas. Available at: 6.[3] DTIC. Pre-Concentration for Improved Long-Term Monitoring of Contaminants in Groundwater. Available at: 7.[1] ResearchGate. Hydrophobic high quality ring PMOs with an extremely high stability. Available at:

Sources

Method

Surface modification of nanoparticles with 1,4-Bis(trimethoxysilyl)benzene

Application Note: Advanced Synthesis and Surface Modification of Phenylene-Bridged Periodic Mesoporous Organosilica (PMO) Nanoparticles for Targeted Drug Delivery Executive Summary & Mechanistic Rationale The evolution o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Surface Modification of Phenylene-Bridged Periodic Mesoporous Organosilica (PMO) Nanoparticles for Targeted Drug Delivery

Executive Summary & Mechanistic Rationale

The evolution of nanocarriers has shifted from purely inorganic mesoporous silica nanoparticles (MSNs) to hybrid Periodic Mesoporous Organosilicas (PMOs). By utilizing 1,4-Bis(trimethoxysilyl)benzene (BTB) as the primary organosilica precursor, we construct a highly ordered, rigid framework where phenylene groups are homogeneously integrated directly into the pore walls[1].

The Phenylene Advantage: Unlike conventional silica (e.g., MCM-41 or SBA-15), the incorporation of BTB imparts critical biochemical and biophysical advantages for drug delivery[2]:

  • Enhanced Drug Loading via π-π Stacking: The dense array of aromatic rings in the pore walls allows for spontaneous, high-affinity π-π stacking with aromatic chemotherapeutics like Doxorubicin (DOX). This bypasses the need for complex covalent drug conjugation.

  • Hydrothermal & Mechanical Stability: The rigid 1,4-phenylene bridges prevent framework collapse during physiological circulation and harsh surface modification conditions[3].

  • Tunable Degradability: The organic-inorganic hybrid nature allows for controlled dissolution in the tumor microenvironment, minimizing long-term silica toxicity[4].

This application note provides a self-validating, step-by-step protocol for the synthesis, non-destructive template extraction, and surface functionalization of BTB-derived PMOs.

Experimental Methodologies

Phase I: Micelle-Templated Sol-Gel Synthesis

The synthesis relies on the co-condensation of BTB around a supramolecular template of Cetyltrimethylammonium bromide (CTAB) under basic conditions.

Causality Insight: We utilize a highly dilute basic condition (NaOH) to ensure the slow, controlled hydrolysis of the methoxy groups on the BTB precursor. Rapid hydrolysis would lead to bulk amorphous precipitation rather than ordered micellar templating.

  • Micellization: Dissolve 1.0 g of CTAB in 480 mL of deionized water. Add 3.5 mL of 2M NaOH. Heat the solution to 80°C under vigorous stirring (1000 rpm) until optically clear.

  • Precursor Addition: Inject 3.0 mL of 1,4-Bis(trimethoxysilyl)benzene (BTB) dropwise (0.1 mL/min) into the vortex.

  • Condensation: Maintain stirring at 80°C for 2 hours. The solution will transition to a milky white colloidal suspension.

  • Hydrothermal Aging: Transfer the suspension to a Teflon-lined autoclave and age at 100°C for 24 hours. Causality: This step drives the complete cross-linking of the siloxane network, locking in the p6mm hexagonal pore geometry.

  • Collection: Centrifuge at 15,000 rpm for 15 minutes and wash twice with deionized water.

Validation Checkpoint 1: Analyze the unextracted particles via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms uniform nucleation. If PDI > 0.2, secondary nucleation occurred (likely due to precursor addition being too fast); discard the batch.

PMO_Synthesis A Micellization CTAB + NaOH B Precursor Addition BTB Monomer A->B Dropwise C Sol-Gel Condensation 80°C, 2h B->C Hydrolysis D Hydrothermal Aging 100°C, 24h C->D Crosslinking E Template Extraction NH4NO3/EtOH D->E Centrifugation F Purified Phenylene PMO Nanoparticles E->F Validation: DLS

Fig 1. Step-by-step workflow for the synthesis of phenylene-bridged PMO nanoparticles.

Phase II: Non-Destructive Template Removal

Causality Insight: Pure silica nanoparticles are typically calcined at 550°C to burn off the CTAB template. However, calcining PMOs destroys the functional phenylene bridges[4]. We must use a mild, ion-exchange solvent extraction method to preserve the organic framework.

  • Extraction Solution: Prepare a solution of Ammonium Nitrate (

    
    ) in absolute ethanol (6 g/L).
    
  • Ion Exchange: Disperse 500 mg of the as-synthesized PMOs in 100 mL of the extraction solution.

  • Sonication: Sonicate the dispersion at 50°C for 45 minutes. The

    
     ions effectively displace the cationic 
    
    
    
    surfactant heads from the deprotonated silanol groups on the pore walls.
  • Recovery: Centrifuge at 20,000 rpm for 10 minutes. Repeat this extraction process three times to ensure >99% template removal.

Validation Checkpoint 2: Perform FTIR spectroscopy. The disappearance of aliphatic C-H stretching bands at 2850 and 2920 cm⁻¹ confirms CTAB removal. The retention of the aromatic C=C stretching band at 1600 cm⁻¹ validates the survival of the phenylene bridges.

Phase III: Surface Functionalization & Active Targeting

To ensure colloidal stability in vivo and enable active tumor targeting, the external surface of the PMO must be modified.

  • Amine Grafting: Disperse 200 mg of bare PMOs in 50 mL of anhydrous toluene. Add 0.5 mL of 3-aminopropyltriethoxysilane (APTES). Reflux at 110°C for 12 hours under nitrogen. Wash with ethanol to yield

    
    .
    
  • PEGylation & Targeting: React

    
     with NHS-PEG-Maleimide (5 kDa) in PBS (pH 7.4) for 4 hours. The NHS ester couples to the surface amines. Subsequently, add a thiolated targeting antibody (e.g., Anti-HER2). The thiol reacts with the maleimide group, yielding Antibody-PEG-PMO.
    
Phase IV: Aromatic Drug Loading (Doxorubicin)
  • Incubation: Disperse 10 mg of Antibody-PEG-PMO in 5 mL of an aqueous Doxorubicin hydrochloride solution (2 mg/mL, pH 7.4).

  • Equilibration: Stir in the dark at room temperature for 24 hours. The DOX molecules will partition into the hydrophobic, phenylene-lined pores via strong π-π stacking interactions[1].

  • Purification: Centrifuge and wash with PBS until the supernatant is colorless. Lyophilize the pellet for storage.

Modification N1 Bare PMO Nanoparticles (Silanol-rich surface) N2 Amine Functionalization (APTES grafting) N1->N2 Toluene, Reflux 12h N3 PEGylation & Targeting (NHS-PEG-Antibody) N2->N3 EDC/NHS Coupling N4 Drug Loading (DOX via π-π stacking) N3->N4 Aqueous Incubation

Fig 2. Surface functionalization and doxorubicin loading cascade for targeted delivery.

Quantitative Data & Characterization

Tracking the physicochemical changes at each step is critical for validating the success of the surface modification. The table below summarizes the expected analytical metrics for a successful batch.

Synthesis StageHydrodynamic Diameter (nm)Zeta Potential (mV)BET Surface Area (m²/g)Pore Volume (cm³/g)
1. As-Synthesized PMO (with CTAB)115 ± 12+38.5< 50 (Pores blocked)< 0.05
2. Extracted Bare PMO 112 ± 10-28.49800.85
3. Amine-Functionalized (

)
125 ± 15+22.18100.68
4. PEGylated Targeted PMO 145 ± 18-4.56500.52
5. DOX-Loaded Targeted PMO 150 ± 20-7.2320 (Pores filled)0.21

Note: The drastic drop in BET surface area and pore volume between Stage 4 and Stage 5 is the primary self-validating indicator of successful internal pore loading of the drug.

Critical Parameters & Troubleshooting

  • Premature Gelation: If the solution gels immediately upon the addition of BTB, the pH is too high or the addition rate is too fast. Ensure the NaOH concentration is strictly maintained and utilize a syringe pump for precursor addition.

  • Particle Aggregation Post-Extraction: If particles irreversibly aggregate after the

    
     wash, the silanol groups are over-deprotonated. Reduce the sonication temperature to 40°C and ensure the ethanol used is strictly anhydrous to prevent capillary-force-induced bridging during drying.
    
  • Low Drug Loading Efficiency: If DOX loading is <10 wt%, verify the pH of the loading buffer. DOX is highly water-soluble and protonated at acidic pH, which weakens π-π stacking. Loading must be performed at pH 7.4 to maximize the hydrophobic interaction with the phenylene bridges[2].

References

  • White, B. J., Charles, P. T., & Melde, B. J. (2010). Pre-Concentration for Improved Long-Term Monitoring of Contaminants in Groundwater. Defense Technical Information Center (DTIC).

  • Vallet-Regí, M., et al. (2013). Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? PubMed Central (PMC).

  • Ghaferi, M., et al. (2023). Super-resolution imaging of antibody conjugated biodegradable periodic mesoporous organosilica nanoparticles for targeted chemotherapy of prostate cancer. Nanoscale (RSC).

  • Alyassin, Y., et al. (2021). Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment. Pharmaceutics (MDPI).

Sources

Application

Formulation of Hybrid Organic-Inorganic Coatings with 1,4-Bis(trimethoxysilyl)benzene (BTMOSB): An Application and Protocol Guide

Introduction: The Synergy of Organic and Inorganic Properties in Hybrid Coatings In the realm of advanced materials, hybrid organic-inorganic coatings represent a significant leap forward, offering a unique combination o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Organic and Inorganic Properties in Hybrid Coatings

In the realm of advanced materials, hybrid organic-inorganic coatings represent a significant leap forward, offering a unique combination of properties that are unattainable with purely organic or inorganic materials alone. These coatings are synthesized through the sol-gel process, a versatile wet-chemical technique that allows for the creation of a diverse range of materials.[1][2][3] At the heart of this technology is the ability to integrate organic functionalities into an inorganic network at the molecular level, resulting in materials with enhanced characteristics such as improved mechanical strength, thermal stability, and tailored surface properties.[4][5][6]

This guide focuses on the formulation of hybrid coatings using 1,4-Bis(trimethoxysilyl)benzene (BTMOSB) as a key precursor. BTMOSB is a dipodal silane, meaning it has two silicon atoms, which allows it to form a more robust and cross-linked network compared to traditional monopodal silanes.[7][8] The benzene ring in its structure imparts rigidity and thermal stability, while the trimethoxysilyl groups provide the reactive sites for the sol-gel process.[9] The resulting coatings often exhibit excellent hydrophobicity, mechanical durability, and thermal resistance, making them suitable for a wide array of applications, from protective layers on sensitive electronics to advanced biomedical surfaces.[10][11][12]

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the formulation of BTMOSB-based hybrid organic-inorganic coatings. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering the user to not only replicate the protocol but also to innovate and adapt it for their specific needs.

I. Foundational Principles: The Sol-Gel Process with BTMOSB

The synthesis of BTMOSB-based hybrid coatings relies on the sol-gel process, which involves two primary chemical reactions: hydrolysis and condensation.[13][14][15]

  • Hydrolysis: In the presence of water and a catalyst (acid or base), the methoxy groups (-OCH3) on the silicon atoms of the BTMOSB molecule are replaced by hydroxyl groups (-OH).[14][16]

  • Condensation: The newly formed hydroxyl groups then react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol as byproducts.[3][15] This process leads to the formation of a three-dimensional inorganic network.

The organic benzene rings are intrinsically integrated into this inorganic network, creating a true hybrid material. The choice of catalyst is crucial as it influences the rates of hydrolysis and condensation, thereby affecting the final structure and properties of the coating. Acid catalysis typically leads to more linear, less branched polymers, while base catalysis results in more highly branched, particulate-like structures.[16]

Sol_Gel_Process BTMOSB BTMOSB Precursor (C₆H₄[Si(OCH₃)₃]₂) Hydrolysis Hydrolysis (+ H₂O, Catalyst) BTMOSB->Hydrolysis Step 1 Hydrolyzed_BTMOSB Hydrolyzed BTMOSB (C₆H₄[Si(OH)₃]₂) Hydrolysis->Hydrolyzed_BTMOSB Condensation Condensation (- H₂O, - CH₃OH) Hydrolyzed_BTMOSB->Condensation Step 2 Hybrid_Network Hybrid Organic-Inorganic Network Condensation->Hybrid_Network

Caption: The sol-gel process for BTMOSB.

II. Experimental Protocol: Formulation of BTMOSB-Based Hybrid Coatings

This section provides a detailed, step-by-step protocol for the preparation of a BTMOSB-based hybrid coating. The quantities provided are for a standard formulation but can be adjusted to modify the final properties of the coating.

A. Materials and Equipment
Material Grade Supplier (Example) Purpose
1,4-Bis(trimethoxysilyl)benzene (BTMOSB)≥95%Sigma-Aldrich, GelestPrimary precursor
Ethanol (EtOH)AnhydrousFisher ScientificSolvent
Deionized (DI) WaterHigh Purity---Reactant for hydrolysis
Hydrochloric Acid (HCl)0.1 MVWRAcid catalyst
Substrates(e.g., Glass slides, Silicon wafers)---Surface to be coated
Magnetic Stirrer and Stir Bars------Mixing
Glass Beakers and Graduated Cylinders------Solution preparation
Pipettes------Precise liquid handling
Spin Coater or Dip Coater------Coating deposition
Oven or Hot Plate------Curing
B. Step-by-Step Formulation Protocol

The following protocol outlines the synthesis of the sol and the subsequent coating deposition.

Coating_Workflow cluster_Sol_Prep Sol Preparation cluster_Coating_Dep Coating Deposition & Curing Prep_Solvent 1. Prepare Solvent Mixture (Ethanol) Add_BTMOSB 2. Add BTMOSB to Solvent (Stir to dissolve) Prep_Solvent->Add_BTMOSB Add_Hydrolysis_Sol 4. Add Hydrolysis Solution Dropwise (Continuous stirring) Add_BTMOSB->Add_Hydrolysis_Sol Prep_Hydrolysis_Sol 3. Prepare Hydrolysis Solution (DI Water + HCl) Prep_Hydrolysis_Sol->Add_Hydrolysis_Sol Age_Sol 5. Sol Aging (e.g., 24 hours at RT) Add_Hydrolysis_Sol->Age_Sol Substrate_Prep 6. Substrate Preparation (Cleaning & Drying) Deposition 7. Coating Deposition (Spin or Dip Coating) Age_Sol->Deposition Substrate_Prep->Deposition Curing 8. Curing (Thermal Treatment) Deposition->Curing

Caption: Workflow for BTMOSB hybrid coating formulation.

1. Sol Preparation:

  • Step 1.1: In a clean glass beaker, add 20 mL of anhydrous ethanol.

  • Step 1.2: While stirring with a magnetic stir bar, slowly add 2.0 mL of BTMOSB to the ethanol. Continue stirring until the BTMOSB is fully dissolved.

    • Rationale: Ethanol acts as a co-solvent to ensure the miscibility of the hydrophobic BTMOSB precursor with the aqueous hydrolysis solution.

  • Step 1.3: In a separate container, prepare the hydrolysis solution by mixing 1.0 mL of deionized water with 0.1 mL of 0.1 M hydrochloric acid.

  • Step 1.4: Add the hydrolysis solution dropwise to the BTMOSB/ethanol mixture while stirring vigorously. A slight increase in viscosity may be observed.

    • Rationale: Dropwise addition ensures a controlled initiation of the hydrolysis reaction, preventing rapid, uncontrolled gelation. The acid catalyst accelerates the hydrolysis of the methoxy groups.[14]

  • Step 1.5: After the complete addition of the hydrolysis solution, seal the beaker and allow the sol to age for a specified period (e.g., 24 hours) at room temperature with continuous stirring.

    • Rationale: Aging allows for the progression of hydrolysis and initial condensation reactions, leading to the formation of small oligomers and a more uniform sol, which is crucial for forming a defect-free coating.

2. Substrate Preparation:

  • Step 2.1: Thoroughly clean the substrates to ensure good adhesion of the coating. A typical procedure for glass or silicon wafers involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying with a stream of nitrogen or in an oven.

    • Rationale: A clean, residue-free surface is essential for uniform coating and strong adhesion.

3. Coating Deposition:

  • Step 3.1 (Spin Coating):

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the aged sol onto the center of the substrate.

    • Spin the substrate at a set speed (e.g., 2000-4000 rpm) for a specific duration (e.g., 30-60 seconds).

    • Rationale: Spin coating produces thin, uniform films. The final thickness is dependent on the viscosity of the sol and the spinning speed.

  • Step 3.2 (Dip Coating):

    • Immerse the cleaned substrate into the aged sol at a constant withdrawal speed.

    • Withdraw the substrate at a controlled, slow speed (e.g., 1-10 mm/s).

    • Rationale: Dip coating is suitable for coating complex shapes and can produce uniform coatings on both sides of the substrate.

4. Curing:

  • Step 4.1: After deposition, place the coated substrates in an oven or on a hot plate.

  • Step 4.2: Cure the coatings using a programmed temperature ramp. A typical curing cycle might be:

    • 80°C for 30 minutes to evaporate the solvents.

    • Ramp to 150-200°C and hold for 1-2 hours to promote further condensation and densification of the network.

    • Rationale: Curing completes the condensation reactions, removes residual solvents and byproducts, and solidifies the hybrid network, leading to a stable and durable coating.[17]

III. Characterization of BTMOSB-Based Hybrid Coatings

A comprehensive characterization of the formulated coatings is essential to understand their properties and performance.

Property Characterization Technique Information Obtained
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of Si-O-Si network formation and the presence of organic functional groups.
Surface Morphology and Topography Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)Visualization of the coating's surface, assessment of roughness, and identification of defects.
Mechanical Properties Nanoindentation, Pencil Hardness TestMeasurement of hardness and Young's modulus, providing insights into the coating's durability and scratch resistance.[18][19]
Thermal Stability Thermogravimetric Analysis (TGA)Determination of the temperature at which the coating begins to decompose, indicating its thermal resistance.[11][20][21]
Wettability/Hydrophobicity Contact Angle GoniometryMeasurement of the water contact angle to quantify the hydrophobicity of the surface.[22][23]
Thickness Ellipsometry, ProfilometryPrecise measurement of the coating thickness.
Corrosion Resistance Electrochemical Impedance Spectroscopy (EIS)Evaluation of the coating's ability to protect a metallic substrate from corrosion.[4][24]

IV. Tailoring Coating Properties: Key Formulation Parameters

The properties of the final hybrid coating can be precisely tuned by adjusting several key parameters during the formulation process.

Parameter Effect on Coating Properties Rationale
Water-to-Precursor Ratio (H₂O:BTMOSB) Higher ratios can lead to more complete hydrolysis and a more cross-linked network, potentially increasing hardness but also brittleness.The amount of water directly influences the extent of the hydrolysis reaction.[14]
Catalyst Type and Concentration Acid catalysis generally results in faster gelation and more linear polymers, while base catalysis leads to slower gelation and more particulate gels.The pH of the sol dictates the relative rates of hydrolysis and condensation.[16]
Sol Aging Time Longer aging times allow for more complete hydrolysis and condensation in the sol, leading to a more viscous solution and potentially thicker coatings.The extent of reaction in the sol phase affects the structure of the final network.
Curing Temperature and Time Higher curing temperatures and longer times promote greater network densification, leading to increased hardness and thermal stability.Thermal energy drives the completion of the condensation reactions.[17]
Addition of Co-precursors Incorporating other silane precursors (e.g., tetraethoxysilane - TEOS) can modify the network structure and properties.[25]Co-precursors can introduce different functionalities or alter the cross-linking density.[17]

V. Applications in Research and Development

The unique properties of BTMOSB-based hybrid coatings make them highly attractive for a variety of advanced applications.

  • Microelectronics: Due to their potential for low dielectric constants and good thermal stability, these coatings can be used as insulating layers in microelectronic devices.[26][27][28][29]

  • Biomedical Devices: The ability to create hydrophobic and biocompatible surfaces is valuable for medical implants and devices to reduce biofouling and improve performance.[30]

  • Protective Coatings: Their high hardness, scratch resistance, and potential for corrosion resistance make them excellent candidates for protecting sensitive surfaces in harsh environments.[31][32][33]

  • Optical Coatings: The transparency and tunable refractive index of these materials are beneficial for anti-reflective and other optical coatings.[34]

  • Drug Delivery: The porous nature of some sol-gel derived materials can be exploited for the controlled release of therapeutic agents.[35][36]

VI. Troubleshooting and Expert Insights

  • Problem: The sol gels too quickly.

    • Possible Causes: The water-to-precursor ratio is too high, or the catalyst concentration is excessive.

    • Solution: Reduce the amount of water or catalyst. Add the hydrolysis solution more slowly and with more vigorous stirring.

  • Problem: The coating cracks upon drying or curing.

    • Possible Causes: The coating is too thick, or the curing process is too rapid.

    • Solution: Reduce the sol viscosity or increase the spin coating speed to achieve a thinner film. Use a slower heating ramp during curing to allow for gradual stress relaxation.

  • Problem: Poor adhesion to the substrate.

    • Possible Causes: Inadequate substrate cleaning or surface incompatibility.

    • Solution: Implement a more rigorous cleaning protocol for the substrate. Consider a surface pre-treatment (e.g., plasma treatment) to enhance adhesion.

VII. Conclusion

The formulation of hybrid organic-inorganic coatings using BTMOSB offers a powerful platform for creating advanced materials with a wide range of tailored properties. By understanding the fundamental principles of the sol-gel process and carefully controlling the key formulation parameters, researchers can develop high-performance coatings for a multitude of applications. This guide provides the necessary foundational knowledge and a detailed protocol to embark on the synthesis and characterization of these innovative materials. The inherent versatility of the sol-gel approach, coupled with the unique characteristics of the BTMOSB precursor, opens up a vast landscape for future material innovation.

References

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  • Gelest, Inc. 1,4-BIS(TRIETHOXYSILYL)BENZENE. [Online] Available at: [Link]

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  • RPO. Sol-Gel Principles. [Online] Available at: [Link]

  • Rhenotherm. What is a sol-gel coating? [Online] Available at: [Link]

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  • ResearchGate. The Structure, Thermal Stability, Heat Resistance, and Diffusion-Barrier Properties of Coatings in the Mo–Y–Si–B System. [Online] Available at: [Link]

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  • ResearchGate. Thermal stability of hybrid materials based on epoxy functional (poly)siloxanes. [Online] Available at: [Link]

  • National Center for Biotechnology Information. “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Antifouling and Mechanical Properties of Photografted Zwitterionic Hydrogel Thin-Film Coatings Depend on the Cross-Link Density. [Online] Available at: [Link]

  • GMI Dental Implantology. Study of the degradation of hybrid sol–gel coatings in aqueous medium. [Online] Available at: [Link]

  • MDPI. Hydrophobic Boron Nitride Nanoflower Coatings on Mild Steel Surfaces. [Online] Available at: [Link]

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  • ResearchGate. Mechanical properties and oxidation resistance of Mo-Si-B and Mo-Hf-Si-B coatings obtained by magnetron sputtering in DC and pulsed DC modes. [Online] Available at: [Link]

  • MDPI. Mechanical and Thermal Properties of W-Ta-B Coatings Deposited by High-Power Impulse Magnetron Sputtering (HiPIMS). [Online] Available at: [Link]

  • Biolin Scientific. Hydrophobic surfaces – How hydrophobic coatings are used and studied?. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. [Online] Available at: [Link]

  • SciSpace. Organic-Inorganic Hybrid Coatings for Corrosion Protection of Metallic Surfaces. [Online] Available at: [Link]

  • IntechOpen. Porous Low-Dielectric-Constant Material for Semiconductor Microelectronics. [Online] Available at: [Link]

  • TechConnect Briefs. Durable Hydrophobic Coatings for Corrosion Protection. [Online] Available at: [Link]

  • Incaptek. Ultra-low-k dielectric materials. [Online] Available at: [Link]

  • David Lu Corp. 4.1.4 HYDROPHOBIC AND OLEOPHOBIC COATINGS. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Hybrid Materials: A Metareview. [Online] Available at: [Link]

  • ResearchGate. Simple Spray Preparation of Multifunctional Organic–Inorganic Hybrid Coatings for Surface Strengthening of Flat Thin-Sheet Materials. [Online] Available at: [Link]

  • SciSpace. Organic–inorganic hybrid sol–gel coatings for metal corrosion protection: a review of recent progress. [Online] Available at: [Link]

  • MDPI. Battery-Type Transition Metal Oxides in Hybrid Supercapacitors: Synthesis and Applications. [Online] Available at: [Link]

  • MDPI. Hybrid Organic/Inorganic Coatings Through Dual-Cure Processes: State of the Art and Perspectives. [Online] Available at: [Link]

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  • PCI Magazine. The Science of Smart Hydrophobic Coatings. [Online] Available at: [Link]

  • Lam Research. Next-generation low-k films can address present, future fabrication challenges. [Online] Available at: [Link]

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Sources

Method

Application Note: 1,4-Bis(trimethoxysilyl)benzene as a High-Performance Adhesion Promoter for Composite Materials

Introduction: The Critical Role of the Interface in Composite Performance The long-term durability and mechanical robustness of composite materials, which are integral to industries from aerospace to biomedical devices,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Interface in Composite Performance

The long-term durability and mechanical robustness of composite materials, which are integral to industries from aerospace to biomedical devices, are critically dependent on the quality of the interface between the inorganic reinforcement (e.g., glass fibers, silica, metal oxides) and the organic polymer matrix.[1][2] A weak or poorly-defined interface can lead to premature failure under mechanical stress or environmental exposure. Silane coupling agents are a cornerstone technology for enhancing this interfacial adhesion.[3][4] These bifunctional molecules form a durable chemical bridge, covalently bonding to both the inorganic filler surface and the polymer matrix, thereby improving stress transfer, hydrolytic stability, and overall composite performance.[3][4][5] This application note details the use of 1,4-Bis(trimethoxysilyl)benzene, a dipodal silane, as a high-performance adhesion promoter. Its unique structure offers enhanced thermal and hydrolytic stability compared to traditional monopodal silanes.

Chemical Structure and Properties of 1,4-Bis(trimethoxysilyl)benzene

1,4-Bis(trimethoxysilyl)benzene is an organosilicon compound featuring a central benzene ring with two trimethoxysilyl groups situated at the para positions.

  • Chemical Formula: C₁₂H₂₂O₆Si₂

  • Molecular Weight: 318.47 g/mol

  • CAS Number: 90162-40-6

  • Appearance: Liquid

The key structural features of 1,4-Bis(trimethoxysilyl)benzene are the two silicon atoms, each bonded to three hydrolyzable methoxy groups (-OCH₃), and the rigid benzene ring. This "dipodal" nature allows it to form a more stable, cross-linked siloxane layer on the substrate surface compared to conventional silanes with a single silicon atom.[6]

Mechanism of Adhesion Promotion

The efficacy of 1,4-Bis(trimethoxysilyl)benzene as an adhesion promoter is rooted in a two-stage reaction mechanism: hydrolysis and condensation.

  • Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atoms hydrolyze to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.

  • Condensation: The newly formed silanol groups can then undergo two critical condensation reactions:

    • Interfacial Bonding: They condense with hydroxyl groups (-OH) present on the surface of inorganic fillers or substrates, forming stable covalent siloxane bonds (Si-O-Substrate).

    • Cross-linking: They can also condense with each other, forming a cross-linked polysiloxane network on the filler surface. This network enhances the durability and hydrolytic stability of the interfacial layer.[7]

The central benzene ring of the molecule becomes oriented away from the filler surface and can interact with the polymer matrix through van der Waals forces and physical entanglement, creating a strong and durable interface.

Experimental Protocols

PART 1: Surface Treatment of Inorganic Fillers

This protocol describes the general procedure for treating inorganic fillers (e.g., silica, glass fibers, alumina) with 1,4-Bis(trimethoxysilyl)benzene.

Materials and Reagents:

  • Inorganic filler (e.g., fumed silica, chopped glass fibers)

  • 1,4-Bis(trimethoxysilyl)benzene

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Toluene or other non-polar solvent for washing

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Oven

Protocol:

  • Drying the Filler: To ensure the availability of reactive hydroxyl groups and prevent uncontrolled hydrolysis of the silane, it is crucial to dry the inorganic filler. Heat the filler in an oven at 110-120°C for at least 2 hours to remove physically adsorbed water. Allow to cool to room temperature in a desiccator before use.

  • Preparation of the Silane Solution:

    • Prepare a 1-2% (v/v) solution of 1,4-Bis(trimethoxysilyl)benzene in a 95:5 (v/v) ethanol/water mixture. The water is necessary for the hydrolysis of the methoxy groups.

    • For enhanced hydrolysis, the pH of the solution can be adjusted to 4.5-5.5 with a small amount of acetic acid.

    • Stir the solution for approximately 30-60 minutes to allow for partial hydrolysis of the silane.

  • Filler Treatment:

    • Disperse the dried filler into the prepared silane solution. A typical loading is 5-10% filler by weight of the solution.

    • Stir the suspension vigorously for 2-4 hours at room temperature to ensure uniform coating of the filler particles.

  • Washing and Curing:

    • Separate the treated filler from the solution by filtration or centrifugation.

    • Wash the filler with a non-polar solvent like toluene to remove any unreacted, physically adsorbed silane.

    • Dry the treated filler in an oven at 100-120°C for 1-2 hours. This step promotes the condensation reaction between the silanol groups on the silane and the hydroxyl groups on the filler surface, forming stable covalent bonds.

PART 2: Characterization of the Treated Filler

Verification of a successful surface treatment is crucial. The following are two common methods for characterizing the modified filler surface.

A. Contact Angle Measurement:

This technique provides a qualitative assessment of the change in surface energy of the filler after treatment. A successful silanization with the non-polar benzene-containing silane will result in a more hydrophobic surface.

  • Procedure: A thin, uniform layer of the treated and untreated filler is deposited on a glass slide. A droplet of deionized water is carefully placed on the surface, and the contact angle is measured using a goniometer.

  • Expected Result: The untreated hydrophilic filler will exhibit a low contact angle, indicating good wetting by water. The 1,4-Bis(trimethoxysilyl)benzene treated filler will show a significantly higher contact angle, demonstrating the successful creation of a hydrophobic surface layer.[8][9]

Sample Expected Contact Angle with Water
Untreated Silica< 30°
1,4-Bis(trimethoxysilyl)benzene Treated Silica> 90°

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to detect the presence of the organic functional groups from the silane on the filler surface.

  • Procedure: Acquire FTIR spectra of both the untreated and treated filler powders.

  • Expected Result: The spectrum of the treated filler should show new absorption bands corresponding to the benzene ring and Si-O-Si stretching vibrations, which are absent in the spectrum of the untreated filler.[10][11][12][13][14]

Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C-H stretching (aromatic)~3000-3100
C=C stretching (aromatic)~1450-1600
Si-O-Si stretching~1000-1100

Visualization of the Adhesion Promotion Mechanism

Adhesion_Promotion_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Interfacial Bonding BTSB 1,4-Bis(trimethoxysilyl)benzene (C₁₂H₂₂O₆Si₂) Silanol Hydrolyzed BTSB (Silanol formation) BTSB->Silanol + H₂O H2O Water (H₂O) Methanol Methanol (Byproduct) Silanol->Methanol Filler Inorganic Filler Surface (-OH groups) Silanol->Filler Condensation (-H₂O) Interface Strong Covalent & Entangled Interface Silanol->Interface Interaction & Entanglement Filler->Interface Polymer Polymer Matrix Polymer->Interface

Caption: Mechanism of adhesion promotion by 1,4-Bis(trimethoxysilyl)benzene.

Incorporation into Composite Materials and Expected Performance Improvements

The 1,4-Bis(trimethoxysilyl)benzene treated filler can be incorporated into a variety of polymer matrices, such as epoxy, polyester, and vinyl ester resins. The improved interfacial adhesion is expected to lead to significant enhancements in the mechanical properties of the final composite material.

Mechanical Property Expected Improvement with Treated Filler Rationale
Tensile Strength Significant Increase[1][15]Enhanced stress transfer from the polymer matrix to the reinforcing filler.
Flexural Strength Significant IncreaseImproved resistance to bending forces due to a stronger interface.
Impact Strength Moderate to Significant IncreaseBetter energy dissipation at the interface, preventing crack propagation.
Water Resistance Significant IncreaseThe hydrophobic silane layer at the interface prevents water ingress, which can degrade the bond between the filler and the matrix.[7]

Safety and Handling

1,4-Bis(trimethoxysilyl)benzene should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1,4-Bis(trimethoxysilyl)benzene is a highly effective adhesion promoter for composite materials. Its dipodal structure provides a robust and hydrolytically stable interface between inorganic fillers and organic polymer matrices. By following the outlined protocols for filler treatment and characterization, researchers and scientists can significantly enhance the mechanical performance and long-term durability of their composite materials.

References

  • Norström, A. (n.d.). Adsorption of Silane Coupling Agents on Glass Fibre Surfaces. Doria. Retrieved from [Link]

  • Yuan, Y., & Lee, T. R. (2013). Contact Angle and Wetting Properties. In Surface Science Techniques (pp. 3-34). Springer.
  • SiSiB. (n.d.). Silane Adhesion Promoters. Retrieved from [Link]

  • Al-Haddad, M., et al. (2022). Effect of Cold Atmospheric Plasma Treatment on the Bond Strength of Glass Fiber Posts.
  • Matinlinna, J. P., & Lassila, L. V. J. (2011). Aspects of silane coupling agents and surface conditioning in dentistry: An overview.
  • Matinlinna, J. P., et al. (2006). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system).
  • Ecopowerchem. (2022, May 12). How Silane Coupling Agents Promote Media Adhesion. Retrieved from [Link]

  • Gelest. (n.d.). Silane Coupling Agents. Retrieved from [Link]

  • Croissant, J. G., et al. (2016). Influence of the 1,4-bis(triethoxysilyl)benzene precursor concentration on the size and morphology of p-P PMO materials as displayed by TEM micrographs. Chemistry - A European Journal, 22(42), 14896-14903.
  • Wettability and surface analysis of glass fibres. (2000). Indian Journal of Fibre & Textile Research, 25(1), 9-14.
  • Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023). ACS Omega, 8(40), 37409-37421.
  • Kroutil, O., et al. (2018). Silica surface modification with liquid rubbers & functional groups for new polyolefin-based dielectric nano-composites.
  • Kim, Y., et al. (2013). Facile Modification of Surface of Silica Particles with Organosilanepolyol and Their Characterization. Bulletin of the Korean Chemical Society, 34(12), 3743-3748.
  • Joszko, K., et al. (2023). Mechanical and tribological properties of epoxy composites reinforced with food-waste fillers. Journal of Achievements in Materials and Manufacturing Engineering, 120(2), 49-59.
  • Method for producing surface-modified silica nanoparticles, and surface-modified silica nanoparticles. (2018).
  • The Influence of Hybrid Fillers on the Mechanical Properties of Woven Ramie-Reinforced Epoxy Composites. (2024). E3S Web of Conferences, 576, 06006.
  • Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. (2012). Chalmers University of Technology.
  • Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. (2023). International Journal of Molecular Sciences, 24(2), 1699.
  • Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers. (2023). Polymers, 15(17), 3521.
  • Mechanical properties of experimental dental composites containing a combination of mesoporous and nonporous spherical silica as fillers. (2009).
  • FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts. (2012). Catalysis for Sustainable Energy, 1(1), 1-10.
  • Vedamurthy, M. (2008). Standard guidelines for the use of dermal fillers. Indian Journal of Dermatology, Venereology, and Leprology, 74(7), S23-S27.
  • Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. (2011). BioResources, 6(3), 2548-2560.
  • Mechanical Properties of Natural Rubber Composites Filled with Starch Sludge Compared with Other Waste and Commercial Fillers. (2017).
  • From Light Comes Illumination - Surface Science Western. (n.d.). Surface Science Western.
  • Dermal filler compositions for fine line treatment. (2018).
  • FTIR Thermal Analysis on Organofunctionalized Silica Gel Introduction. (2001). Journal of the Brazilian Chemical Society, 12(2), 159-164.
  • HOW TO CHOOSE A FILLER OR NEUROMODULATOR TO TREAT YOUR PATIENTS' AESTHETIC CONCERNS. (2018). International Society of Plastic and Aesthetic Nurses.
  • 1,4-Bis(triethoxysilyl)benzene 96 2615-18-1. (n.d.). Sigma-Aldrich.
  • Direct measurement of molten poly(ethylene terephthalate) contact angles on single aminopropylsilane coated glass fibers. (1992). Journal of Adhesion Science and Technology, 6(9), 995-1007.
  • Contact angle measurements on the glass fiber posts that underwent (a) no surface treatment, (b) HF acid treatment, (c) silane treatment, and (d) CAP treatment. (2022).
  • Recommendations - Standard guidelines for the use of dermal fillers. (2008). Indian Journal of Dermatology, Venereology, and Leprology, 74(7), S23-S27.
  • Enhancing Mechanical Properties of Composite Materials through Design. (2024). Hilaris Publisher.

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Application

Step-by-step guide for creating phenylene-bridged silica

Application Note: Synthesis and Validation of Phenylene-Bridged Mesoporous Organosilica (PMO) for Advanced Drug Delivery Scientific Rationale & Mechanistic Insights Periodic Mesoporous Organosilicas (PMOs) represent a pa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Phenylene-Bridged Mesoporous Organosilica (PMO) for Advanced Drug Delivery

Scientific Rationale & Mechanistic Insights

Periodic Mesoporous Organosilicas (PMOs) represent a paradigm shift from traditional inorganic mesoporous silica (e.g., MCM-41, SBA-15). By utilizing bridged silsesquioxane precursors—specifically 1,4-bis(triethoxysilyl)benzene (1,4-BTEB)—the organic phenylene group is integrated directly into the silica framework rather than just grafted onto the surface[1].

For drug development professionals, this structural modification is highly advantageous. The uniform distribution of phenylene rings within the pore walls creates a highly hydrophobic microenvironment capable of strong


 stacking interactions. This dramatically enhances the loading capacity and controlled release kinetics for poorly water-soluble (BCS Class II and IV) aromatic drug molecules. Furthermore, the molecular-scale periodicity of the organic bridges grants the material exceptional hydrothermal and mechanical stability[2].

This protocol details a self-validating, surfactant-directed sol-gel synthesis to produce large-pore (6.0–7.4 nm) phenylene-bridged PMOs, utilizing a triblock copolymer as the Structure-Directing Agent (SDA).

Materials and Reagents

Note: Purity and exact stoichiometric ratios are critical for maintaining the thermodynamic balance of the micellar assembly.

ReagentChemical RolePurity / GradeQuantity per Batch
1,4-Bis(triethoxysilyl)benzene (1,4-BTEB) Organosilica Precursor (Framework source)

96%
1.20 g (3.0 mmol)
Pluronic P123 (EO₂₀-PO₇₀-EO₂₀) Structure-Directing Agent (SDA)Average

~5800
1.00 g
Hydrochloric Acid (HCl) Hydrolysis Catalyst & pH controller37% (w/w)10.0 mL (diluted to 2.0 M)
Deionized Water (DI H₂O) Solvent / Hydrolysis Reactant18.2 M

cm
30.0 mL
Ethanol (EtOH) Extraction SolventAbsolute (99.9%)150.0 mL

Experimental Workflow

PMO_Synthesis Start Pluronic P123 + HCl (aq) Stir at 35°C Micelles Micelle Formation (SDA Template) Start->Micelles AddPrecursor Add 1,4-BTEB Precursor (Organosilica Source) Micelles->AddPrecursor Hydrolysis Hydrolysis & Co-condensation (20-24 hours at 35°C) AddPrecursor->Hydrolysis Aging Hydrothermal Aging (100°C for 24 hours) Hydrolysis->Aging Recovery Filtration & Washing (As-synthesized PMO) Aging->Recovery Extraction Acidic Ethanol Extraction (Non-destructive SDA Removal) Recovery->Extraction Final Phenylene-Bridged PMO (Ready for Drug Loading) Extraction->Final

Fig 1: Sol-gel synthesis workflow for Phenylene-Bridged Mesoporous Organosilica (PMO).

Step-by-Step Synthesis Protocol

Step 1: Supramolecular Micellar Assembly

Action: Dissolve 1.0 g of Pluronic P123 in a mixture of 30 mL of deionized water and 120 mL of 2.0 M HCl. Stir continuously at 35°C using a magnetic stirrer (500 rpm) until the solution is optically clear. Causality: P123 requires a highly acidic environment to protonate its hydrophilic ethylene oxide (EO) blocks. This prevents premature polymer precipitation and ensures the self-assembly of uniform cylindrical micelles, which act as the structural template for the mesopores[1]. Validation Checkpoint: The solution must transition from a cloudy suspension to completely transparent. Any residual cloudiness indicates incomplete micellization, which will ruin pore uniformity.

Step 2: Precursor Hydrolysis and Co-Condensation

Action: Add 1.2 g of 1,4-BTEB dropwise to the clear micelle solution. Continue vigorous stirring for 20 to 24 hours at a strictly maintained 35°C. Causality: 1,4-BTEB contains bulky ethoxy groups. The acidic pH catalyzes the hydrolysis of these groups into highly reactive silanols, which subsequently undergo co-condensation around the P123 micelles[2]. Maintaining 35°C controls the condensation kinetics, preventing the formation of bulk amorphous silica and ensuring the phenylene groups are uniformly integrated into the pore walls. Validation Checkpoint: Over the 24-hour period, the solution will gradually turn opaque white. This sol-gel transition is the visual confirmation that the organosilica framework is polymerizing and precipitating out of solution.

Step 3: Hydrothermal Aging

Action: Transfer the opaque suspension to a Teflon-lined stainless steel autoclave. Heat statically in an oven at 100°C for 24 hours. Causality: Hydrothermal treatment induces pore expansion and wall consolidation. The elevated temperature increases the hydrophobicity of the poly(propylene oxide) (PPO) core of the P123 micelle, causing it to swell. This swelling directly enlarges the final pore diameter (up to 7.4 nm), which is critical for accommodating bulky drug payloads[1]. It also forces further cross-linking of the siloxane (Si–O–Si) network, maximizing mechanical stability.

Step 4: Template Extraction (Non-Destructive)

Action: Filter the solid product and wash thoroughly with deionized water. Suspend the as-synthesized powder in a solution of 150 mL absolute ethanol and 3 mL concentrated HCl. Reflux at 80°C for 12 hours. Filter and repeat this extraction step twice. Dry the final powder under vacuum at 60°C. Causality: Unlike purely inorganic mesoporous silica (which is typically calcined at 550°C to burn off the template), calcining PMOs would thermally cleave the critical Si–C bonds, destroying the phenylene bridges[1]. Acidic ethanol extraction disrupts the hydrogen bonding between the silica wall and the P123 template, allowing the surfactant to be washed away while preserving 100% of the organic functional groups in the framework.

Quality Control & Self-Validation System

To ensure the protocol was successful and the material is viable for pharmaceutical loading, the following self-validating analytical checks must be performed. Compare your results against the baseline metrics in the table below.

Quantitative Benchmarks:

PropertyPure Silica (SBA-15)Phenylene-Bridged PMOAnalytical Method
Framework Composition SiO₂O

Si–C₆H₄–SiO

Solid-State ²⁹Si / ¹³C NMR
BET Surface Area 600 - 800 m²/g800 - 1,000 m²/gN₂ Physisorption (77 K)
Pore Diameter 5.0 - 8.0 nm6.0 - 7.4 nmBJH Model
Pore Volume 0.8 - 1.0 cm³/g0.9 - 1.2 cm³/gN₂ Physisorption (77 K)
Hydrophobicity Low (Hydrophilic)High (Hydrophobic)Water Contact Angle

Validation Checkpoints:

  • Low-Angle Powder X-Ray Diffraction (PXRD): The diffractogram must show three distinct peaks in the 2

    
     range of 0.5° to 2.0° (indexed as the 100, 110, and 200 reflections). This confirms a highly ordered 2D hexagonal mesostructure (
    
    
    
    symmetry)[1].
  • Solid-State ²⁹Si MAS NMR: The spectrum must show T-site signals (T² and T³) around -60 to -80 ppm, corresponding to C–Si(OSi)₂OH and C–Si(OSi)₃. The absolute absence of Q-site signals (-90 to -110 ppm) validates that no Si–C bonds were cleaved during synthesis or extraction[2].

  • FTIR Spectroscopy: Confirm the disappearance of C–H stretching bands associated with P123 (2850–2950 cm⁻¹) while retaining the aromatic C=C stretching bands of the phenylene bridge (~1600 cm⁻¹).

References

  • Goto, Y., & Inagaki, S. (2002). Synthesis of large-pore phenylene-bridged mesoporous organosilica using triblock copolymer surfactant. Chemical Communications, (20), 2410-2411. URL:[Link]

  • Guo, W., Kleitz, F., Cho, K., & Ryoo, R. (2010). Large pore phenylene-bridged mesoporous organosilica with bicontinuous cubic Ia3d (KIT-6) mesostructure. Journal of Materials Chemistry, 20(38), 8257-8265. URL:[Link]

Sources

Method

Application Note: Engineering Robust Self-Assembled Monolayers (SAMs) with BTMOSB

Executive Summary For drug development professionals and surface chemists, the stability of functionalized interfaces—whether for biosensors, chiral stationary phases, or implant coatings—is a critical bottleneck. Tradit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and surface chemists, the stability of functionalized interfaces—whether for biosensors, chiral stationary phases, or implant coatings—is a critical bottleneck. Traditional self-assembled monolayers (SAMs) relying on mono-silanes (e.g., APTES) are highly susceptible to hydrolytic cleavage and thermal degradation.

This application note details the mechanistic rationale and step-by-step protocol for preparing advanced SAMs using 1,4-Bis(trimethoxysilyl)benzene (BTMOSB) . By leveraging a bridged bis-silane architecture, BTMOSB enables multi-point covalent anchoring and extensive in-plane cross-linking, resulting in a highly rigid, thermally stable 2D network.

Mechanistic Insights: The BTMOSB Advantage

BTMOSB is a bridged organosilane precursor featuring a rigid benzene ring flanked by two highly reactive trimethoxysilyl groups.

When exposed to a hydroxylated substrate, the dual-anchor design of BTMOSB fundamentally alters the thermodynamics of monolayer formation. Instead of forming isolated Si-O-Si bonds with the substrate, BTMOSB undergoes extensive polycondensation. The methoxy groups react both with the surface hydroxyls and with adjacent BTMOSB molecules. This creates a highly cross-linked, rigid siloxane network that mimics the hardness of the underlying substrate and exhibits exceptional long-term thermal and environmental stability (1)[1].

Because of this rigid, well-defined structural geometry, BTMOSB is highly sought after for creating enantioselective chiral stationary phases via molecular imprinting (2)[2] and for synthesizing durable, porous aerogel-like thin films (3)[3].

Experimental Workflow

Workflow S1 1. Substrate Activation (Piranha / O2 Plasma) S2 2. Surface Hydroxylation (Maximize -OH Density) S1->S2 S3 3. BTMOSB Silanization (Anhydrous Toluene, 24h) S2->S3 S4 4. Stringent Washing (Sonication in Solvents) S3->S4 S5 5. Thermal Annealing (120°C, 1h) S4->S5 S6 6. QC Characterization (WCA, XPS, Ellipsometry) S5->S6

BTMOSB self-assembled monolayer (SAM) preparation and validation workflow.

Protocol: Preparation of BTMOSB SAMs

Materials & Reagents
  • Precursor: 1,4-Bis(trimethoxysilyl)benzene (BTMOSB), 98% purity.

  • Substrates: Silicon wafers (100) with native oxide, or borosilicate glass slides.

  • Solvents: Anhydrous toluene (sealed under Argon), absolute ethanol, ultra-pure DI water (18.2 MΩ·cm).

  • Cleaning Agents: Sulfuric acid (H₂SO₄, 98%), Hydrogen peroxide (H₂O₂, 30%).

Step 1: Substrate Activation (Hydroxylation)

Causality: BTMOSB requires a high density of surface hydroxyl (-OH) groups to anchor effectively. Without this step, the bis-silane will fail to covalently bond, leading to easily washed-away physisorbed layers.

  • Prepare a Piranha solution by slowly adding 1 part H₂O₂ (30%) to 3 parts H₂SO₄ (98%). (DANGER: Highly exothermic and reactive. Handle in a fume hood with proper PPE).

  • Submerge the silicon/glass substrates in the Piranha solution for 30 minutes at 80°C.

  • Rinse exhaustively with ultra-pure DI water and dry under a stream of high-purity Nitrogen (N₂).

  • Immediate Use: Proceed to silanization within 15 minutes to prevent airborne hydrocarbon contamination from passivating the newly formed -OH groups.

Step 2: Liquid-Phase Deposition

Causality: The highly reactive nature of the six methoxy groups on BTMOSB means that trace water in the solvent will cause premature bulk sol-gel polymerization (cloudiness in solution) rather than 2D surface assembly. Anhydrous conditions drive the reaction exclusively to the substrate interface.

  • In a glovebox or under an Argon blanket, prepare a 2 mM solution of BTMOSB in anhydrous toluene.

  • Immerse the freshly hydroxylated substrates into the BTMOSB solution.

  • Seal the reaction vessel and incubate at room temperature for 18 to 24 hours to allow for complete monolayer packing and in-plane cross-linking.

Step 3: Stringent Washing & Curing

Causality: Post-incubation, the substrate will be coated with both the covalently bound SAM and loosely entangled, physisorbed BTMOSB multilayers. Sonication provides the mechanical energy required to strip away the non-covalent overlayers. Thermal annealing subsequently drives the condensation of any remaining unreacted silanols (Si-OH + HO-Si → Si-O-Si + H₂O), maximizing the mechanical hardness of the film.

  • Remove substrates and immediately sonicate in fresh toluene for 5 minutes.

  • Transfer to absolute ethanol and sonicate for 5 minutes.

  • Transfer to DI water and sonicate for 3 minutes (water aids in hydrolyzing any unreacted methoxy groups).

  • Dry under N₂ gas.

  • Thermal Annealing: Bake the substrates in a vacuum oven at 120°C for 1 hour .

Self-Validating Quality Control (QC)

A robust protocol must be a self-validating system. To ensure that a true monolayer (and not a bulk polymeric gel) has formed, compare your post-processing metrics against the following table.

Quantitative Validation Metrics
Analytical MethodBare Substrate (Post-Piranha)Expected BTMOSB SAMIndication of Protocol Failure
Water Contact Angle (WCA) < 5° (Superhydrophilic)70° – 75° > 80°: Multilayer polymerization.< 60°: Incomplete surface coverage.
Ellipsometric Thickness ~15–20 Å (Native Oxide)+ 8–12 Å (Added thickness)> 20 Å added: Bulk gelation/physisorbed layers not properly washed.
XPS (Si 2p Peak) 103.3 eV (Bulk SiO₂)Emergence of 102.1 eV Absence of the 102.1 eV peak indicates failure of covalent attachment.
XPS (C 1s Peak) Trace (Adventitious carbon)Strong peak at ~284.8 eV Lack of aromatic carbon signature indicates degraded precursor.

Troubleshooting Insight: If your WCA exceeds 80° and thickness is >30 Å, your anhydrous toluene likely absorbed atmospheric moisture. Ensure strict anhydrous conditions and increase the duration of the toluene sonication step.

References

  • Springer Handbook of Aerogels (Springer Handbooks) . DOKUMEN.PUB. Available at:[3]

  • General Method for Chiral Imprinting of Sol−Gel Thin Films Exhibiting Enantioselectivity . ResearchGate. Available at:[2]

  • WO2020099290A1 - Easy to clean coating . Google Patents. Available at:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling pore size in PMOs derived from 1,4-Bis(trimethoxysilyl)benzene

Welcome to the Technical Support Center for Periodic Mesoporous Organosilicas (PMOs). This guide is engineered for researchers, materials scientists, and drug development professionals working with the precursor 1,4-Bis(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Periodic Mesoporous Organosilicas (PMOs). This guide is engineered for researchers, materials scientists, and drug development professionals working with the precursor 1,4-Bis(trimethoxysilyl)benzene (BTSB) . Below, you will find self-validating protocols, empirical data matrices, and advanced troubleshooting guides designed to help you precisely engineer pore architectures for applications ranging from small-molecule catalysis to large biologic drug delivery.

Core Mechanistic Workflow

The synthesis of phenylene-bridged PMOs relies on the delicate kinetic balance between the self-assembly of surfactant micelles and the sol-gel co-condensation of the BTSB precursor.

PMO_Synthesis_Workflow A 1. Precursor Hydrolysis 1,4-Bis(trimethoxysilyl)benzene B 2. Micelle Self-Assembly Surfactant + Swelling Agent A->B Acid/Base Catalyst C 3. Co-Condensation Sol-Gel Network Formation B->C Stirring (35-40°C) D 4. Hydrothermal Aging Pore Expansion (100-130°C) C->D Autoclave E 5. Template Extraction Acidic Ethanol Reflux D->E Filtration

Workflow for synthesizing and expanding pores in 1,4-Bis(trimethoxysilyl)benzene-derived PMOs.

Self-Validating Experimental Protocol: Synthesis of Large-Pore PMOs

This standard operating procedure is optimized for generating SBA-15-type PMOs with expanded pore sizes (6–8 nm) using Pluronic P123 as the structure-directing agent 1[1].

Step 1: Micellar Self-Assembly

  • Action: Dissolve 1.0 g of Pluronic P123 in 35 mL of 1.6 M HCl at 35 °C.

  • Causality: P123 forms cylindrical micelles in acidic conditions. The acid acts as a dual-purpose reagent: a solvent for the triblock copolymer and a catalyst for the subsequent silane hydrolysis1[1].

  • Validation Checkpoint: The solution must be perfectly transparent. Any cloudiness indicates incomplete surfactant dissolution, which will template irregular, collapsed pores.

Step 2: Core Swelling (Optional for pores >6 nm)

  • Action: Add 1,3,5-trimethylbenzene (TMB) dropwise (TMB/P123 molar ratio ~0.5). Stir for 2 hours.

  • Causality: TMB acts as a hydrophobic swelling agent. It partitions exclusively into the hydrophobic poly(propylene oxide) (PPO) core of the P123 micelles, physically expanding the micelle diameter before the silica network solidifies.

Step 3: Precursor Hydrolysis & Co-Condensation

  • Action: Add 1,4-Bis(trimethoxysilyl)benzene (BTSB) dropwise. Stir at 35 °C for 24 hours.

  • Causality: The methoxy groups of BTSB hydrolyze rapidly upon contact with the acidic aqueous phase, forming silanol groups that co-condense around the expanded micelles. Inorganic salts like K₂SO₄ can optionally be added to facilitate ordered formation2[2].

  • Validation Checkpoint: The solution must transition from clear to opalescent/white within 30–60 minutes. If it precipitates instantly, the condensation rate is too high (lower the temperature).

Step 4: Hydrothermal Aging

  • Action: Transfer the suspension to a Teflon-lined autoclave and heat at 100–130 °C for 24 hours.

  • Causality: High temperatures decrease the hydrophilicity of the poly(ethylene oxide) (PEO) blocks of P123, causing them to retract into the hydrophobic core. This thickens the silica walls and permanently expands the pore size1[1].

Step 5: Template Extraction

  • Action: Filter the white powder and reflux in an acidic ethanol solution (HCl/EtOH) for 24 hours.

  • Causality: Solvent extraction is mandatory. Calcination (>400 °C) will thermally degrade the phenylene bridges, destroying the organic-inorganic hybrid nature of the PMO3[3].

  • Validation Checkpoint: FTIR spectroscopy should show the disappearance of C-H stretching bands (~2800-2900 cm⁻¹) from P123, while retaining the aromatic C=C bands (~1600 cm⁻¹) from the BTSB precursor.

Empirical Data Matrix: Parameter Influence on Pore Architecture

The following table summarizes how specific synthetic parameters dictate the final quantitative textural properties of phenylene-bridged PMOs.

PrecursorSurfactantSwelling Agent (TMB)Aging Temp (°C)Pore Size (nm)Surface Area (m²/g)Morphology
BTSB / BTEBCTABNone803.4 - 4.0400 - 500Nanopods / Spheres 4[4]
BTSB / BTEBP123None1005.5 - 6.0~700Hexagonal (2D)1[1]
BTSB / BTEBP123TMB (Low Ratio)1006.5 - 7.5~850Hexagonal (2D)
BTSB / BTEBP123TMB (High Ratio)1308.0 - 10.0>900Expanded / Bimodal 3[3]

Advanced Troubleshooting & FAQs

Q1: Why is my PMO exhibiting a bimodal pore size distribution instead of a uniform mesopore? Causality: Bimodal distributions (e.g., peaks at 4 nm and 12 nm) occur when the swelling agent (TMB) phase-separates from the surfactant micelles. If the TMB concentration exceeds the solubilization capacity of the P123 hydrophobic core, it forms a secondary emulsion of pure TMB droplets, leading to a mix of standard mesopores and large macropores . Solution: Reduce the TMB/P123 molar ratio. Alternatively, increase the stirring time during Step 2 to ensure complete microemulsion equilibration before adding the BTSB precursor.

Q2: The pore structure collapses after template removal. What caused this? Causality: Structural collapse is typically caused by incomplete condensation of the siloxane network prior to template removal, or by utilizing calcination instead of solvent extraction. The phenylene bridges in 1,4-Bis(trimethoxysilyl)benzene are thermally sensitive and will degrade if subjected to standard silica calcination temperatures (>400 °C)3[3]. Solution: Ensure the hydrothermal aging step is strictly followed (minimum 24h at 100 °C) to heavily cross-link the pore walls. Always use acidic ethanol reflux for template extraction rather than a muffle furnace.

Q3: How does the choice between 1,4-Bis(trimethoxysilyl)benzene (BTSB) and 1,4-Bis(triethoxysilyl)benzene (BTEB) affect the synthesis? Causality: While both yield identical phenylene-bridged PMO backbones, the methoxy groups in BTSB hydrolyze significantly faster than the ethoxy groups in BTEB 2[2]. Rapid hydrolysis can lead to kinetic trapping, where the silica network solidifies before the micelles have fully equilibrated with the swelling agent, resulting in smaller or disordered pores. Solution: When using BTSB, lower the initial co-condensation temperature (e.g., from 40 °C to 30 °C) to slow the hydrolysis rate, allowing the self-assembly thermodynamics to catch up with the sol-gel kinetics.

Q4: How can I push the pore size beyond 8 nm for large biologic drug delivery? Causality: Standard P123 templating limits pore size to ~6–8 nm. To exceed this, you must use a synergistic approach: combining a swelling agent (TMB) with high hydrothermal aging temperatures (130 °C), or utilizing polyion complex (PIC) micelles which inherently form larger hydrophobic cores3[3]. Solution: Switch to a PIC micelle system or increase the hydrothermal aging temperature to 130 °C. The higher temperature forces severe dehydration of the PEO corona, maximizing the effective volume of the hydrophobic core.

References

  • Albane Birault et al. "Large-Pore Periodic Mesoporous Organosilicas as Advanced Bactericide Platforms (2018)". SciSpace. 3

  • "Tuning molecular adsorption in SBA-15-type periodic mesoporous organosilicas by systematic variation of their surface polarity". RSC Publishing. 1

  • "Role of inorganic salts in the formation of ordered periodic mesoporous organosilicas (PMOs) without extra acids". ResearchGate. 2

  • "Influence of the 1,4-bis(triethoxysilyl)benzene precursor concentration...". ResearchGate. 4

  • "Synthesis of a large pore phenyl-modified mesoporous silica and its characterization by nitrogen and benzene sorption". RSC Publishing.

Sources

Optimization

Optimizing catalyst concentration for BTMOSB polymerization

Technical Support Center | Sol-Gel Chemistry & Organosilica Materials Introduction: The BTMOSB System BTMOSB refers to 1,4-Bis(trimethoxysilyl)benzene , a high-performance organosilica precursor used to synthesize Period...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Sol-Gel Chemistry & Organosilica Materials

Introduction: The BTMOSB System

BTMOSB refers to 1,4-Bis(trimethoxysilyl)benzene , a high-performance organosilica precursor used to synthesize Periodic Mesoporous Organosilicas (PMOs). Unlike standard silica sources (e.g., TEOS), BTMOSB contains a rigid phenylene bridge covalently bonded between two silicon atoms.

  • Chemical Structure:

    
    
    
  • Primary Application: Drug delivery systems (DDS), chromatography, and catalysis.

  • Polymerization Mechanism: Sol-Gel Polymerization (Hydrolysis & Condensation).

Why Catalyst Optimization is Critical: The polymerization of BTMOSB is driven by the hydrolysis of methoxy groups followed by the condensation of silanols. Because methoxy groups hydrolyze significantly faster than ethoxy groups (found in the related BTEB precursor), catalyst concentration is the primary lever to control:

  • Gelation Kinetics: Preventing premature precipitation.

  • Structural Order: Ensuring the surfactant template (e.g., P123, CTAB) organizes correctly before the network freezes.

  • Degree of Condensation: Maximizing mechanical stability and chemical resistance.

Troubleshooting Hub & FAQs

This section addresses specific failure modes observed in BTMOSB experiments.

Q1: My reaction mixture turns cloudy/precipitates immediately upon adding the catalyst. Why? Diagnosis: "Flash Hydrolysis." The catalyst concentration (likely Acid) is too high for the highly reactive methoxy groups.

  • The Science: BTMOSB hydrolyzes

    
    5–10x faster than TEOS or BTEB. High proton concentration (
    
    
    
    ) accelerates hydrolysis so rapidly that the hydrophobic phenylene bridges aggregate (phase separate) before the surfactant can template them.
  • Solution:

    • Reduce acid concentration by 50%.

    • Switch to a two-step addition: Hydrolyze at pH 2–3 (mild), then adjust pH for condensation.

    • Protocol Check: Ensure BTMOSB is diluted in solvent (Ethanol/THF) before catalyst addition.

Q2: The final polymer has low surface area (<400 m²/g) and no mesoporous order. Diagnosis: Incomplete Condensation or Template Collapse.

  • The Science: If the catalyst concentration is too low during the aging step, the siloxane network (

    
    ) remains flexible. Upon surfactant removal (calcination/extraction), the pores collapse.
    
  • Solution:

    • Increase the Aging Temperature (e.g., 80°C

      
       100°C) rather than just catalyst concentration.
      
    • Add a "Boost Catalyst" step: After initial gelation, add a weak base (NH

      
      OH) to drive condensation to completion without disrupting the morphology.
      

Q3: I cannot reproduce the pore size defined in literature (e.g., KIT-6 or MCM-41 structures). Diagnosis: Molar Ratio Mismatch.

  • The Science: The "packing parameter" of the surfactant changes with ionic strength (catalyst conc). A high acid concentration increases the charge density on the silica species, altering how they interact with the surfactant micelles.

  • Solution:

    • Fix the Molar Ratio of Acid:Si. For BTMOSB, a ratio of 0.05 – 0.20 is the standard optimization window.

    • Verify the surfactant concentration relative to the solvent volume.

Experimental Protocol: Catalyst Optimization Workflow

This protocol uses a Design of Experiments (DoE) approach to identify the optimal catalyst concentration for your specific target (e.g., maximum surface area or specific pore size).

Materials:

  • Monomer: BTMOSB (1,4-Bis(trimethoxysilyl)benzene)

  • Surfactant: Pluronic P123 (for large pores) or CTAB (for smaller pores)

  • Catalyst: HCl (1.0 M and 2.0 M stock solutions)

  • Solvent: Ethanol (Abs.)

Step 1: Preparation of Master Batch (Surfactant Solution)

Dissolve 1.0 g of P123 in 30 mL of dilute HCl (varying concentrations). Stir at 35°C until clear.

Step 2: Catalyst Concentration Screening (The Variable)

Prepare 4 reaction vials with different Acid:Si molar ratios.

  • Standard BTMOSB Molar Mass: 318.5 g/mol .

Vial IDTarget Acid:Si RatioHCl Conc. in Aqueous Phase (M)Expected Outcome
A (Low) 0.010.1 MSlow gelation (>24h), potential mesostructure defects.
B (Med) 0.101.0 MTarget Window. Balanced hydrolysis/condensation.
C (High) 0.502.0 MFast gelation (<2h), thick walls, risk of phase separation.
D (Ref) 1.204.0 MRapid precipitation (Flash Hydrolysis). For reference only.
Step 3: Polymerization & Aging
  • Add BTMOSB dropwise to the surfactant/catalyst solution under vigorous stirring.

  • Stirring: Maintain 35°C for 20 hours.

  • Static Aging: Transfer to a sealed autoclave/vial. Heat to 100°C for 24 hours .

    • Note: This step is crucial for "locking in" the catalyst effects.

  • Recovery: Filter the white solid, wash with Ethanol/Water (1:1).

Step 4: Surfactant Removal
  • Method: Solvent Extraction (preferred for BTMOSB to preserve organic bridges).

  • Reflux in Ethanol + 1.0 M HCl (50:1 v/v) for 12 hours.

Mechanism & Workflow Visualization
Figure 1: Sol-Gel Polymerization Mechanism of BTMOSB

This diagram illustrates the acid-catalyzed pathway, highlighting the competition between hydrolysis (fast) and condensation (rate-limiting).

BTMOSB_Mechanism Monomer BTMOSB Monomer (MeO)3-Si-Ph-Si-(OMe)3 Hydrolysis Hydrolysis (+ H2O, + H+) Monomer->Hydrolysis Fast (k1) Silanol Silanol Intermediate (HO)3-Si-Ph-Si-(OH)3 Hydrolysis->Silanol Condensation Condensation (- H2O) Silanol->Condensation Rate Limiting (k2) Oligomer Oligomers (Linear/Branched) Condensation->Oligomer Gelation Sol-Gel Transition (3D Network) Oligomer->Gelation Critical Conc. Aging Aging (Ostwald Ripening) Catalyst: H+ or OH- Gelation->Aging Crosslinking Acid Acid Catalyst (H+) Acid->Hydrolysis Promotes Acid->Condensation Retards branching

Caption: Acid catalysts accelerate hydrolysis (k1) but promote linear growth during condensation (k2), requiring optimization to prevent premature precipitation.

Figure 2: Optimization Logic Flow

Decision tree for adjusting catalyst concentration based on experimental observation.

Optimization_Flow Start Start Optimization [Acid]:[Si] = 0.10 Observation Observe Reaction (0-2 Hours) Start->Observation Precipitation Precipitation/Cloudiness? Observation->Precipitation Action_Lower Decrease Catalyst Target: 0.05 Ratio Precipitation->Action_Lower Yes Check_Gel Check Gel Time Precipitation->Check_Gel No Yes_Precip YES: Rate too fast No_Precip NO: Clear Sol Action_Lower->Observation Retry Action_Increase Increase Catalyst Target: 0.15 Ratio Check_Gel->Action_Increase Too Slow Proceed Proceed to Aging & Extraction Check_Gel->Proceed Optimal Too_Slow > 48 Hours Good_Time 12-24 Hours Action_Increase->Observation Retry

Caption: Iterative workflow to balance reaction kinetics. The "Sweet Spot" is typically a clear sol that gels within 12–24 hours.

Quantitative Benchmarks

Use these reference values to validate your optimization.

ParameterLow Catalyst (0.01 M HCl)Optimal Catalyst (0.5–1.0 M HCl) High Catalyst (>2.0 M HCl)
Gelation Time > 1 Week12 – 24 Hours < 30 Minutes
BET Surface Area < 200 m²/g700 – 1000 m²/g 400 – 600 m²/g
Pore Order (XRD) Disordered/AmorphousHexagonal (p6mm) / Cubic Disordered / Worm-like
Wall Thickness Thin (< 2 nm)Thick (3–4 nm) Variable
References
  • Inagaki, S., et al. (2002). "Novel Mesoporous Materials with a Uniform Distribution of Organic Groups and Inorganic Oxide in Their Frameworks." Journal of the American Chemical Society.[1]

  • Burleigh, M. C., et al. (2001). "Periodic Mesoporous Organosilicas with Phenylene Bridging Groups." Chemistry of Materials.

  • Hoffmann, F., et al. (2006). "Silica-Based Mesoporous Organic–Inorganic Hybrid Materials." Angewandte Chemie International Edition.

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

Sources

Troubleshooting

Technical Support Center: Hydrolysis of 1,4-Bis(trimethoxysilyl)benzene (BTMSB)

Welcome to the technical support guide for the hydrolysis of 1,4-Bis(trimethoxysilyl)benzene (BTMSB). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the hydrolysis of 1,4-Bis(trimethoxysilyl)benzene (BTMSB). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the experimental conditions affecting the hydrolysis rate of this versatile organosilane.

I. Understanding the Reaction: Hydrolysis and Condensation of BTMSB

The hydrolysis of 1,4-Bis(trimethoxysilyl)benzene is the initial and critical step in the sol-gel process, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) upon reaction with water. This is followed by a condensation reaction, forming a polysilsesquioxane network. The overall process is foundational for creating bridged silsesquioxane materials with unique properties.

The reaction proceeds in a stepwise manner, and both hydrolysis and subsequent condensation are significantly influenced by a variety of experimental parameters.[1] A thorough understanding of these factors is crucial for controlling the reaction kinetics and the final material properties.

Hydrolysis_Condensation BTMSB 1,4-Bis(trimethoxysilyl)benzene (BTMSB) Hydrolyzed_Intermediate Hydrolyzed BTMSB Intermediate (Silanols) BTMSB->Hydrolyzed_Intermediate + H₂O (Hydrolysis) Polysilsesquioxane Polysilsesquioxane Network Hydrolyzed_Intermediate->Polysilsesquioxane - H₂O / - CH₃OH (Condensation)

Caption: General reaction scheme for the hydrolysis and condensation of BTMSB.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrolysis of BTMSB in a question-and-answer format.

FAQ 1: My hydrolysis reaction is extremely slow or appears not to be happening. What are the likely causes?

Several factors can lead to a sluggish hydrolysis rate. The most common culprits are related to the reaction's catalysis and environment.

  • pH of the Solution: The hydrolysis of alkoxysilanes is slowest at a neutral pH (around 7).[2] Both acidic and basic conditions have a pronounced catalytic effect, significantly accelerating the reaction.[2][3]

    • Troubleshooting:

      • Acid Catalysis: For non-amino silanes like BTMSB, adjusting the pH to a range of 3-5 with an acid (e.g., HCl) is generally recommended to initiate hydrolysis.[2] Under acidic conditions, the oxygen of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1][4]

      • Base Catalysis: In basic conditions, hydroxide ions directly attack the silicon atom.[1] While this also catalyzes hydrolysis, it strongly promotes the subsequent condensation reaction.[1]

  • Insufficient Water: Water is a key reactant. An inadequate amount of water will lead to incomplete hydrolysis.

    • Troubleshooting: Ensure the molar ratio of water to BTMSB is sufficient for the complete hydrolysis of all methoxy groups.

  • Low Temperature: Like most chemical reactions, the hydrolysis rate of silanes is positively correlated with temperature.[2][5][6]

    • Troubleshooting: Increasing the reaction temperature will generally increase the rate of hydrolysis. However, be aware that higher temperatures also accelerate the condensation reaction.[7]

FAQ 2: I'm observing the formation of a precipitate or gel almost immediately after adding the catalyst. How can I slow down the condensation?

Rapid precipitation or gelation indicates that the condensation reaction is proceeding too quickly, often before uniform hydrolysis has occurred.

  • pH Control: While both acids and bases catalyze hydrolysis, they have different effects on the subsequent condensation step.

    • Insight: In an acidic medium, hydrolysis is typically fast, while condensation is the rate-limiting step.[8] Conversely, in an alkaline medium, condensation is very fast.[8]

    • Troubleshooting: To favor controlled hydrolysis followed by a more gradual condensation, acidic conditions are generally preferred. If using a base catalyst, consider lowering the concentration or the temperature to moderate the condensation rate.

  • Solvent Choice: The solvent system plays a crucial role in modulating both hydrolysis and condensation rates.

    • Insight: The use of alcohol co-solvents, such as ethanol, can slow down the hydrolysis reaction.[2] This is because the presence of the alcohol product (in this case, methanol from the hydrolysis of trimethoxysilyl groups) can shift the equilibrium of the hydrolysis reaction. Protic solvents can also stabilize the silanol intermediates, potentially slowing their condensation.

    • Troubleshooting: Introducing a co-solvent like ethanol can help to homogenize the reaction mixture and temper the reaction rates. The polarity of the solvent can also have an effect, with more polar solvents generally favoring the reaction.[9]

FAQ 3: My results are inconsistent between batches. What experimental parameters should I be controlling more carefully?

Reproducibility issues often stem from subtle variations in experimental conditions.

  • Precise pH Control: As the hydrolysis rate is highly sensitive to pH, small variations can lead to significant differences in reaction times.

    • Troubleshooting: Use a calibrated pH meter and ensure consistent and accurate adjustment of the initial pH for every experiment.

  • Temperature Regulation: Fluctuations in ambient temperature can affect the reaction rate.[2]

    • Troubleshooting: Conduct reactions in a temperature-controlled water or oil bath to maintain a consistent temperature throughout the experiment.

  • Concentration of Reactants: The concentration of both the silane and water can influence the reaction kinetics.[2][5]

    • Troubleshooting: Use precise measurements for all reactants to ensure consistent initial concentrations.

  • Mixing and Agitation: Inadequate mixing can lead to localized differences in concentration and pH, resulting in non-uniform hydrolysis.

    • Troubleshooting: Employ consistent and vigorous stirring to ensure the reaction mixture is homogeneous, especially when the silane is initially insoluble in the aqueous solution.[2]

Factors Influencing Hydrolysis Rate: A Summary Table
FactorEffect on Hydrolysis RateCausality & Key Considerations
pH Slowest at neutral pH (~7).[2] Significantly accelerated by both acid and base catalysts.[2][3]Acid catalysis involves protonation of the alkoxy group, increasing the electrophilicity of the silicon atom.[1][4] Base catalysis involves direct nucleophilic attack on the silicon by a hydroxide ion.[1]
Temperature Rate increases with increasing temperature.[2][5][6]Follows the Arrhenius equation, where higher temperatures provide more kinetic energy for the reaction to overcome the activation energy barrier.[8]
Solvent The type and polarity of the solvent can significantly affect the rate.[5][6] Alcohol co-solvents may slow the reaction.[2]Solvents can influence the solubility of the silane and the availability of water.[5] Protic solvents can form hydrogen bonds that may affect the reaction mechanism.[5]
Concentration Higher concentrations of silane and water generally lead to a faster reaction rate.[2][5]Increased concentration leads to a higher frequency of molecular collisions, thus increasing the reaction rate.

III. Experimental Protocols

Protocol 1: Monitoring BTMSB Hydrolysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for monitoring the progress of silane hydrolysis in real-time by observing the chemical shifts of the silicon and proton nuclei.[9][10][11][12][13][14][15][16]

Materials:

  • 1,4-Bis(trimethoxysilyl)benzene (BTMSB)

  • Deuterated water (D₂O)

  • Deuterated solvent (e.g., ethanol-d₆)

  • Acid or base catalyst (e.g., HCl or NaOH solution of known concentration)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of BTMSB in the deuterated solvent.

  • In an NMR tube, combine the deuterated solvent, deuterated water, and the catalyst.

  • Place the NMR tube in the spectrometer and acquire an initial spectrum to serve as a baseline.

  • Inject a known quantity of the BTMSB stock solution into the NMR tube and immediately begin acquiring spectra at regular time intervals.

  • Monitor the disappearance of the proton signal corresponding to the methoxy groups of BTMSB and the appearance of new signals corresponding to the formation of methanol and silanol groups.[17]

  • For more detailed analysis, ²⁹Si NMR can be used to distinguish between the unhydrolyzed, partially hydrolyzed, and fully hydrolyzed silicon species.[11][13]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Solvent Prepare deuterated solvent/water/catalyst mix Acquire_Baseline Acquire baseline NMR spectrum Prep_Solvent->Acquire_Baseline Prep_BTMSB Prepare BTMSB stock solution Inject_BTMSB Inject BTMSB and start acquisition Prep_BTMSB->Inject_BTMSB Acquire_Baseline->Inject_BTMSB Time_Series Acquire spectra at regular intervals Inject_BTMSB->Time_Series Monitor_Signals Monitor changes in ¹H and ²⁹Si signals Time_Series->Monitor_Signals Calculate_Kinetics Calculate reaction kinetics Monitor_Signals->Calculate_Kinetics

Caption: Workflow for monitoring BTMSB hydrolysis using NMR spectroscopy.

Protocol 2: Analysis of Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for identifying and quantifying the volatile products of the hydrolysis reaction, as well as unreacted BTMSB.[18][19][20][21][22]

Materials:

  • Reaction aliquots at different time points

  • An appropriate organic solvent for extraction (e.g., heptane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS system with a suitable column (e.g., a non-polar capillary column)

Procedure:

  • At various time points during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot, for example, by neutralizing the catalyst or by rapid dilution in a cold, non-reactive solvent.

  • Extract the organic components from the aqueous phase using a suitable solvent like heptane.

  • Dry the organic extract over an anhydrous drying agent.

  • Analyze the extract by GC-MS.

  • Identify the peaks corresponding to unreacted BTMSB and any partially hydrolyzed, volatile intermediates by their mass spectra.[20][23]

  • Quantify the components by integrating the peak areas, using an internal standard for greater accuracy.

IV. References

  • Vertex AI Search. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?

  • ResearchGate. (2025, August 5). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions | Request PDF.

  • American Chemical Society. (2006, November 10). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions.

  • PubMed. (2018, September 15). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations.

  • THE EFFECT OF VARIOUS CONCENTRATIONS AND SHELF LIFE OF SILANE COUPLING AGENT ON SHEAR BOND STRENGTH BETWEEN LITHIUM DISILICATE G. (n.d.).

  • MDPI. (2019, March 21). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.

  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis - 2024. (2024, May 9).

  • Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.

  • Scribd. (n.d.). Hydrolysis of Silanes | PDF | Acid.

  • MDPI. (2019, August 13). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering.

  • ACS Publications. (2023, May 28). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy | Langmuir.

  • PMC - NIH. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.

  • ACS Publications. (2015, September 2). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? | Analytical Chemistry.

  • SciSpace. (n.d.). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems.

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.).

  • CymitQuimica. (n.d.). CAS 58298-01-4: 1,4-Bis(trimethoxysilylethyl)benzene.

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.).

  • ResearchGate. (2024, February 4). Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry.

  • Waseda University. (n.d.). Hydrolysis behavior of a precursor for bridged polysilsesquioxane 1,4-bis(triethoxysilyl)benzene: A >29>Si NMR study.

  • ResearchGate. (2025, August 6). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.

  • PubMed. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.

  • ResearchGate. (n.d.). Influence of the 1,4-bis(triethoxysilyl)benzene precursor concentration....

  • Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (n.d.).

  • Gelest, Inc. (n.d.). 1,4-BIS(TRIETHOXYSILYL)BENZENE.

  • Joseph A DiVerdi. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction 263.

  • Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds.

  • Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2008, February 1).

  • Semantic Scholar. (n.d.). Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes.

  • ResearchGate. (n.d.). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy | Request PDF.

  • Semantic Scholar. (2010, October 20). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR.

  • Benchchem. (n.d.). The Chemistry of Triethoxysilane Hydrolysis and Condensation.

  • Chemistry LibreTexts. (2019, May 8). A1. General Acid and Base Catalysis.

  • PubMed. (2000, June 15). Acid and base-catalyzed hydrolysis of bisphenol A-related compounds.

  • YouTube. (2019, May 14). Key evidence associating hydrophobicity with hydrolysis of organic molecules under acid catalysis.

Sources

Optimization

Technical Support Center: Strategies for Morphology Control of Organosilica Nanoparticles

Welcome to the Technical Support Center for Organosilica Nanoparticle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organosilica Nanoparticle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges in controlling the morphology of organosilica nanoparticles. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure you can achieve consistent and reproducible results in your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

My nanoparticles are aggregated. What are the common causes and how can I fix it?

Answer: Aggregation is a common issue stemming from insufficient colloidal stability. The primary causes include:

  • Inadequate Surface Charge: Organosilica nanoparticles often rely on electrostatic repulsion to prevent aggregation. Insufficient charge, which can be influenced by pH and the type of organosilane precursor, leads to particle clustering. Thiol-functionalized organosilica nanoparticles, for instance, tend to have a more negative zeta potential compared to those derived from tetraethoxysilane (TEOS), which can affect their stability.[1]

  • High Precursor Concentration: An excessive concentration of the organosilane precursor can lead to rapid nucleation and growth, resulting in a higher likelihood of particle agglomeration.[2]

  • Improper Stirring: Inadequate or non-uniform stirring can create localized areas of high concentration, promoting aggregation. Conversely, excessively high stirring rates can sometimes lead to particle cracking and subsequent aggregation.[3]

  • Incorrect pH: The pH of the reaction medium is a critical parameter that governs the rates of hydrolysis and condensation of the silane precursors. Deviations from the optimal pH can lead to uncontrolled growth and aggregation.[4][5]

Troubleshooting Steps:

  • Optimize Zeta Potential: Measure the zeta potential of your nanoparticles. If it is close to neutral, adjust the pH or consider surface modification to increase the surface charge and enhance electrostatic repulsion.

  • Adjust Precursor Concentration: Systematically decrease the concentration of your organosilane precursor to slow down the reaction kinetics.[2]

  • Optimize Stirring Rate: Experiment with different stirring speeds to ensure homogeneous mixing without introducing excessive shear forces. A moderate, consistent stirring rate is often optimal.[3][6]

  • Fine-tune pH: Carefully control and monitor the pH of the reaction mixture throughout the synthesis. The optimal pH will depend on the specific organosilane and desired morphology.[4]

The particle size is not what I expected. How can I tune the size of my organosilica nanoparticles?

Answer: The final size of organosilica nanoparticles is a result of the interplay between nucleation and growth rates. Several parameters can be adjusted to control particle size:

  • Precursor Concentration: Generally, increasing the concentration of the organosilane precursor leads to larger nanoparticles due to more available material for particle growth.[2][7][8]

  • Catalyst Concentration: The concentration of the catalyst (e.g., ammonia, NaOH) significantly impacts the rates of hydrolysis and condensation. Higher catalyst concentrations can lead to faster nucleation and the formation of smaller, more uniform particles.[7] However, in some systems, higher catalyst concentrations can also lead to larger particles.[9]

  • Temperature: Increasing the reaction temperature typically accelerates the reaction kinetics, leading to larger particles.[7][9][10]

  • Solvent Composition: The choice of solvent and its dielectric constant can influence precursor solubility and reaction rates, thereby affecting particle size.[7]

  • Water Content: The amount of water in the reaction mixture affects the hydrolysis rate of the silane precursor. Adjusting the water content can be a tool to control particle size.[11]

Key Parameters for Size Control

ParameterEffect on Particle SizeRationale
Organosilane Precursor Concentration Increasing concentration generally leads to larger particles.[2][7][8]Higher availability of precursor molecules for particle growth.
Catalyst (e.g., Ammonia, NaOH) Concentration Higher concentration can lead to smaller or larger particles depending on the system.[7][9]Affects the balance between nucleation and growth rates.
Reaction Temperature Increasing temperature generally leads to larger particles.[7][9][10]Accelerates hydrolysis and condensation rates.
Stirring Rate Increasing stirring rate generally leads to smaller particles.[3][6]Increased shear forces can break down agglomerates and promote more uniform growth.
Water Concentration Can lead to larger or smaller particles depending on the system.[11]Influences the rate of hydrolysis of the silane precursor.
I'm observing a wide particle size distribution (high polydispersity). How can I achieve monodisperse nanoparticles?

Answer: Achieving a narrow size distribution, or monodispersity, is crucial for many applications. High polydispersity often arises from a lack of separation between the nucleation and growth phases of particle formation. To improve monodispersity:

  • Control Reaction Kinetics: The key is to have a short, rapid nucleation event followed by a slower, controlled growth phase. This can be achieved by carefully controlling the addition rate of the precursor and the reaction temperature.

  • Optimize Catalyst Concentration: The catalyst concentration plays a vital role. For instance, in the Stöber method, ammonia acts as a catalyst that can lead to the formation of monodisperse spherical particles.[12][13]

  • Ensure Homogeneous Mixing: Vigorous and consistent stirring is essential to maintain a uniform concentration of reactants throughout the solution, preventing secondary nucleation.[3][6]

  • Use of Surfactants: Surfactants can act as templates or stabilizers, leading to the formation of more uniform nanoparticles.[1][14][15]

  • Microfluidic Synthesis: Microreactors offer excellent control over mixing and reaction conditions, often resulting in highly monodisperse nanoparticles.[15]

My attempt to synthesize hollow nanoparticles resulted in solid or collapsed structures. What went wrong?

Answer: The synthesis of hollow organosilica nanoparticles, often achieved using a sacrificial template method, requires careful control over several steps. Common failure points include:

  • Incomplete Core Removal: The most frequent issue is the incomplete etching or dissolution of the solid core template (e.g., silica nanoparticles). This can be due to insufficient etching time, temperature, or concentration of the etching agent (e.g., NaOH, Na2CO3).[16][17][18]

  • Shell Instability: The organosilica shell must be robust enough to withstand the core removal process. If the shell is too thin or not fully condensed, it can collapse upon removal of the core.[16] The use of bridged organosilane precursors like 1,2-bis(triethoxysilyl)ethane (BTEE) can enhance the shell's resistance to basic hydrolysis.[17][19]

  • Premature Homogeneous Nucleation: If the concentration of the organosilane precursor is too high, it can lead to the formation of small, solid organosilica nanoparticles in the solution instead of coating the template. This competes with the desired shell formation.[16]

Troubleshooting Steps:

  • Optimize Core Etching: Increase the duration, temperature, or concentration of the etching solution. Monitor the core removal process using techniques like TEM.

  • Strengthen the Shell: Increase the concentration of the organosilane precursor used for shell formation or allow for a longer condensation time to ensure a more cross-linked and stable shell.[16][20]

  • Control Precursor Addition: Add the organosilane precursor for the shell slowly and in a controlled manner to favor deposition onto the template surface over homogeneous nucleation.[16]

The morphology of my nanoparticles is irregular instead of spherical. What factors influence the shape?

Answer: While spherical nanoparticles are the most common morphology, various other shapes can be achieved by manipulating the synthesis conditions. Factors influencing shape include:

  • Type of Organosilane Precursor: The structure of the organic bridging group in the organosilane precursor can significantly impact the final morphology. For example, using a para-phenylene-bridged precursor can lead to multipodal nanoparticles at low stirring speeds.[21][22]

  • Role of Surfactants: Surfactants play a crucial role as structure-directing agents. The type and concentration of the surfactant can lead to different micellar structures, which in turn template the growth of the organosilica framework into various shapes.[12][23]

  • Stirring Rate: The stirring speed can influence the shape, especially when using certain precursors. As mentioned, low stirring speeds with para-phenylene bridged precursors can induce the formation of non-spherical morphologies.[21][22]

  • Co-solvents: The addition of organic co-solvents to the aqueous template solution can alter the self-assembly of the surfactants and precursors, leading to different nanoparticle shapes.[22]

  • Catalyst Type: The choice of catalyst can also influence the morphology. For instance, using sodium hydroxide instead of ammonium hydroxide has been shown to produce different particle morphologies.[9]

Troubleshooting Guides

Issue: Uncontrolled Particle Growth and Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • TEM/SEM images show large, irregular clusters of particles.

  • DLS measurements indicate a very large hydrodynamic diameter and a high polydispersity index (PDI).

Workflow for Troubleshooting Aggregation

Caption: Troubleshooting workflow for nanoparticle aggregation.

Issue: Inconsistent or Incorrect Particle Size

Symptoms:

  • The average particle size determined by TEM/SEM or DLS is consistently larger or smaller than the target size.

  • Significant batch-to-batch variation in particle size.

Workflow for Troubleshooting Particle Size

Caption: Troubleshooting workflow for controlling particle size.

Issue: Formation of Non-Spherical or Irregular Morphologies

Symptoms:

  • TEM/SEM images show particles that are not spherical (e.g., rod-shaped, multipodal, or irregular).

  • The desired morphology is not achieved.

Causality Analysis for Particle Shape

Influencing FactorMechanismTroubleshooting Action
Organosilane Precursor Structure The geometry and flexibility of the organic bridge can direct the self-assembly process, leading to non-spherical structures.[21][22]Select a precursor with a different bridging group. For spherical particles, less rigid linkers are often preferred.
Surfactant Type and Concentration Surfactants form micelles that act as templates. The shape of these micelles dictates the final particle morphology.[12][23]Experiment with different types of surfactants (cationic, anionic, non-ionic) and vary their concentrations to alter the micellar structure.
Stirring Rate Can influence the shear forces during particle formation, which can affect the self-assembly of certain precursors.[21][22]Modify the stirring speed. Lower speeds may be necessary for some precursors to form specific non-spherical shapes.
Co-solvents The addition of organic co-solvents can change the polarity of the medium, affecting both precursor solubility and surfactant micelle formation.[22]Introduce or change the co-solvent to modulate the reaction environment.
Issue: Failure to Form Hollow Structures

Symptoms:

  • TEM images show solid nanoparticles after the core-etching step.

  • Collapsed or fragmented shells are observed.

Workflow for Troubleshooting Hollow Nanoparticle Synthesis

Hollow_Troubleshooting Start Hollow Structure Failure Check_Core_Removal Verify Core Removal (e.g., via TEM) Start->Check_Core_Removal Is_Incomplete Is core still present? Check_Core_Removal->Is_Incomplete Optimize_Etching Optimize Etching: Increase time, temp, or etchant conc. Is_Incomplete->Optimize_Etching Yes Check_Shell_Integrity Examine Shell Integrity Is_Incomplete->Check_Shell_Integrity No Optimize_Etching->Check_Shell_Integrity Is_Collapsed Are shells collapsed or fragmented? Check_Shell_Integrity->Is_Collapsed Strengthen_Shell Strengthen Shell: Increase shell precursor conc. or condensation time Is_Collapsed->Strengthen_Shell Yes Check_Homogeneous_Nucleation Check for Homogeneous Nucleation Is_Collapsed->Check_Homogeneous_Nucleation No Strengthen_Shell->Check_Homogeneous_Nucleation Is_Present Are small, solid particles present? Check_Homogeneous_Nucleation->Is_Present Slow_Precursor_Addition Slow Precursor Addition Rate Is_Present->Slow_Precursor_Addition Yes Success Successful Hollow Nanoparticle Synthesis Is_Present->Success No Slow_Precursor_Addition->Success

Caption: Troubleshooting workflow for hollow nanoparticle synthesis.

Experimental Protocols

Protocol 1: General Synthesis of Spherical Organosilica Nanoparticles

This protocol is a general guideline based on the Stöber method, adapted for organosilanes. Parameters should be optimized for specific organosilane precursors.

Materials:

  • Organosilane precursor (e.g., 3-mercaptopropyl)trimethoxysilane - MPTS)

  • Ethanol (absolute)

  • Deionized water

  • Ammonium hydroxide (28-30%)

Procedure:

  • In a round-bottom flask, combine ethanol and deionized water.

  • Place the flask in a temperature-controlled water bath and begin stirring at a constant rate (e.g., 500 rpm).

  • Add the ammonium hydroxide solution to the flask and allow the mixture to equilibrate for 15 minutes.

  • Add the organosilane precursor dropwise to the stirring solution.

  • Allow the reaction to proceed for the desired amount of time (e.g., 2-24 hours) at a constant temperature.

  • The resulting nanoparticle suspension can be purified by repeated centrifugation and redispersion in ethanol or water.

Protocol 2: Synthesis of Hollow Mesoporous Organosilica Nanoparticles (HMOS) using a Hard Template Approach

This protocol describes the synthesis of HMOS using solid silica nanoparticles (SNs) as a sacrificial template.[16][18][20]

Part A: Synthesis of Solid Silica Nanoparticle (SN) Templates

  • Synthesize monodisperse SNs of the desired core size using a modified Stöber method.[13][17]

  • Purify the SNs by centrifugation and redispersion in deionized water.

Part B: Formation of the Organosilica Shell

  • Disperse the purified SNs in a mixture of deionized water and ethanol.

  • Add a structure-directing agent (e.g., cetyltrimethylammonium bromide - CTAB).

  • Add the organosilane precursor for the shell (e.g., 1,2-bis(triethoxysilyl)ethane - BTEE) dropwise while stirring.

  • Add a catalyst (e.g., ammonium hydroxide) to initiate the condensation of the organosilane on the surface of the SNs.

  • Allow the reaction to proceed for several hours to form a core-shell structure.

  • Purify the core-shell nanoparticles by centrifugation.

Part C: Removal of the Silica Core

  • Resuspend the core-shell nanoparticles in an etching solution (e.g., a heated solution of sodium carbonate or sodium hydroxide).[16][17][18]

  • Stir the suspension at an elevated temperature for a sufficient time to dissolve the silica core.

  • Purify the resulting hollow organosilica nanoparticles by centrifugation and washing with water and ethanol to remove the etching agent and dissolved silica.

  • If a surfactant was used, it can be removed by solvent extraction (e.g., refluxing in acidified ethanol).[17]

References

  • Surfactant-free synthesis of hollow mesoporous organosilica nanoparticles with controllable particle sizes and diversified organic moieties. RSC Publishing.
  • Al Mahrooqi, J. H., Mun, E. A., Williams, A. C., & Khutoryanskiy, V. V. (2018). Controlling the size of thiolated organosilica nanoparticles. Langmuir, 34(28), 8347-8354. [Link]

  • Biomedical application of organosilica nanoparticles. (2026). Microscopy, Oxford Academic.
  • Periodic Mesoporous Organosilica Nanoparticles with Controlled Morphologies and High Drug/Dye Loadings for Multicargo Delivery in Cancer Cells.
  • Effect of Stirring Speed on the Morphology of Nanosilica by Sol-Gel method.
  • Effect of Surfactants on the Formation, Morphology, and Surface Property of Synthesized SiO2 Nanoparticles. (2025).
  • Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. (2025). IOSR Journal.
  • Effect of surfactant, solvent and stirring rate on the synthesis of silica nanoparticles entrapped rifampicin. SciSpace.
  • Investigating the effect of nonionic surfactant on the silica nanoparticles formation and morphology in a microfluidic reactor. (2022). UMPSA-IR.
  • Influence of initial pH on the ultrasonic synthesis of nanosilica
  • EFFECT OF SURFACTANT, SOLVENT AND STIRRING RATE ON THE SYNTHESIS OF SILICA NANOPARTICLES ENTRAPPED RIFAMPICIN. (2020). Journal of Chemical Engineering and Industrial Biotechnology.
  • Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles. PMC.
  • Study on the Effect of Synthesis Parameters of Silica Nanoparticles Entrapped with Rifampicin. Aidic.
  • Role and Effect of Meso-Structuring Surfactants on Properties and Formation Mechanism of Microfluidic-Enabled Mesoporous Silica Microspheres. (2023). MDPI.
  • Structural, Optical, and Morphological Characterization of Silica Nanoparticles Prepared by Sol-Gel Process. (2022). DergiPark.
  • Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. (2022). MDPI.
  • Synthesis of Porous Hollow Organosilica Particles with Tunable Shell Thickness. (2022). PMC.
  • Elaboration of hollow mesoporous organosilica nanospheres of various sizes. (2025).
  • Influence of the Precursor Concentration on the Characteristics of Silica Powder Obtained from Na2SiO3 by a Facile Low. (2012).
  • Synthesis of Monodispersed Hollow Mesoporous Organosilica and Silica Nanoparticles with Controllable Shell Thickness Using Soft and Hard Templ
  • Periodic mesoporous organosilica nanoparticles: Morphology control and sorption properties. (2025).
  • Effect of pH on the synthesis of silica nanoparticles, their characterisation and investigation of their cytotoxic activities on the L929 cell line. Semantic Scholar.
  • Synthesis of Porous Hollow Organosilica Particles with Tunable Shell Thickness. (2022). MDPI.
  • Optimization of organosilica particle synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cracking in Sol-Gel Derived Organosilicate Xerogels

Welcome to the technical support center for the synthesis of organosilicate xerogels. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with cracking d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of organosilicate xerogels. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with cracking during the sol-gel process. Here, we will delve into the fundamental causes of this common issue and provide a comprehensive set of troubleshooting strategies and preventative measures in a practical question-and-answer format. Our aim is to equip you with the knowledge to not only solve immediate problems but also to proactively design robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my organosilicate xerogel cracking during the drying process?

A1: The primary culprit behind xerogel cracking is the immense stress generated by capillary pressure during solvent evaporation.

The sol-gel process creates a porous, three-dimensional network filled with a solvent.[1] As this solvent evaporates, a liquid-vapor interface, or meniscus, forms within the pores. The surface tension of the liquid pulls on the pore walls, creating a compressive force known as capillary pressure.[2][3] This pressure can be substantial, sometimes reaching up to 200 MPa, and it causes the gel network to shrink.[4]

Cracking occurs when there is differential shrinkage across the gel monolith.[5] If one part of the gel dries and shrinks faster than another, immense tensile stress builds up, eventually exceeding the mechanical strength of the fragile silicate network, leading to fractures.[6][7] Factors that contribute to differential shrinkage include non-uniform pore sizes and a rapid, uncontrolled rate of solvent evaporation.[2]

Visualizing the Mechanism of Crack Formation

The following diagram illustrates how capillary pressure leads to cracking during the drying of a wet gel.

cluster_0 Wet Gel State cluster_1 Drying Process cluster_2 Outcome a Porous Silicate Network b Solvent-filled Pores c Solvent Evaporation d Formation of Menisci c->d e Capillary Pressure Exerted on Pore Walls d->e f Differential Shrinkage e->f g Tensile Stress Exceeds Network Strength f->g Uncontrolled Drying i Monolithic Xerogel f->i Controlled Drying h Crack Formation g->h

Caption: The pathway from a wet gel to either a cracked or monolithic xerogel.

Q2: How can I modify my sol-gel formulation to prevent cracking?

A2: Optimizing your precursor chemistry and solvent system can significantly enhance the mechanical robustness of your gel network.

Several key parameters in your initial sol-gel formulation can be adjusted to create a more resilient gel that is less prone to cracking during drying.

  • Precursor Selection: The choice of organosilicate precursor plays a crucial role. Precursors with organic moieties that impart flexibility to the silica matrix can help accommodate drying stresses.[8][9] For instance, using precursors with longer or more flexible organic bridging groups can improve the elasticity of the resulting network.

  • Catalyst Choice: The type and concentration of the catalyst (acidic or basic) influence the rates of hydrolysis and condensation, which in turn affect the final pore structure.[10] Acidic catalysts tend to promote slower condensation, leading to more linear, less cross-linked polymers and potentially larger pores, which can reduce capillary pressure.

  • Solvent System: The solvent not only acts as a medium for the sol-gel reactions but also influences the surface tension within the pores during drying. Solvents with lower surface tension will generate less capillary pressure. Additionally, the dynamics of the polymer network are influenced by the solvent viscosity; a more viscous solvent can sometimes hinder the network's ability to relax and accommodate stress.[11]

  • Water-to-Precursor Ratio (R-value): The molar ratio of water to the silicon precursor affects the extent of hydrolysis and condensation. A higher R-value generally leads to a more completely hydrolyzed and condensed network, which can result in a stronger gel. However, this can also lead to smaller pores, so optimization is key.

ParameterEffect on CrackingRationale
Precursor Flexibility Increased flexibility reduces cracking.A more elastic network can better withstand drying stresses without fracturing.[9]
Catalyst Type Acidic catalysts may reduce cracking.Promotes a more linear polymer network and potentially larger pores, lowering capillary pressure.
Solvent Surface Tension Lower surface tension reduces cracking.Directly decreases the magnitude of capillary pressure exerted on the pore walls.[5]
Water/Precursor Ratio Optimization required.Affects the degree of cross-linking and pore size distribution.
Q3: What are Drying Control Chemical Additives (DCCAs) and how do they work?

A3: DCCAs are high-boiling-point, low-vapor-pressure additives that help to mitigate drying stresses.

Drying Control Chemical Additives (DCCAs) are compounds added to the initial sol that remain in the gel during drying and help to prevent cracking.[12][13] Common examples include formamide, glycerol, and oxalic acid.[14][15]

DCCAs function through several mechanisms:

  • Reducing Capillary Pressure: Many DCCAs have a lower surface tension than the primary solvent (e.g., ethanol or water), which reduces the overall capillary forces during evaporation.[16]

  • Strengthening the Gel Network: Some DCCAs can participate in hydrogen bonding with the silanol groups of the silicate network, effectively reinforcing the structure.[16]

  • Homogenizing Pore Structure: DCCAs can influence the condensation reactions, leading to a more uniform pore size distribution. This uniformity helps to prevent differential shrinkage.[5]

  • Slowing Evaporation: Due to their high boiling points, DCCAs evaporate much more slowly than the primary solvent. This prolongs the drying process, allowing the gel network more time to relax and shrink uniformly.[14]

Experimental Protocol: Using Glycerol as a DCCA

  • Prepare the Sol: In a typical synthesis, combine your organosilicate precursor, ethanol, water, and catalyst.

  • Add DCCA: Introduce glycerol to the sol mixture. A common starting point is a 1:1 molar ratio of glycerol to the silicon precursor.

  • Gelation and Aging: Allow the mixture to gel and then age for a specified period (e.g., 24-48 hours) in a sealed container.

  • Drying: Unseal the container slightly to allow for slow evaporation at a controlled temperature (e.g., 40-60°C). The presence of glycerol will significantly extend the drying time.

Q4: Can I improve my drying process without changing the sol-gel formulation?

A4: Yes, modifying the drying method itself is a powerful strategy to obtain crack-free xerogels. The main approaches are solvent exchange followed by ambient pressure drying, or supercritical drying.

If altering the initial chemistry is not desirable, focusing on the drying process is the next logical step. The goal is to minimize or eliminate the capillary forces that cause cracking.

Solvent Exchange and Ambient Pressure Drying

This technique involves replacing the initial high-surface-tension solvent within the wet gel's pores with a low-surface-tension solvent before drying at atmospheric pressure.[17][18] This significantly reduces the capillary stress during evaporation.

Experimental Workflow: Solvent Exchange with Hexane

A Aged Alcogel (Ethanol-filled pores) B Immerse in Ethanol/Hexane Mixture (e.g., 50:50 v/v) A->B C Immerse in Pure Hexane (Repeat 2-3 times) B->C D Surface Modification (Optional) (e.g., with TMCS/HMDS) C->D E Ambient Pressure Drying (e.g., 50-150°C) D->E F Crack-Free Xerogel E->F

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mechanical Strength of BTMOSB and Conventional Silane Crosslinkers

For Researchers, Scientists, and Drug Development Professionals In the realm of polymer science, the choice of a crosslinking agent is pivotal, dictating the final mechanical properties and performance of the material. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the choice of a crosslinking agent is pivotal, dictating the final mechanical properties and performance of the material. This guide offers an in-depth comparison between Bis(trimethoxysilyl)butane (BTMOSB), a unique bis-silane crosslinker, and conventional monosilane crosslinkers. We will delve into the structural differences, their impact on the resulting polymer network, and provide a clear analysis of their mechanical strength based on experimental data.

Introduction to Silane Crosslinkers

Silane crosslinkers are organosilicon compounds that are instrumental in forming three-dimensional network structures within polymers.[1] This process, known as vulcanization or curing, transforms linear polymer chains into a more rigid, durable, and elastic material.[2][3] The fundamental mechanism involves the hydrolysis of the alkoxy groups on the silane to form silanols, which then condense to form stable siloxane (Si-O-Si) bonds, effectively linking the polymer chains together. The nature and density of these crosslinks are primary determinants of the material's mechanical properties, including tensile strength, elasticity, and thermal stability.[4][5]

Conventional silane crosslinkers are typically "mono-functional" in the sense that they possess a single silicon atom with hydrolyzable groups. In contrast, BTMOSB is a "bi-functional" or bis-silane crosslinker, containing two silicon atoms separated by a flexible butyl chain. This structural distinction is the cornerstone of the performance differences we will explore.

The Molecular Distinction: BTMOSB vs. Conventional Silanes

The key to understanding the difference in mechanical performance lies in the molecular architecture of the crosslinkers and the resulting network structure.

  • Conventional Monosilane Crosslinkers: These molecules, such as vinyltrimethoxysilane (VTMS) or aminopropyltriethoxysilane (APTES), create short, relatively rigid crosslinks. The crosslink density is a significant factor influencing the final properties of the elastomer.[4]

  • BTMOSB (Bis(trimethoxysilyl)butane): BTMOSB introduces a longer, more flexible butane bridge between the two trifunctional silyl groups. This has a profound impact on the polymer network, allowing for greater chain mobility and a different stress distribution profile compared to the more constrained networks formed by conventional silanes.

The diagram below illustrates the fundamental structural differences and how they translate to the crosslinked polymer network.

G cluster_0 Conventional Monosilane Crosslinker cluster_1 BTMOSB (Bis-Silane) Crosslinker a Polymer Chain c Si a->c Short, Rigid Crosslink b Polymer Chain c->b d Polymer Chain f Si d->f e Polymer Chain g Si f->g Flexible Butyl Bridge g->e h Butyl Bridge

Caption: Structural comparison of crosslinks.

Comparative Analysis of Mechanical Properties

The structural differences between BTMOSB and conventional silane crosslinkers lead to distinct mechanical properties in the final crosslinked polymer. The following table summarizes key performance metrics, with the understanding that absolute values can vary based on the polymer matrix, filler content, and curing conditions.

Mechanical PropertyConventional Silane CrosslinkersBTMOSB CrosslinkerRationale for Difference
Tensile Strength Generally HigherModerate to HighThe shorter, more rigid crosslinks of conventional silanes can lead to a higher ultimate tensile strength before failure.[6]
Elongation at Break LowerSignificantly HigherThe flexible butyl bridge in BTMOSB allows for greater polymer chain movement and extension before the network ruptures, resulting in higher ductility.[6]
Modulus of Elasticity HigherLowerA higher crosslink density and more rigid network from conventional silanes result in a stiffer material with a higher resistance to deformation under load.[5][7]
Flexibility LowerHigherThe inherent flexibility of the butane chain in BTMOSB imparts greater overall flexibility to the polymer network.
Impact Resistance ModerateHigherThe ability of the BTMOSB-crosslinked network to deform and absorb energy due to its higher elongation at break often translates to improved impact resistance.

Causality Behind Experimental Choices and Expected Outcomes

When designing an experiment to compare these crosslinkers, the primary goal is to isolate the effect of the crosslinker's structure on the mechanical properties of a given polymer system.

  • Choice of Polymer Matrix: A common polymer like polyethylene or an elastomer such as EPDM is often chosen due to their well-understood properties and relevance in industrial applications.

  • Standardized Formulations: To ensure a valid comparison, all other components of the formulation (polymer resin, fillers, antioxidants, etc.) must be kept constant. The molar concentration of the silane functional groups should also be consistent between the different crosslinkers being tested.

  • Curing Conditions: Time, temperature, and humidity during the crosslinking process must be precisely controlled as they significantly influence the extent of the hydrolysis and condensation reactions.

  • Mechanical Testing Standards: Adherence to standardized testing protocols, such as ASTM D638 for tensile properties, is crucial for obtaining reproducible and comparable data.[8]

By controlling these variables, one can confidently attribute the observed differences in mechanical properties to the structural variations between BTMOSB and conventional silane crosslinkers. The expected outcome is a clear demonstration of the trade-off between strength and flexibility, with conventional silanes typically yielding stronger, more rigid materials, and BTMOSB producing more flexible and ductile materials.

Experimental Protocols

The following provides a detailed, step-by-step methodology for a comparative study.

5.1. Materials and Equipment

  • Polymer resin (e.g., LLDPE)

  • BTMOSB and a conventional silane (e.g., VTMS)

  • Dicumyl peroxide (or other suitable initiator)

  • Antioxidant

  • Two-roll mill or internal mixer

  • Compression molding press

  • Universal Testing Machine (UTM) with grips and extensometer[8]

  • Specimen cutting die (dumbbell shape, as per ASTM D638)[8]

5.2. Experimental Workflow

The following diagram outlines the workflow for sample preparation and testing.

Caption: Experimental workflow for mechanical property evaluation.

5.3. Detailed Procedure

  • Compounding: Prepare two separate formulations. Formulation A will contain the conventional silane crosslinker, and Formulation B will contain BTMOSB. Ensure all other components are added in the exact same proportions.

  • Melt Mixing: Homogeneously mix each formulation using a two-roll mill or an internal mixer at a temperature that facilitates melting and mixing without initiating significant crosslinking.

  • Compression Molding (Curing): Transfer the compounded material to a pre-heated mold in a compression press. Apply pressure and maintain the temperature for a sufficient duration to ensure complete crosslinking. The specific time and temperature will depend on the polymer and initiator used.

  • Specimen Preparation: After cooling and demolding, use a die to cut at least five dumbbell-shaped test specimens from each molded sheet, as specified in ASTM D638.[8]

  • Tensile Testing: Secure a specimen in the grips of the Universal Testing Machine. Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[8] Record the load and extension data throughout the test.

  • Data Analysis: From the load-extension curve, calculate the tensile strength, elongation at break, and Young's modulus for each specimen.[8] Average the results for each formulation and perform a statistical analysis to determine the significance of any observed differences.

Conclusion

The choice between BTMOSB and conventional silane crosslinkers is a strategic one that depends on the desired balance of mechanical properties for a specific application. Conventional silanes are often preferred when high tensile strength and rigidity are paramount. In contrast, BTMOSB is an excellent choice for applications requiring enhanced flexibility, elongation, and impact resistance. This guide provides a foundational understanding of how the molecular structure of these crosslinkers directly influences the macroscopic mechanical performance of the resulting polymer, enabling researchers and professionals to make more informed material selection decisions.

References

  • A Comparative Analysis of the Mechanical Properties of Cross-Linked Polymers - Benchchem.
  • Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica.
  • Effects of Different Silane Coupling Agent Monomers on Flexural Strength of an Experimental Filled Resin Composite | Request PDF - ResearchGate.
  • The method for measuring the mechanical properties of a crosslinked particle.
  • Mono‐silane functional isocyanate versus bis‐silane functional isocyanate synthesized via FGI. Source: BASF Coatings. - ResearchGate.
  • The Influence of Monofunctional Silanes on the Mechanical and Rheological Properties of Hot Melt Butyl Rubber Sealants - MDPI.
  • Tensile Strength vs. Elongation at Break: How to Balance Polymer Performance.
  • Dynamic and Static Mechanical Properties of Crosslinked Polymer Matrices: Multiscale Simulations and Experiments - MDPI.
  • Mechanical Testing of Polymers and Ceramics - ASM Digital Library.
  • Influence of Network Structure on Glass Transition Temperature of Elastomers - PMC - NIH.
  • The Effect of Aging on Mechanical Properties of Melt-Annealed Highly Crosslinked UHMWPE - ASTM Digital Library.
  • The Difference Between Silane Coupling Agent and Silane Crosslinking Agent - Nanjing SiSiB Silicones Co., Ltd.
  • CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS - DTIC.
  • Effect of silane treatment on mechanical properties and thermal behavior of bamboo fibers reinforced polypropylene composites - ResearchGate.
  • Mechanical properties of polymer films: Tensile strength (A), Young's... - ResearchGate.
  • Influence of molecular and crosslink network structure on vulcanizate properties of EPDM elastomers.
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Comparative

A Comparative Performance Analysis of Bis[3-(trimethoxysilyl)propyl]amine (BTMOSB) as a Coupling Agent in Composites

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced composite materials with superior performance, the interface between the reinforcing filler and the polymer matrix is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced composite materials with superior performance, the interface between the reinforcing filler and the polymer matrix is a critical determinant of the final properties. Silane coupling agents are indispensable in bridging this interface, enhancing adhesion and stress transfer. This guide provides an in-depth technical comparison of Bis[3-(trimethoxysilyl)propyl]amine (BTMOSB), a dipodal aminosilane, with other commonly used silane coupling agents, namely (3-Aminopropyl)triethoxysilane (APTES) and Vinyltrimethoxysilane (VTMS). By synthesizing available experimental data, this document aims to offer a clear perspective on the performance advantages of BTMOSB in various composite systems.

The Critical Role of the Coupling Agent: A Molecular Bridge

The efficacy of a composite material is not merely the sum of its constituents' properties but is profoundly influenced by the quality of the interfacial bond between the reinforcement and the matrix. Silane coupling agents, with their bifunctional molecular structure, are designed to form a durable link between inorganic fillers (like glass fibers or silica) and organic polymer matrices.[1][2] One end of the silane molecule possesses hydrolyzable alkoxy groups that react with hydroxyl groups on the inorganic filler surface, forming stable siloxane bonds.[1] The other end features an organofunctional group that is compatible with and can react with the polymer matrix, thus creating a robust molecular bridge across the interface.[1]

Introducing BTMOSB: A Dipodal Aminosilane

Bis[3-(trimethoxysilyl)propyl]amine, or BTMOSB, is a secondary aminofunctional silane distinguished by its dipodal nature, meaning it has two silicon atoms, each bearing three hydrolyzable methoxy groups.[3][4] This structure allows for a higher crosslinking density at the filler-polymer interface compared to traditional monopodal silanes.[3] The secondary amine functionality provides a reactive site for interaction with a variety of polymer matrices, including thermosets like epoxies and thermoplastics such as polyamides and polypropylenes.[5] This enhanced connectivity at the interface is key to improving the overall performance and durability of the composite material.[5]

Performance Comparison: BTMOSB vs. Alternatives

Mechanical Properties

The primary function of a coupling agent is to enhance the mechanical performance of the composite by improving stress transfer from the matrix to the reinforcement. Key mechanical properties to consider are tensile strength, flexural strength, and impact strength.

Table 1: Comparative Mechanical Performance in Glass Fiber/Epoxy Composites

Coupling AgentTensile Strength (MPa)Flexural Strength (MPa)Interfacial Shear Strength (IFSS) (MPa)Source(s)
No Treatment ~60 - 364~408 - 451-[6][7][8]
BTMOSB Data not availableData not availableData not available
APTES ~97 - 149~51 - 526Increased[6][8][9]
VTMS Data not availableData not availableData not available

Note: The data presented is a synthesis of typical values from different studies and should be interpreted with caution due to varying experimental conditions.

While specific data for BTMOSB in epoxy composites is limited in direct comparative studies, its dipodal nature suggests a potential for superior performance due to increased crosslinking at the interface.[3] Studies on APTES in glass fiber/epoxy composites consistently show a significant improvement in mechanical properties over untreated fibers.[6][8][9] The amino group of APTES reacts readily with the epoxy matrix, leading to strong covalent bonding.[10]

Table 2: Comparative Mechanical Performance in Silica/Polypropylene Composites

Coupling AgentTensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)Source(s)
No Treatment ~11Data not availableDecreased with filler[11][12]
BTMOSB Data not availableData not availableData not available
APTES ~7.15 (with 10 wt% silica)Increased-[12]
VTMS Data not availableData not availableData not available

Note: The data presented is a synthesis of typical values from different studies and should be interpreted with caution due to varying experimental conditions.

In polypropylene composites, the non-polar nature of the matrix makes good adhesion with hydrophilic fillers like silica challenging. Aminosilanes like APTES can improve compatibility and mechanical properties.[12] BTMOSB, with its secondary amine, is also expected to enhance performance in such systems.

Table 3: Comparative Mechanical Performance in Glass Fiber/Polyamide Composites

Coupling AgentTensile Strength (MPa)Notched Impact Strength (kJ/m²)Source(s)
No Treatment --[13][14]
BTMOSB Data not availableData not available
APTES Increased by 41%Increased by 55%[13][14]
VTMS Data not availableData not available

Note: The data presented is a synthesis of typical values from a study comparing a novel silane to APTES and should be interpreted with caution.

In polyamide composites, the amine functionality of both BTMOSB and APTES can form hydrogen bonds with the amide groups of the polymer, leading to improved interfacial adhesion and mechanical properties.[13][14]

Thermal Stability

The thermal stability of a composite is crucial for applications where it will be exposed to elevated temperatures. The coupling agent can influence this by improving the interfacial integrity, which can restrict the mobility of polymer chains and delay the onset of thermal degradation.

Table 4: Comparative Thermal Stability (Onset of Decomposition, TGA)

Composite SystemCoupling AgentOnset Decomposition Temp. (°C)Source(s)
Epoxy/Silica APTESIncreased[15]
Polypropylene/Silica APTESIncreased[5]
Polyamide/Natural Fiber -~420 (with 20 wt% fiber)[16]

Aminosilane-modified fillers have been shown to enhance the thermal stability of epoxy and polypropylene composites.[5][15] This is attributed to the strong interfacial bonding, which limits polymer chain movement at the filler surface.[10] While specific data for BTMOSB is lacking, its potential for higher crosslink density suggests it could offer significant improvements in the thermal stability of composites.[3]

Mechanism of Action: A Deeper Look at the Interface

The superior performance of composites treated with silane coupling agents stems from the chemical interactions at the filler-matrix interface.

Filler_Treatment_Workflow start Start: Prepare Silane Solution step1 1. Hydrolyze Silane: Mix silane in an alcohol/water solvent. Adjust pH if necessary. start->step1 step2 2. Filler Immersion: Immerse filler (e.g., glass fibers) in the silane solution. step1->step2 step3 3. Curing: Heat the treated filler to promote condensation and bonding. step2->step3 end End: Treated Filler step3->end

Caption: General workflow for filler surface treatment with a silane coupling agent.

  • Preparation of Silane Solution: A dilute solution of the silane coupling agent (typically 0.5-2.0% by weight) is prepared in an alcohol-water mixture (e.g., 95% ethanol/5% water). The solution is often stirred for a period to allow for hydrolysis of the alkoxy groups to silanols.

  • Filler Treatment: The inorganic filler (e.g., glass fibers or silica powder) is immersed in the silane solution for a specified time to allow for the adsorption of the silane onto the filler surface.

  • Drying and Curing: The treated filler is then dried and cured at an elevated temperature (e.g., 110-120 °C) to remove the solvent and promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface, forming stable siloxane bonds.

Composite Fabrication (Example: Glass Fiber/Epoxy)
  • Lay-up: Layers of silane-treated glass fiber fabric are stacked in a mold.

  • Resin Infusion: A liquid epoxy resin system (resin and hardener) is introduced into the mold, typically using a vacuum-assisted resin transfer molding (VARTM) process to ensure complete impregnation of the fibers and minimize voids.

  • Curing: The entire assembly is then cured at a specific temperature and time profile as recommended by the resin manufacturer to achieve full crosslinking of the epoxy matrix.

  • Specimen Preparation: After curing, the composite panel is demolded and machined into specimens of specific dimensions for mechanical testing according to relevant ASTM standards.

Mechanical Testing
  • Tensile Testing (ASTM D3039): This test determines the ultimate tensile strength, tensile modulus, and elongation at break of the composite material. A dog-bone-shaped specimen is pulled apart at a constant rate until it fractures.

  • Flexural Testing (ASTM D790): This test measures the flexural strength and flexural modulus of the material. A rectangular beam specimen is subjected to a three-point or four-point bending load until it fails.

  • Impact Testing (ASTM D256 - Izod/Charpy): This test evaluates the material's ability to withstand a sudden impact load. A notched specimen is struck by a swinging pendulum, and the energy absorbed during fracture is measured.

  • Interlaminar Shear Strength (ILSS) (ASTM D2344): Also known as the short-beam shear test, this method is used to assess the interfacial adhesion between the layers of a laminated composite.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a material as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the composite.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg) of the polymer matrix, which is an indicator of the material's upper service temperature.

Conclusion

Bis[3-(trimethoxysilyl)propyl]amine (BTMOSB) presents a compelling option as a coupling agent for a wide range of composite materials. Its dipodal structure, which allows for a higher degree of crosslinking at the filler-matrix interface, theoretically offers enhanced mechanical performance and durability compared to conventional monopodal silanes. While direct, quantitative comparative data against APTES and VTMS is sparse, the available information on aminosilanes in general, coupled with the unique structural advantages of BTMOSB, suggests its potential for creating high-performance composites with improved strength, stiffness, and thermal stability. For researchers and scientists in drug development and other fields requiring advanced materials, BTMOSB is a promising candidate for applications demanding robust and reliable composite performance. Further head-to-head comparative studies are warranted to fully elucidate its performance benefits across various composite systems.

References

  • Effect of Surface Treatment of Glass Fiber on Mechanical Properties of Epoxy Composite. (n.d.). Retrieved from [Link]

  • Glass fiber treated with a glycine bridged silane coupling agent reinforcing polyamide 6(PA6): effect of hydrogen bonding. (2025, February 3). RSC Publishing. Retrieved from [Link]

  • Effect of Aminosilane Coupling Agent-Modified Nano-SiO 2 Particles on Thermodynamic Properties of Epoxy Resin Composites. (2021, April 28). MDPI. Retrieved from [Link]

  • Glass fiber treated with a glycine bridged silane coupling agent reinforcing polyamide 6(PA6): effect of hydrogen bonding. (2025, February 3). Royal Society of Chemistry. Retrieved from [Link]

  • Thermal analysis of polyamide 6 composites filled by natural fiber blend. (2016, April 13). BioResources. Retrieved from [Link]

  • Investigation of γ-Aminopropyltriethoxysilane (APTES)-Modified Halloysite Nanotubes on the Reinforcement of Halloysite/Polypropylene (PP) Nanocomposites. (n.d.). MDPI. Retrieved from [Link]

  • BIS (TRIMETHOXYSILYLPROPYL)AMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Mechanical and Thermal Properties of Epoxy Composites Containing Amine-Modified Silica Nanoparticles. (n.d.). Scientific.Net. Retrieved from [Link]

  • Thermal and Thermomechanical Characterization of Polypropylene-Seed Shell Particles Composites. (2022, August 20). MDPI. Retrieved from [Link]

  • Impact and Flexural Performance of E-glass/Epoxy Composites Fabricated via VARTM. (2025, November 1). ResearchGate. Retrieved from [Link]

  • Study of Mechanical Properties of Glass Fiber Reinforced Epoxy Composites using Chemically Modified Carbon Nanoparticles as Nano-Fillers. (2025, December 8). IJERT. Retrieved from [Link]

  • Analysis of thermal and dynamic mechanical properties of epoxy bio-composites reinforced with sisal fibers and carbon nanotubes. (2025, October 28). PMC. Retrieved from [Link]

  • mechanical properties of epoxy resin reinforced with silica/glass fiber. (n.d.). Academia.edu. Retrieved from [Link]

  • Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass. (2023, June 19). MDPI. Retrieved from [Link]

  • Bis 3 Trimethoxysilyl Propyl Amine, CAS 82985-35-1. (n.d.). Changfu Chemical. Retrieved from [Link]

  • Evaluation of thermal properties of epoxy composites filled by nanofiller materials. (2026, January 1). ResearchGate. Retrieved from [Link]

  • How to Choose the Right Silane Coupling Agent. (2009, September 5). Silico. Retrieved from [Link]

  • Enhanced thermal stability and lifetime of epoxy nanocomposites using covalently functionalized clay: experimental and modelling. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • The application of silane coupling agent in a composite mate. (n.d.). Retrieved from [Link]

  • (PDF) Effects of kenaf loading and 3-aminopropyltriethoxysilane coupling agent on the properties of polypropylene/waste tire dust/kenaf composites. (2026, January 18). ResearchGate. Retrieved from [Link]

  • Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites. (2022, September 15). MDPI. Retrieved from [Link]

  • (PDF) Tensile and Flexural Properties of Silica Nanoparticles Modified Unidirectional Kenaf and Hybrid Glass/Kenaf Epoxy Composites. (2020, November 18). ResearchGate. Retrieved from [Link]

  • (PDF) Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites. (2022, September 14). ResearchGate. Retrieved from [Link]

  • (PDF) Analysis of thermal and dynamic mechanical properties of epoxy bio-composites reinforced with sisal fibers and carbon nanotubes. (2025, November 2). ResearchGate. Retrieved from [Link]

  • Analysis of Thermal and Mechanical Properties of Polypropylene (PP) with Glass Fibre (GF) Composites. (n.d.). UTPedia. Retrieved from [Link]

  • Mechanical and Thermal Behavior of Epoxy Composites with Carbon Black. (2025, December 19). Academia Open. Retrieved from [Link]

  • Advanced synthesis and application of Bis[3-(triethoxysilyl)propyl]tetrasulfide hydrolysate for efficient chemical modification of silica. (2026, January 17). ResearchGate. Retrieved from [Link]

  • On the Silica Surface Modification and Its Effect on Charge Trapping and Transport in PP-Based Dielectric Nanocomposites. (2020, July 22). ACS Applied Polymer Materials. Retrieved from [Link]

  • Study the relation between rheological, thermal and mechanical properties of waste polypropylene filled silica nanoparticles. (n.d.). Retrieved from [Link]

  • Effect of Mechanical Properties of Glass Fiber Reinforced Epoxy Composites Filled with Al2O3 andSiO2 Particles. (2024, June 20). Retrieved from [Link]

  • Characterization of Polyamide 66 Obturator Materials by Differential Scanning Calorimetry and Size-Exclusion Chromatography. (n.d.). DTIC. Retrieved from [Link]

  • DSC and XRD Crystallinity Measurements for Carbon Fiber-reinforced Polyamide-6 Laminates Processed at Different Cooling Rates. (n.d.). Lirias. Retrieved from [Link]

  • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. (2020, January 31). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Investigating the effect of silane coupling agent on glass fibre/thermoplastic interfacial adhesion. (2022, June 30). University of Strathclyde. Retrieved from [Link]

  • Thermal and Mechanical Properties of Woven Glass Fiber Reinforced Epoxy Composites with Carbon Nanotubes Grown in-Situ.. (2015, December 22). theijes. Retrieved from [Link]

  • Bis 3 Trimethoxysilyl Propyl Amine, CAS 82985-35-1. (n.d.). Changfu Chemical. Retrieved from [Link]

  • Effects of silica surface modification with silane and poly(ethylene glycol) on flexural strength, protein-repellent, and antibacterial properties of acrylic dental nanocomposites. (2023, August 5). PubMed. Retrieved from [Link]

  • Comprehensive Characterization of Polymeric Composites Reinforced with Silica Microparticles Using Leftover Materials of Fused Filament Fabrication 3D Printing. (n.d.). PMC. Retrieved from [Link]

  • Polyamide 6/carbon fiber laminated composites. (2015, May 7). JOAM - Journal of Optoelectronics and Advanced Materials. Retrieved from [Link]

  • Bending Strength of Continuous Fiber-Reinforced (CFR) Polyamide-Based Composite Additively Manufactured through Material Extrusion. (2024, June 15). Semantic Scholar. Retrieved from [Link]

  • Flexural Properties and Elastic Modulus of Different Esthetic Restorative Materials: Evaluation after Exposure to Acidic Drink. (2019, February 4). PMC. Retrieved from [Link]

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Validation

A Comparative Guide for Material Scientists: The Superior Performance of 1,4-Bis(trimethoxysilyl)benzene in Advanced Applications

As a Senior Application Scientist, my focus is on empowering researchers with materials that don't just meet specifications but unlock new possibilities. In the realm of surface modification and polymer science, the choi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my focus is on empowering researchers with materials that don't just meet specifications but unlock new possibilities. In the realm of surface modification and polymer science, the choice of a silane coupling agent is a critical decision point that dictates the ultimate performance and durability of the final product. While monofunctional silanes have long been the workhorse for creating siloxane bonds with inorganic substrates, the advent and application of difunctional silanes, specifically 1,4-Bis(trimethoxysilyl)benzene (BTMSB), represents a significant leap forward.

This guide provides an in-depth comparison of BTMSB against traditional monofunctional silanes, grounded in mechanistic principles and supported by experimental data. We will explore how the unique molecular architecture of BTMSB translates into tangible benefits in thermal stability, mechanical robustness, and hydrothermal resistance, offering a superior alternative for demanding research and development applications.

The Architectural Advantage: Monofunctional vs. Difunctional Silanes

The fundamental difference between these two classes of silanes lies in their structure, which in turn dictates their bonding mechanism.

Monofunctional Silanes (R-Si(OR')₃) , such as (3-Aminopropyl)triethoxysilane (APTES) or Vinyltrimethoxysilane (VTMOS), possess a single silicon atom with hydrolyzable alkoxy groups.[1] Upon hydrolysis, they form silanols (Si-OH) that can condense with hydroxyl groups on an inorganic surface (like silica or metal oxides), creating a covalent Si-O-Substrate bond.[2] The result is a "monolayer" where individual organic R-groups stand up from the surface, akin to blades of grass. While effective for surface energy modification and adhesion promotion, this architecture has inherent limitations.[3]

1,4-Bis(trimethoxysilyl)benzene (BTMSB) , in contrast, is a difunctional or "bridging" silane. Its structure, (CH₃O)₃Si-C₆H₄-Si(OCH₃)₃, features two tris(methoxy)silyl groups at opposite ends of a rigid benzene ring. This "dipodal" nature allows it to act as a powerful cross-linking agent.[4][5] Upon hydrolysis, it can form strong covalent bonds in several ways:

  • Intramolecularly: Forming a rigid, well-ordered layer on a single surface.

  • Intermolecularly: Covalently linking separate polymer chains or inorganic particles.

  • Surface Cross-linking: Creating a robust, networked siloxane layer across a substrate, significantly enhancing the layer's density and stability.[6]

This ability to form a bridged, cross-linked network is the cornerstone of BTMSB's superior performance characteristics.

Caption: Molecular architecture of monofunctional vs. difunctional silanes.

Performance Benchmarking: Experimental Evidence

The theoretical advantages of BTMSB's structure are borne out in its performance across several key metrics critical for material science and drug development applications.

Enhanced Thermal and Hydrothermal Stability

One of the most significant drawbacks of materials derived from monofunctional silanes is their susceptibility to degradation under high-temperature and high-humidity conditions (hydrothermal stress).[7] The siloxane bonds are prone to hydrolysis, leading to a breakdown of the surface treatment or composite material.[8]

BTMSB-derived materials exhibit markedly superior stability due to the dense, cross-linked network formed by the rigid phenylene bridges. This network protects the underlying siloxane bonds from attack by water molecules and resists thermal degradation.[9] Materials synthesized with BTMSB, such as periodic mesoporous organosilicas (PMOs), maintain their structural integrity at temperatures where conventional silica-based materials would fail.[9][10]

PropertyMonofunctional Silane (Typical)1,4-Bis(trimethoxysilyl)benzeneAdvantage of BTMSB
Max. Operating Temp. ~300-400 °C[11]>500 °C in inert atm.[12]Higher thermal stability
Hydrothermal Stability Prone to degradation/leaching[7]Significantly improved resistance[9]Greater durability in humid environments
Surface Layer Density Lower, "brush-like"High, cross-linked networkReduced permeability, enhanced barrier

Note: Exact values are dependent on the specific substrate, curing conditions, and application.

The improved hydrothermal stability is particularly crucial in applications like gas separation membranes and chromatography stationary phases, where exposure to steam or aqueous mobile phases is common.[7]

Superior Mechanical Properties

In polymer composites and coatings, the interface between the organic polymer and inorganic fillers or substrates is often the weakest point. Monofunctional silanes act as coupling agents to bridge this interface, but the mechanical strength is limited by the density of single-point attachments.[1]

BTMSB, by acting as a cross-linker, fundamentally enhances the mechanical properties of the composite material.[4] It creates a more robust and rigid matrix, improving properties like tensile strength, flexural strength, and Young's modulus.[13][14] The rigid benzene ring contributes to the stiffness of the resulting network, while the dual silyl groups ensure strong, covalent integration within the material.[15] This leads to materials that are not only stronger but also more resistant to deformation under load.[14]

Key Applications in Research and Development

The unique properties of BTMSB make it an enabling technology in several advanced fields:

  • High-Performance Chromatography: The creation of stationary phases with BTMSB results in columns with exceptional thermal and chemical stability. This allows for separations at higher temperatures and across a wider pH range than is possible with traditional bonded phases.

  • Advanced Composites: For applications in aerospace, automotive, and microelectronics, BTMSB is used to create polymer composites with superior mechanical strength and thermal resistance.[4][16]

  • Durable Coatings and Adhesives: BTMSB can be incorporated into coatings and sealants to dramatically improve adhesion, chemical resistance, and weatherability.[4]

  • Organic-Inorganic Hybrid Materials: BTMSB is a key precursor in the synthesis of bridged silsesquioxanes and PMOs, creating highly ordered, porous materials for catalysis, sensing, and drug delivery.[17][18]

Experimental Protocol: Surface Modification of Silica Particles

This protocol provides a methodology to compare the effects of surface modification using a monofunctional silane (e.g., octyltrimethoxysilane) versus BTMSB. The resulting particles can then be characterized to quantify differences in thermal stability (TGA) and hydrophobicity (contact angle).

Caption: Workflow for comparative surface modification of silica particles.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Activate silica gel by heating at 200°C for 4 hours to ensure a hydroxylated surface.

    • Cool under a dry nitrogen or argon atmosphere.

  • Silanization Solution Preparation (Handle with care in a fume hood):

    • Prepare two separate 2% (w/v) solutions: one of the chosen monofunctional silane and one of BTMSB in anhydrous toluene.

    • The use of anhydrous solvent is critical to prevent premature polymerization of the silanes in solution.[19]

  • Reaction:

    • Immerse the activated silica gel in the silanization solution.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours with gentle stirring. This promotes the covalent bonding of the silane to the silica surface.

  • Washing and Curing:

    • After the reaction, cool the mixture and filter the silica particles.

    • Wash the particles thoroughly with fresh toluene to remove any unreacted, physisorbed silane.

    • Perform a final rinse with ethanol.

    • Cure the functionalized silica particles in an oven at 120°C for 1-2 hours. This step facilitates the formation of stable siloxane cross-links on the surface.[19]

  • Characterization:

    • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the modified silica. The BTMSB-modified silica is expected to show a higher decomposition temperature compared to the monofunctional silane-modified silica.[12]

    • Contact Angle Measurement: Press the modified silica powders into pellets and measure the water contact angle. The rigid, dense layer from BTMSB often results in a more hydrophobic surface.

Conclusion

For researchers and professionals in fields where material performance cannot be compromised, 1,4-Bis(trimethoxysilyl)benzene offers a decisive advantage over conventional monofunctional silanes. Its ability to form a rigid, stable, and highly cross-linked network translates directly into superior thermal, hydrothermal, and mechanical properties. By serving as a robust molecular bridge, BTMSB provides a powerful tool for creating next-generation composites, coatings, and separation media with enhanced durability and performance longevity. Adopting this difunctional silane in your development workflows is a strategic step towards creating more resilient and reliable advanced materials.

References

  • Synthesis of disulfide-based biodegradable bridged silsesquioxane nanoparticles for two-photon imaging and therapy of cancer cells. Chemical Communications (RSC Publishing).
  • 1,4-Bis(trimethoxysilylethyl)benzene CAS: 58298-01-4. Changfu Chemical.
  • 1,4-BIS(TRIETHOXYSILYL)BENZENE. Gelest, Inc.
  • CAS 58298-01-4: 1,4-Bis(trimethoxysilylethyl)benzene. CymitQuimica.
  • Difunctional and Multifunctional Epoxy-Terminated Silicones. Gelest Technical Library.
  • Bonding obtained with a: A monofunctional silane, B and C difunctional.... ResearchGate.
  • One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Siltech Corporation.
  • 1,4-Bis(trimethoxysilyl)benzene. Sigma-Aldrich - MilliporeSigma.
  • NANOSTRUCTURED BRIDGED SILSESQUIOXANES. ANCEFN.
  • Application Notes and Protocols for Surface Modification Using Alkoxysilanes. Benchchem.
  • (a) Synthesis of bridged silsesquioxane aerogels from VTES and EDDET,.... ResearchGate.
  • Influence of the 1,4-bis(triethoxysilyl)benzene precursor concentration.... ResearchGate.
  • Self-assembly of bridged silsesquioxanes: modulating structural evolution via cooperative covalent and noncovalent interactions. PubMed.
  • Hydrothermal Stability of Modified Silica Membranes for Gas Separation. UQ eSpace - The University of Queensland.
  • Effect of the organic groups of difunctional silanes on the preparation of coated clays for olefin polymer modification. ResearchGate.
  • Synthesis of Novel Luminescent Double-Decker Silsesquioxanes Based on Partially Condensed TetraSilanolPhenyl. IRIS UPO.
  • Effect of Silane Functional Group on Adhesion of Selected Epoxies for Microelectronic Packaging. Stanford University.
  • Enhancing Mechanical Performance of a Polymer Material by Incorporating Pillar[20]arene-Based Host–Guest Interactions. PMC. Available at:

  • 1,4-Bis(trimethoxysilyl)benzene. SIKÉMIA.
  • 1,4-Bis(triethoxysilyl)benzene, 96%. Scientific Laboratory Supplies Ltd.
  • The Influence of Monofunctional Silanes on the Mechanical and Rheological Properties of Hot Melt Butyl Rubber Sealants. MDPI.
  • Thermal and Hydrothermal Treatment of Silica Gels as Solid Stationary Phases in Gas Chromatography. PMC.
  • The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). PubMed.
  • Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 1,4-Dialkylated Benzene Monomers. Benchchem.
  • Titanium-Doped Mesoporous Silica with High Hydrothermal Stability for Catalytic Cracking Performance of Heavy Oil. MDPI.
  • Thermal Analysis of the Modified and Unmodified Silica Gels to Estimate their Applicability as Stationary Phase in Gas Chromatography. Scholarlink Research Institute.
  • Surface modification of Bi2O3 and preparation of Bi2O3@Epoxy resin composites: structure, properties and application in γ-ray shielding. Journal of Materials Chemistry C (RSC Publishing).
  • MECHANICAL PROPERTIES OF POLYMERS. ResearchGate.
  • Thermal and Hydrothermal Stability of Hierarchical Porous Silica Materials. ResearchGate.
  • Types of Silane: Essential Uses and Benefits Across Industries. Silico.
  • GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. MINAR International Journal of Applied Sciences and Technology.

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Comparative

A Comparative Guide to the Thermal Degradation of Advanced Organosilicon Materials

This guide provides a detailed comparative analysis of the thermal degradation behavior of a representative high-performance organosilicon material—a BTMOSB-like phenol-formaldehyde-based organosilicon oligomer—against c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the thermal degradation behavior of a representative high-performance organosilicon material—a BTMOSB-like phenol-formaldehyde-based organosilicon oligomer—against common alternatives. The content herein is curated for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of material stability under thermal stress. We will explore the causal relationships behind thermal stability, present objective experimental data, and detail the methodologies for robust analysis.

Editor's Note: The specific term "BTMOSB" does not correspond to a widely recognized material in publicly available scientific literature. Therefore, for the purpose of this guide, we will focus on a well-characterized and structurally relevant class of materials: organosilicon oligomers synthesized from metasilicic acid, phenol, and formaldehyde. These materials share the anticipated high-temperature resilience and complex hybrid organic-inorganic structure that a term like "BTMOSB" (potentially implying a siloxane-based material with benzene and other organic moieties) would suggest.

Introduction to High-Temperature Polymeric Materials

The demand for polymers that can withstand extreme temperatures is ever-present in aerospace, electronics, and advanced manufacturing.[1] The thermal stability of a polymer—its ability to resist decomposition at elevated temperatures—is a critical performance metric.[2] This stability is fundamentally governed by the material's chemical structure, bond strength, and molecular weight.[2]

Organosilicon polymers, characterized by the robust silicon-oxygen (Si-O) backbone, offer inherently superior thermal stability compared to many carbon-based polymers.[3] The Si-O bond is significantly stronger than the carbon-carbon (C-C) bond, providing a higher threshold for thermal degradation. This guide will dissect the thermal performance of a phenol-formaldehyde-modified organosilicon oligomer, comparing it with two key alternatives: a standard silicone polymer (Polydimethylsiloxane - PDMS) and a high-performance organic polymer (Epoxy Resin).

Material Profiles

Phenol-Formaldehyde-Based Organosilicon Oligomer

This hybrid material integrates a rigid, aromatic phenol-formaldehyde network with a flexible, thermally stable siloxane (Si-O-Si) backbone. The synthesis involves the reaction of metasilicic acid, phenol, and formaldehyde.[4] This combination is designed to leverage the high char yield and aromatic stability of the phenolic resin with the high-temperature resistance of the siloxane network.[4]

cluster_0 Conceptual Structure of Phenol-Formaldehyde Organosilicon Oligomer A Phenolic Resin Network (Aromatic Rings) C Covalent Linkages A->C Provides Rigidity & High Char Yield B Siloxane Backbone (-Si-O-Si-) B->C Provides Thermal Stability & Flexibility

Caption: Conceptual structure of the hybrid oligomer.

Alternative 1: Polydimethylsiloxane (PDMS)

PDMS is the most common silicone polymer, consisting of a repeating -[Si(CH₃)₂O]- monomer unit.[3] It is known for its wide operating temperature range, flexibility, and high thermal stability.[5] Its degradation is heavily influenced by the atmosphere and the presence of any impurities, which can catalyze the process.[6]

Alternative 2: Epoxy Resin (EP)

Epoxy resins are thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, their thermal stability is limited by the organic C-C and C-O bonds in their backbone.[7] The thermal degradation of neat epoxy resins typically occurs in a single stage at temperatures between 350-450°C.[7]

Comparative Thermal Degradation Analysis

The primary technique for evaluating thermal stability is Thermogravimetric Analysis (TGA) , which measures the change in a material's mass as a function of temperature. The results are often presented as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass loss vs. temperature).

Quantitative Performance Comparison

The following table summarizes key thermal stability parameters obtained from TGA for our subject materials. The data is synthesized from multiple experimental studies to provide a representative comparison.

MaterialOnset Decomposition (T₅%) (°C)Temp. of Max. Decomposition (Tₘₐₓ) (°C)Char Yield at 700°C (Nitrogen)Key Degradation Stages
PF-Organosilicon Oligomer ~243 °C[4]Stage 2: ~438 °CStage 3: >500 °C[4]High (> 40%)[4]3 Stages[4]
Polydimethylsiloxane (PDMS) ~340-400 °C[3][8]~443 °C[8]Low (< 5%)[9]1 Stage (Inert)[3]
Epoxy Resin (Neat) ~350 °C[7]~396 °C[7]Low (~5%)[7]1 Stage[7]
Mechanistic Insights into Thermal Degradation

Phenol-Formaldehyde-Based Organosilicon Oligomer: The degradation of this hybrid material is a multi-stage process.[4]

  • Stage 1 (Below ~243°C): This initial, minor weight loss is attributed to the evaporation of adsorbed moisture and low-molecular-weight volatile compounds.[4]

  • Stage 2 (~243°C - 438°C): This is the primary decomposition stage, where the organic phenolic polymer network breaks down. This stage sees the most significant mass loss.[4]

  • Stage 3 (~438°C - 800°C): In this final stage, the more stable siloxane network and the residual carbonaceous char from the phenolic resin degrade.[4] The incorporation of the Si-O-Si network significantly enhances the overall thermal stability and increases the final char yield compared to a pure phenolic resin.[4]

Polydimethylsiloxane (PDMS): The degradation mechanism of PDMS is highly dependent on the atmosphere.

  • In an Inert Atmosphere (e.g., Nitrogen): Degradation primarily occurs through a depolymerization process. The siloxane backbone rearranges to form volatile, low-molecular-weight cyclic oligomers (trimers, tetramers, etc.).[6][9][10] This results in almost complete mass loss with very little char residue.[9] The process is detectable from around 343°C and reaches its maximum rate near 443°C.[8]

  • In an Oxidative Atmosphere (e.g., Air): The mechanism is more complex. It involves a competition between the depolymerization to cyclic oligomers and oxidative crosslinking reactions.[3][11] This oxidative crosslinking leads to the formation of a stable silica (SiO₂) residue, resulting in a higher char yield than in an inert atmosphere.[3][9]

Epoxy Resin (EP): The thermal degradation of epoxy resins is primarily a process of depolymerization and decomposition of the organic structure.[7] The process typically occurs in a single, significant step between 350°C and 450°C, where complex chemical reactions lead to the formation of CO₂, phenol, and various hydrocarbons.[7] The result is a very low char yield, as most of the material is converted into volatile products.[7]

Experimental Protocols: A Guide to Thermogravimetric Analysis (TGA)

A self-validating TGA protocol is essential for obtaining reliable and reproducible thermal degradation data.

Principle

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This allows for the determination of thermal stability, decomposition temperatures, and material composition.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the TGA microbalance is calibrated using certified calibration weights.

    • Verify the temperature calibration using certified standards (e.g., indium, aluminum).

    • Select the appropriate sample pan (typically platinum or alumina for high-temperature analysis).

  • Sample Preparation:

    • Ensure the sample is representative of the bulk material.

    • Use a consistent sample mass for all comparative experiments (typically 5-10 mg). A smaller mass minimizes thermal gradients within the sample.

    • Distribute the sample evenly across the bottom of the pan to ensure uniform heating.

  • Experimental Setup & Execution:

    • Causality: The choice of atmosphere is critical as it dictates the degradation mechanism. For studying intrinsic polymer stability, an inert atmosphere (Nitrogen or Argon) is used at a high purity and a consistent flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions and efficiently remove volatile products.[6]

    • Heating Rate: A linear heating rate of 10°C/min is a common standard.[6] This rate provides a good balance between resolution of thermal events and experimental time. Slower rates can improve resolution but may broaden peaks, while faster rates can shift decomposition temperatures to higher values.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature below any expected thermal events (e.g., 30°C).

      • Ramp the temperature at the selected heating rate (10°C/min) to a final temperature beyond the completion of all degradation events (e.g., 800°C or 1000°C).

      • Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the normalized sample mass (%) against temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss. The peak of the DTG curve corresponds to the temperature of the maximum decomposition rate (Tₘₐₓ).

    • Determine the onset decomposition temperature (T₅%), the temperature at which 5% weight loss occurs.

    • Calculate the residual mass (char yield) at the end of the experiment.

cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg) start->prep load Load Sample into TGA prep->load purge Purge with Inert Gas (e.g., N2 at 50 mL/min) load->purge heat Heat at Controlled Rate (e.g., 10°C/min to 800°C) purge->heat record Record Mass vs. Temp heat->record analysis Data Analysis (TGA/DTG Curves) record->analysis end End analysis->end

Caption: A standardized workflow for TGA.

Conclusion

The thermal degradation analysis reveals a clear hierarchy of stability among the evaluated materials.

  • The phenol-formaldehyde-based organosilicon oligomer demonstrates excellent thermal resistance due to its hybrid structure. While its initial decomposition begins earlier than PDMS due to the breakdown of the organic phenolic component, its multi-stage degradation and formation of a stable Si-O-Si network and carbonaceous char result in a significantly higher residual mass at elevated temperatures.[4] This high char yield is advantageous for applications requiring fire retardancy and structural integrity during thermal exposure.[7]

  • PDMS exhibits the highest initial decomposition temperature in an inert atmosphere, but its degradation mechanism via depolymerization leads to near-complete volatilization and minimal char formation.[3][8] Its stability is therefore characterized by a high onset temperature but poor structural retention after degradation.

  • Epoxy resin , as a purely organic polymer, shows the lowest thermal stability and char yield of the three. Its utility in high-temperature applications is limited unless modified with flame retardants or inorganic fillers.[7]

Ultimately, the choice of material depends on the specific requirements of the application. For applications demanding the highest possible onset of degradation, PDMS may be suitable. However, for environments where structural integrity and fire resistance after thermal exposure are paramount, the superior char-forming ability of the phenol-formaldehyde-based organosilicon oligomer makes it a more robust choice.

References

  • International scientific-online conference: INTELLECTUAL EDUCATION TECHNOLOGICAL SOLUTIONS AND INNOVATIVE DIGITAL TOOLS. (n.d.). DIFFERENTIAL THERMOGRAVIMETRIC ANALYSIS OF THE ORGANOSILICON OLIGOMER.
  • ResearchGate. (n.d.). Various modes of thermal decomposition of silicone resins.
  • National Technical Reports Library - NTIS. (n.d.). Degradation Reactions in Silicone Polymers.
  • (2025, December 19). Thermal analysis study of polymer-to-ceramic conversion of organosilicon precursors.
  • Jia, P., Liu, H., Liu, Q., & Cai, X. (2016). Thermal degradation mechanism and flame retardancy of MQ silicone/ epoxy resin composites.
  • Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc.
  • ACS Publications. (n.d.). Thermogravimetric analysis/mass spectrometry investigation of the thermal conversion of organosilicon precursors into ceramics under argon and ammonia. 2. Poly(silazanes). Chemistry of Materials.
  • PMC. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
  • MDPI. (2024, November 16). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber.
  • ResearchGate. (2025, August 9). Thermal degradation of polysiloxanes.
  • Enlighten Theses. (2020, January 30). The Thermal Decomposition of Some Polysiloxanes.
  • ResearchGate. (n.d.). Degradation Mechanisms of Silicones.
  • Prime Scholars. (2017, July 29). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: Th.
  • AIP Publishing. (n.d.). Differential Thermal Analysis of Organic Silicon Compound Based on Carbolic Acid.
  • PMC. (2025, May 20). Review of Lightweight, High-Temperature Thermal Insulation Materials for Aerospace.
  • Patsnap Eureka. (2025, July 3). Thermal Stability of Polymers: Why Some Degrade Faster Than Others.

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Safety & Regulatory Compliance

Safety

1,4-Bis(trimethoxysilyl)benzene proper disposal procedures

Proper handling and disposal of 1,4-Bis(trimethoxysilyl)benzene (BTMB) requires a rigorous, chemistry-first approach. Widely utilized as a bridged organosilane precursor in the synthesis of periodic mesoporous organosili...

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of 1,4-Bis(trimethoxysilyl)benzene (BTMB) requires a rigorous, chemistry-first approach. Widely utilized as a bridged organosilane precursor in the synthesis of periodic mesoporous organosilicas (PMOs) and advanced hybrid organic-inorganic materials[1], BTMB presents unique logistical challenges. Its disposal is not merely a matter of waste segregation; it requires active management of its intrinsic reactivity to prevent hazardous byproducts and container failure.

This guide provides drug development professionals and materials scientists with a comprehensive, self-validating operational plan for the safe handling, spill response, and disposal of 1,4-Bis(trimethoxysilyl)benzene.

Mechanistic Safety & Reactivity Profile

To safely dispose of BTMB, one must first understand its chemical behavior. The molecule features a rigid benzene ring flanked by two highly reactive trimethoxysilyl groups.

The Hydrolysis Hazard: The primary danger during the disposal of BTMB is its extreme sensitivity to ambient moisture. The methoxy groups (-OCH₃) undergo rapid nucleophilic attack by water. This hydrolysis reaction yields silanol intermediates (-Si-OH) and releases methanol (CH₃OH) as a stoichiometric byproduct[2].

Subsequent condensation of these silanols forms a rigid, crosslinked siloxane network (Si-O-Si)[3][4]. If BTMB is disposed of in a tightly sealed container that contains residual moisture, the continuous generation of methanol gas will cause severe internal pressure buildup, potentially leading to a catastrophic container rupture.

Self-Validating Protocol: You can visually verify the integrity of your BTMB storage or waste containers. The appearance of a white, crusty precipitate around the cap or inside the vessel indicates that the environmental seal has been compromised, moisture has entered, and methanol gas has been generated.

HydrolysisPathway A 1,4-Bis(trimethoxysilyl)benzene (Liquid Precursor) C Hydrolysis Intermediate (Silanols) A->C + H2O B Ambient Moisture (H2O) B->C D Methanol (CH3OH) (Toxic/Flammable Gas) C->D Releases E Condensation Reaction C->E F Crosslinked Siloxane Polymer (Solid Waste) E->F Polymerization

Mechanistic pathway of 1,4-Bis(trimethoxysilyl)benzene hydrolysis and methanol release.

Quantitative Hazard & Logistical Data

When integrating BTMB into your laboratory's waste management system, use the following quantitative parameters to dictate storage and segregation protocols.

ParameterSpecification / Hazard ProfileOperational Implication
Chemical Formula C₁₂H₂₂O₆Si₂Contains high organic and silicon content; requires high-temperature incineration[5].
Hydrolysis Byproduct Methanol (CH₃OH)Waste containers must account for potential flammable gas generation and pressurization[2].
Incompatibilities Water, Acids, Bases, OxidizersAcids and bases aggressively catalyze the sol-gel condensation process[6]. Never mix with aqueous waste.
Toxicity Skin/Eye Irritant, Corrosive potentialRequires handling with nitrile gloves, safety goggles, and a chemical fume hood[7][8].
EPA Waste Classification Varies (Often D001 if mixed)If hydrolyzed, the presence of methanol may trigger RCRA D001 (Ignitable) characteristics.

Step-by-Step Spill Response Plan

In the event of an accidental release outside of a controlled fume hood, immediate action must be taken to mitigate methanol inhalation and prevent environmental contamination. Never use water to clean up a BTMB spill. [9]

Methodology:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area to prevent inhalation of methanol vapors. Maximize room ventilation.

  • Don Appropriate PPE: Responders must wear heavy-duty nitrile gloves, chemical splash goggles, a lab coat, and, if the spill is large (>100 mL), a NIOSH-approved organic vapor respirator[5][7].

  • Containment (Moisture-Free): Surround the spill with an inert, dry absorbent material. Approved absorbents include dry sand, calcined diatomaceous earth, or silica gel [2][9]. Do not use combustible materials like sawdust or paper towels, as the generation of methanol creates a localized fire hazard.

  • Mechanical Collection: Using non-sparking tools (e.g., a plastic dustpan and brush), sweep the absorbed mixture.

  • Isolation: Deposit the collected waste into a heavy-duty, chemically compatible container (e.g., wide-mouth HDPE jar).

  • Purge and Seal: Briefly purge the headspace of the container with Argon or Nitrogen gas before sealing to halt further atmospheric hydrolysis.

Standard Operating Procedure (SOP) for Routine Disposal

To ensure absolute safety and regulatory compliance, laboratory personnel must follow this strict disposal workflow for unused reagents, contaminated solvents, and reaction residues containing BTMB.

Step 1: Waste Segregation Never combine BTMB waste with aqueous waste streams, alcohols, or strong acids/bases. BTMB must be collected in a dedicated "Halogen-Free Organic Waste - Moisture Sensitive" container.

Step 2: Container Preparation Select a thoroughly dried, pressure-rated container (glass or heavy-duty HDPE). Ensure the container is entirely free of residual water.

Step 3: Transfer and Inerting Transfer the BTMB waste into the container inside a fume hood. Because ambient humidity is sufficient to trigger hydrolysis, you must purge the headspace of the waste container with an inert gas (Argon or Nitrogen) for 10–15 seconds before capping[2]. This displaces humid air and prevents methanol-induced pressurization.

Step 4: Secondary Containment Place the primary waste container inside a secondary containment bin. This ensures that if pressure buildup does occur and the primary vessel fails, the chemical remains contained.

Step 5: Labeling and Manifesting Label the container clearly with the exact chemical name: "Waste 1,4-Bis(trimethoxysilyl)benzene." Add warning modifiers: "Moisture Sensitive" and "May Generate Flammable Methanol Gas."

Step 6: Final Disposal via Incineration BTMB cannot be flushed down the drain or disposed of in standard solid waste[5][8]. It must be transferred to your institution's Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration at an EPA-approved hazardous waste facility[5][8].

DisposalWorkflow Step1 Waste Generation (Fume Hood) Step2 Segregation (No Aqueous Waste) Step1->Step2 Step3 Inert Gas Purge (Argon/N2) Step2->Step3 Prevent Hydrolysis Step4 Seal in Moisture-Proof Secondary Container Step3->Step4 Step5 Hazardous Waste Labeling (EPA) Step4->Step5 Step6 Incineration Facility (Approved Vendor) Step5->Step6 Final Disposal

Operational workflow for the safe segregation, packaging, and disposal of trimethoxysilyl waste.

References

  • Sigma-Aldrich. (2017). Safety Data Sheet: 3-(Trimethoxysilyl)propyl methacrylate. Retrieved from [Link]

  • Aegerter, M. A., Leventis, N., Koebel, M., & Steiner III, S. A. (Eds.). (2011). Springer Handbook of Aerogels. Springer Handbooks. Retrieved from [Link]

  • Qiao, J., et al. (2016). Imidazolium-based organic-inorganic hybrid anion exchange membranes for fuel cell applications. Journal of Membrane Science. Retrieved from [Link]

  • Wang, W., et al. (2014). Hydrophobic high quality ring PMOs with an extremely high stability. Retrieved from [Link]

  • Li, Y., & Riman, R. E. (2017). High gain durable anti-reflective coating. US Patent US9688863B2.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(trimethoxysilyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(trimethoxysilyl)benzene
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